molecular formula C12H16O B075930 6-Phenylhexan-2-one CAS No. 14171-89-2

6-Phenylhexan-2-one

Cat. No.: B075930
CAS No.: 14171-89-2
M. Wt: 176.25 g/mol
InChI Key: RVHCOKLJDUVNOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Phenylhexan-2-one is a versatile aromatic ketone of significant interest in organic synthesis and chemical research. This compound features a phenyl group separated from a ketone functionality by a four-methylene chain, making it a valuable non-polar analog and a key synthetic intermediate for the construction of more complex organic molecules. Its primary research applications include its role as a precursor in the synthesis of pharmaceuticals, fragrances, and liquid crystals, where its structure contributes to specific physicochemical properties. Researchers utilize this compound in cyclization reactions, such as the synthesis of substituted cyclohexenones, and in studies investigating structure-activity relationships (SAR) and metabolic pathways. The compound's mechanism of action in various contexts often involves its reactivity as a ketone, undergoing nucleophilic addition or serving as an electrophile, while the phenylhexyl backbone can interact with hydrophobic pockets in biological systems or materials. It is particularly valuable in medicinal chemistry for the development of enzyme inhibitors and in material science for the preparation of organic frameworks. This product is provided with detailed analytical characterization (e.g., GC/MS, NMR) to ensure identity and purity for rigorous laboratory use.

Properties

IUPAC Name

6-phenylhexan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-11(13)7-5-6-10-12-8-3-2-4-9-12/h2-4,8-9H,5-7,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RVHCOKLJDUVNOR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CCCCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20161809
Record name 6-Phenylhexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20161809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14171-89-2
Record name 6-Phenyl-2-hexanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14171-89-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Phenyl-2-hexanone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014171892
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Hexanone, 6-phenyl-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210804
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 6-Phenylhexan-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20161809
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-phenylhexan-2-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.034.546
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 6-PHENYL-2-HEXANONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5BE4G58B24
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to 6-Phenylhexan-2-one: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Phenylhexan-2-one, also known as 6-phenyl-2-hexanone, is a ketone with a distinctive structure that lends itself to a variety of applications in organic synthesis.[1] Its unique combination of a phenyl ring and a ketone functional group provides versatile reactivity, making it a valuable intermediate in the chemical industry for the synthesis of pharmaceuticals and agrochemicals.[1] This technical guide provides a comprehensive overview of the chemical properties and structure of this compound, along with relevant experimental protocols and an exploration of its potential biological activities based on structural analogy.

Chemical Structure and Identifiers

The structure of this compound consists of a hexane chain with a phenyl group at the 6-position and a ketone group at the 2-position.[1]

IUPAC Name: this compound[2]

Synonyms: 6-phenyl-2-hexanone, 1-Phenyl-5-hexanone[2]

CAS Number: 14171-89-2[2][3]

IdentifierValue
SMILES CC(=O)CCCCC1=CC=CC=C1[2][3]
InChI InChI=1S/C12H16O/c1-11(13)7-5-6-10-12-8-3-2-4-9-12/h2-4,8-9H,5-7,10H2,1H3[2]
InChIKey RVHCOKLJDUVNOR-UHFFFAOYSA-N[2][3]

Chemical Properties

This compound is a colorless to pale yellow liquid at room temperature and has a characteristic sweet and floral odor.[1] It is generally more soluble in organic solvents like ethanol, methanol, and acetone due to the polar nature of its carbonyl group, while its solubility in water is limited because of the hydrophobic hydrocarbon chain.[1] The solubility of this compound may increase with higher temperatures.[1]

PropertyValueSource(s)
Molecular Formula C12H16O[2][3][4]
Molecular Weight 176.25 g/mol [2]
Boiling Point 228.0 °C[1]
299.9 °C at 760 mmHg[5]
Melting Point -4.0 °C[1]
Density 0.9693 g/cm³[1]
0.95 g/cm³[5]
Refractive Index 1.498[5]
Flash Point 145 °C[5]

Experimental Protocols

Synthesis of this compound

A potential synthetic route to 6-phenyl-2-hexanone is referenced in Tetrahedron Letters.[3] While the detailed protocol is not provided in the search results, a general approach can be inferred. The synthesis can involve various methodologies, making it a versatile subject for synthetic organic chemistry.[1]

Below is a logical workflow for a potential synthesis:

G cluster_start Starting Materials cluster_reaction Reaction cluster_product Product A Benzene C Friedel-Crafts Alkylation A->C Lewis Acid Catalyst (e.g., AlCl3) B 5-Chloro-2-pentanone B->C D This compound C->D Workup

Caption: Logical workflow for a potential Friedel-Crafts synthesis of this compound.

General Protocol for the Synthesis of a Tetrahydronaphthalene Derivative

The following is a representative experimental protocol for a reaction involving a structurally related compound, demonstrating a common methodology in this area of organic synthesis. This protocol details the acid-catalyzed intramolecular Friedel-Crafts cyclization of an α-hydroxy-α-alkenylsilane derived from 2-Hexyn-1-ol, 6-phenyl- to yield an enantio-enriched tetrahydronaphthalene.[6]

Materials:

  • (R)-α-hydroxy-α-alkenylsilane (R)-3a (derived from 2-Hexyn-1-ol, 6-phenyl-)

  • Trimethylsilyl trifluoromethanesulfonate (TMSOTf)

  • 3Å Molecular Sieves (MS)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous solution of NaHCO₃

  • Anhydrous Na₂SO₄

Procedure:

  • To a solution of (R)-3a (1.0 mmol) in CH₂Cl₂ (10 mL), add 3Å molecular sieves.[6]

  • Cool the mixture to -78 °C.[6]

  • Add TMSOTf (0.2 equiv) dropwise.[6]

  • Stir the reaction mixture at -78 °C for 21 hours.[6]

  • Quench the reaction with a saturated aqueous solution of NaHCO₃.[6]

  • Extract the aqueous layer with CH₂Cl₂.[6]

  • Combine the organic layers, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.[6]

  • Purify the residue by column chromatography on silica gel to afford the product.[6]

Potential Biological Activities and Signaling Pathways

As of now, there is no published data on the biological activities of this compound.[7] However, its structural components, the 4-methoxyphenoxy group and the hexan-2-one chain, are present in molecules with known biological effects.[7] The presence of a ketone functional group suggests potential for interaction with biological systems.[7]

Based on structural analogies, potential biological activities for compounds like this compound could include:

  • Antioxidant Activity: The phenoxy group may provide radical scavenging properties.[7]

  • Anti-inflammatory Activity: There is a potential for inhibition of inflammatory enzymes.[7]

  • Anticancer/Cytotoxic Activity: Many phenolic compounds have demonstrated cytotoxicity against various cancer cell lines.[7]

  • Antimicrobial Activity: Pyran-2-one and pyridine-2-one analogs, which share some structural similarities, are known to possess antimicrobial properties.[8]

Experimental Workflow for Biological Activity Screening

To investigate these potential activities, a general experimental workflow can be followed.

cluster_prep Preparation cluster_screening Primary Screening cluster_secondary Secondary Screening A Compound Synthesis & Purification B Stock Solution Preparation A->B C Cytotoxicity Assay (e.g., MTT) B->C D Antimicrobial Assay (e.g., MIC) B->D E Antioxidant Assay (e.g., DPPH) B->E F Mechanism of Action Studies C->F G In vivo Studies F->G

Caption: Proposed experimental workflow for screening the biological activity of a novel compound.[7][9]

Hypothetical Signaling Pathway for Compound-Induced Apoptosis

Should this compound exhibit cytotoxic properties, one possible mechanism of action could be the induction of apoptosis. The following diagram illustrates a hypothetical signaling pathway for compound-induced apoptosis.

Compound Test Compound ROS ↑ Reactive Oxygen Species (ROS) Compound->ROS Mito Mitochondrial Stress ROS->Mito CytoC Cytochrome c Release Mito->CytoC Casp9 Caspase-9 Activation CytoC->Casp9 Casp3 Caspase-3 Activation Casp9->Casp3 Apoptosis Apoptosis Casp3->Apoptosis

Caption: Hypothetical signaling pathway for compound-induced apoptosis.[9]

Conclusion

This compound is a compound with well-defined chemical and structural properties that make it a useful building block in organic synthesis. While its biological activities have not been explicitly studied, its structural motifs suggest potential for further investigation in areas such as antimicrobial and anticancer research. The experimental protocols and workflows provided in this guide offer a starting point for researchers interested in exploring the synthesis and potential applications of this and related compounds.

References

An In-depth Technical Guide to the Synthesis of 6-Phenylhexan-2-one from Benzene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed methodology for the synthesis of 6-phenylhexan-2-one, a valuable ketone intermediate, starting from benzene. The described synthetic pathway involves a three-step sequence: Friedel-Crafts acylation, Clemmensen reduction, and conversion of a carboxylic acid to a methyl ketone. This document offers comprehensive experimental protocols, quantitative data, and visual diagrams to facilitate understanding and replication in a laboratory setting.

Synthetic Pathway Overview

The synthesis of this compound from benzene is most effectively achieved through a three-step process that ensures high yields and avoids common issues such as polysubstitution and carbocation rearrangements often associated with direct alkylation methods.[1] The overall transformation is outlined below:

Scheme 1: Overall Synthesis of this compound from Benzene

Synthesis_Overview Benzene Benzene Intermediate1 6-Oxo-6-phenylhexanoic Acid Benzene->Intermediate1 1. Friedel-Crafts Acylation AlCl₃ AdipoylChloride Adipoyl Chloride (or Adipic Anhydride) Intermediate2 6-Phenylhexanoic Acid Intermediate1->Intermediate2 2. Clemmensen Reduction Zn(Hg), HCl FinalProduct This compound Intermediate2->FinalProduct 3. Reaction with MeLi or Organocuprate

Caption: Synthetic route from benzene to this compound.

This strategy begins with the acylation of benzene to introduce the six-carbon backbone, followed by the reduction of the aryl ketone, and concludes with the formation of the methyl ketone at the terminus of the alkyl chain.

Experimental Protocols

Step 1: Friedel-Crafts Acylation of Benzene to 6-Oxo-6-phenylhexanoic Acid

This initial step employs a Friedel-Crafts acylation to append a six-carbon acyl group to the benzene ring.[2] The use of an acylating agent like adipoyl chloride or adipic anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), facilitates this electrophilic aromatic substitution.[1]

Reaction:

Benzene + Adipoyl Chloride → 6-Oxo-6-phenylhexanoic Acid

Experimental Protocol:

  • Apparatus: A flame-dried, three-necked, round-bottomed flask equipped with a magnetic stirrer, a reflux condenser fitted with a calcium chloride drying tube, and an addition funnel is assembled. The apparatus should be maintained under an inert atmosphere (e.g., nitrogen or argon).

  • Reagents:

    • Anhydrous Aluminum Chloride (AlCl₃)

    • Anhydrous Benzene (solvent and reactant)

    • Adipoyl Chloride (or Adipic Anhydride)

    • Dichloromethane (anhydrous, as a co-solvent if needed)

    • Hydrochloric Acid (concentrated)

    • Ice

  • Procedure:

    • To the reaction flask, add anhydrous aluminum chloride (1.1 to 2.2 equivalents, depending on the use of adipoyl chloride or adipic anhydride) and anhydrous benzene (a significant excess to serve as both reactant and solvent).

    • Cool the stirred suspension to 0-5 °C in an ice bath.

    • Dissolve adipoyl chloride (1.0 equivalent) in a minimal amount of anhydrous benzene or dichloromethane and add it to the addition funnel.

    • Add the adipoyl chloride solution dropwise to the stirred suspension over a period of 30-60 minutes, maintaining the temperature below 10 °C. Hydrogen chloride gas will evolve.

    • After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 50-60 °C and maintain it for 1-2 hours to ensure the completion of the reaction.

    • Cool the reaction mixture back to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. This will decompose the aluminum chloride complex.

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with two portions of diethyl ether or dichloromethane.

    • Combine the organic layers, wash with water, then with a saturated sodium bicarbonate solution (to remove any remaining acid), and finally with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 6-oxo-6-phenylhexanoic acid.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., a mixture of water and ethanol or toluene).

Step 2: Clemmensen Reduction of 6-Oxo-6-phenylhexanoic Acid to 6-Phenylhexanoic Acid

The Clemmensen reduction is particularly effective for the reduction of aryl-alkyl ketones to the corresponding alkanes under acidic conditions.[3][4] This step will selectively reduce the ketone functionality adjacent to the phenyl group, leaving the carboxylic acid intact.

Reaction:

6-Oxo-6-phenylhexanoic Acid → 6-Phenylhexanoic Acid

Experimental Protocol:

  • Apparatus: A round-bottomed flask equipped with a magnetic stirrer and a reflux condenser.

  • Reagents:

    • Zinc wool or mossy zinc

    • Mercuric chloride (HgCl₂)

    • Hydrochloric acid (concentrated)

    • 6-Oxo-6-phenylhexanoic Acid

    • Toluene (as a co-solvent)

    • Water

  • Procedure for Zinc Amalgam Preparation:

    • In a fume hood, place zinc wool or mossy zinc in a flask.

    • Add a solution of mercuric chloride (approximately 5-10% of the weight of zinc) in dilute hydrochloric acid.

    • Stir the mixture for 5-10 minutes. The zinc will become coated with a shiny layer of mercury.

    • Decant the aqueous solution and wash the amalgamated zinc with water several times to remove any residual acid and mercuric salts.

  • Reduction Procedure:

    • Place the freshly prepared amalgamated zinc in the reaction flask.

    • Add the 6-oxo-6-phenylhexanoic acid (1.0 equivalent).

    • Add a mixture of concentrated hydrochloric acid and water (typically in a 1:1 ratio), and a co-solvent such as toluene to aid in the solubility of the organic substrate.

    • Heat the mixture to reflux with vigorous stirring for 4-8 hours. Additional portions of concentrated hydrochloric acid may need to be added periodically to maintain the acidic conditions as the zinc is consumed.

    • Monitor the reaction by thin-layer chromatography (TLC) until the starting material is no longer present.

    • After the reaction is complete, cool the mixture to room temperature.

    • Carefully decant the liquid from the remaining zinc.

    • Transfer the liquid to a separatory funnel and separate the organic (toluene) layer.

    • Extract the aqueous layer with two portions of diethyl ether or toluene.

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate the solvent under reduced pressure to yield crude 6-phenylhexanoic acid.

    • The product can be purified by vacuum distillation or recrystallization.

Step 3: Conversion of 6-Phenylhexanoic Acid to this compound

The final step involves the conversion of the carboxylic acid to a methyl ketone. A reliable method for this transformation is the reaction of the carboxylic acid with an excess of an organolithium reagent, such as methyllithium.[2]

Reaction:

6-Phenylhexanoic Acid + 2 CH₃Li → Intermediate Dilithium Salt → this compound

Experimental Protocol:

  • Apparatus: A flame-dried, three-necked, round-bottomed flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Reagents:

    • 6-Phenylhexanoic Acid

    • Methyllithium (MeLi) in a suitable solvent (e.g., diethyl ether or THF)

    • Anhydrous diethyl ether or tetrahydrofuran (THF)

    • Saturated aqueous ammonium chloride solution

  • Procedure:

    • Dissolve 6-phenylhexanoic acid (1.0 equivalent) in anhydrous diethyl ether or THF in the reaction flask under an inert atmosphere.

    • Cool the solution to 0 °C in an ice bath.

    • Add methyllithium solution (at least 2.0 equivalents) dropwise from the addition funnel to the stirred solution of the carboxylic acid. The first equivalent will deprotonate the carboxylic acid, and the second will add to the carboxylate to form a stable dilithium salt intermediate.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

    • Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and add water to dissolve the salts.

    • Separate the organic layer and extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic layers, wash with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and remove the solvent under reduced pressure.

    • The crude this compound can be purified by column chromatography on silica gel or by vacuum distillation.

Quantitative Data Summary

The following table summarizes the typical reaction conditions and expected yields for each step of the synthesis. Note that yields can vary depending on the scale of the reaction and the purity of the reagents.

Step Reaction Key Reagents Solvent Temperature Time Typical Yield
1 Friedel-Crafts AcylationBenzene, Adipoyl Chloride, AlCl₃Benzene0-60 °C2-3 h70-85%
2 Clemmensen Reduction6-Oxo-6-phenylhexanoic Acid, Zn(Hg), HClToluene/WaterReflux4-8 h80-90%
3 Methyl Ketone Formation6-Phenylhexanoic Acid, CH₃LiDiethyl Ether/THF0 °C to RT2-3 h75-85%

Visualization of Experimental Workflow

The logical flow of the synthetic and purification steps can be visualized as follows:

Experimental_Workflow cluster_step1 Step 1: Friedel-Crafts Acylation cluster_step2 Step 2: Clemmensen Reduction cluster_step3 Step 3: Methyl Ketone Formation S1_React React Benzene with Adipoyl Chloride (AlCl₃ catalyst, 0-60°C) S1_Quench Quench with HCl/Ice S1_React->S1_Quench S1_Extract Extract with Ether/DCM S1_Quench->S1_Extract S1_Wash Wash with NaHCO₃ and Brine S1_Extract->S1_Wash S1_Dry Dry and Concentrate S1_Wash->S1_Dry S1_Purify Recrystallize to get 6-Oxo-6-phenylhexanoic Acid S1_Dry->S1_Purify S2_React React with Zn(Hg) and HCl (Reflux in Toluene/Water) S1_Purify->S2_React Intermediate 1 S2_Separate Separate Organic Layer S2_React->S2_Separate S2_Extract Extract Aqueous Layer S2_Separate->S2_Extract S2_Wash Wash with Water and Brine S2_Extract->S2_Wash S2_Dry Dry and Concentrate S2_Wash->S2_Dry S2_Purify Purify to get 6-Phenylhexanoic Acid S2_Dry->S2_Purify S3_React React with Methyllithium (0°C to RT in Ether/THF) S2_Purify->S3_React Intermediate 2 S3_Quench Quench with NH₄Cl (aq) S3_React->S3_Quench S3_Extract Extract with Ether S3_Quench->S3_Extract S3_Wash Wash with Water and Brine S3_Extract->S3_Wash S3_Dry Dry and Concentrate S3_Wash->S3_Dry S3_Purify Purify to get This compound S3_Dry->S3_Purify

Caption: Experimental workflow for the synthesis of this compound.

References

Spectroscopic Profile of 6-Phenylhexan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 6-Phenylhexan-2-one (CAS No: 14171-89-2), a ketone with applications in organic synthesis.[1] The document details the methodologies for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data and presents the available spectral information in a structured format for easy reference and comparison.

Chemical Structure and Properties

This compound is a ketone with the molecular formula C₁₂H₁₆O and a molecular weight of approximately 176.26 g/mol .[2][3] Its structure consists of a hexan-2-one backbone with a phenyl substituent at the 6-position.

Structure:

Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: Proton NMR is crucial for elucidating the hydrogen environments within the molecule. The expected signals for this compound would include resonances for the aromatic protons of the phenyl group, the methylene protons of the hexyl chain, and the methyl protons adjacent to the carbonyl group.

¹³C NMR Spectroscopy: Carbon NMR provides information about the different carbon environments. The spectrum of this compound is expected to show distinct signals for the carbonyl carbon, the aromatic carbons, and the aliphatic carbons of the hexyl chain. PubChem indicates the availability of a ¹³C NMR spectrum for this compound, acquired on a Jeol FX-100 instrument.[2]

Table 1: Predicted NMR Data for this compound

Assignment ¹H NMR (Predicted) ¹³C NMR (Predicted)
H-1 (CH₃)SingletSignal
H-3 (CH₂)TripletSignal
H-4 (CH₂)MultipletSignal
H-5 (CH₂)MultipletSignal
H-6 (CH₂)TripletSignal
Aromatic HMultipletMultiple Signals
C-1 (CH₃)-Signal
C-2 (C=O)-Signal
C-3 (CH₂)-Signal
C-4 (CH₂)-Signal
C-5 (CH₂)-Signal
C-6 (CH₂)-Signal
Aromatic C-Multiple Signals
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, the most prominent absorption band is expected to be from the carbonyl (C=O) group of the ketone.

Table 2: Expected IR Absorption Bands for this compound

Functional Group Expected Absorption Range (cm⁻¹)
C=O (Ketone)1705 - 1725
C-H (sp³ Aliphatic)2850 - 3000
C-H (sp² Aromatic)3000 - 3100
C=C (Aromatic)1450 - 1600
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of this compound would be expected to show a molecular ion peak (M⁺) corresponding to its molecular weight.

Table 3: Expected Mass Spectrometry Fragmentation for this compound

m/z Possible Fragment
176[M]⁺ (Molecular Ion)
158[M - H₂O]⁺
115[M - C₄H₇O]⁺
105[C₇H₅O]⁺
91[C₇H₇]⁺ (Tropylium ion)
77[C₆H₅]⁺ (Phenyl ion)
43[CH₃CO]⁺ (Acylium ion)

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data.

NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0 ppm).

  • Data Acquisition: Acquire the ¹H and ¹³C NMR spectra on a suitable NMR spectrometer.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software to obtain the final spectra.

IR Spectroscopy
  • Sample Preparation: As this compound is a liquid, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition: Obtain the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

  • Background Subtraction: A background spectrum of the clean salt plates should be recorded and subtracted from the sample spectrum.

Mass Spectrometry
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).

  • Ionization: Ionize the sample using a suitable method, such as Electron Ionization (EI).

  • Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z).

  • Detection: Detect the ions to generate the mass spectrum.

Data Acquisition and Analysis Workflow

The following diagram illustrates the general workflow for obtaining and analyzing spectroscopic data for a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Prepare Thin Film (Neat Liquid) Sample->Prep_IR Prep_MS Dilute for GC-MS or Direct Inlet Sample->Prep_MS NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec MS_Spec Mass Spectrometer Prep_MS->MS_Spec NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling) NMR_Spec->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR_Spec->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS_Spec->MS_Data Structure_Elucidation Structure Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

Caption: Workflow for Spectroscopic Analysis.

References

6-Phenylhexan-2-one CAS number and synonyms

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 14171-89-2

Synonyms: 6-Phenyl-2-hexanone, 1-Phenylhexane-5-one, 2-Hexanone, 6-phenyl-

This technical guide provides a comprehensive overview of 6-phenylhexan-2-one, a ketone with applications in organic synthesis and potential uses in the fragrance and pharmaceutical industries. This document is intended for researchers, scientists, and professionals in drug development, summarizing its chemical properties, and outlining a general synthetic approach and analytical considerations.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a characteristic sweet and floral odor.[1] It is generally soluble in organic solvents such as ethanol, methanol, and acetone, but has limited solubility in water.[1]

PropertyValueSource
Molecular Formula C₁₂H₁₆O[2][3]
Molecular Weight 176.25 g/mol [2][3]
CAS Number 14171-89-2[2][3]
Boiling Point 268-269 °C (at 754 Torr)[3]
Density ~0.950 g/cm³[3]
Refractive Index ~1.498[2]
Flash Point 145 °C[2]
InChI Key RVHCOKLJDUVNOR-UHFFFAOYSA-N[2][3]
SMILES CC(=O)CCCCC1=CC=CC=C1[2][3]

Synthesis

A generalized workflow for a laboratory-scale synthesis is depicted below. This should be considered a theoretical pathway and would require optimization of reaction conditions, catalysts, and purification methods.

G Generalized Synthetic Workflow for this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product start1 Benzene reaction Friedel-Crafts Acylation (e.g., AlCl₃ catalyst) start1->reaction start2 5-Oxohexanoyl Chloride start2->reaction workup Quenching Aqueous Extraction reaction->workup purification Column Chromatography or Distillation workup->purification product This compound purification->product G General Analytical Workflow for this compound cluster_sample Sample Preparation cluster_analysis Analytical Techniques cluster_data Data Analysis sample Crude or Purified This compound gcms GC-MS (Purity & MW Confirmation) sample->gcms nmr ¹H and ¹³C NMR (Structural Elucidation) sample->nmr ir FT-IR (Functional Group ID) sample->ir hplc HPLC (Purity Assessment) sample->hplc data Spectral Interpretation & Purity Calculation gcms->data nmr->data ir->data hplc->data

References

An In-depth Technical Guide to the Solubility of 6-Phenylhexan-2-one in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 6-Phenylhexan-2-one, a ketone compound with applications in chemical synthesis.[1] Understanding its solubility is critical for optimizing reaction conditions, developing formulations, and ensuring efficient product recovery.[1] This document outlines the physicochemical properties of this compound, its qualitative solubility in various organic solvents, and detailed experimental protocols for solubility determination.

Physicochemical Properties of this compound

This compound, also known as 6-phenyl-2-hexanone, possesses a molecular structure that includes a phenyl ring and a ketone functional group, which dictates its chemical properties and solubility behavior.[1] The presence of the polar carbonyl group allows for dipole-dipole interactions, while the long hydrocarbon chain and the phenyl ring contribute to its nonpolar character.[1]

PropertyValueSource
Molecular Formula C₁₂H₁₆O[2][3]
Molecular Weight 176.26 g/mol [4]
CAS Number 14171-89-2[2]
Appearance Colorless to pale yellow liquid[1]
Boiling Point 268-269 °C (at 754 Torr)[5]
Density (Predicted) 0.950 ± 0.06 g/cm³[5]
Water Solubility Limited[1]
Organic Solvent Solubility Generally soluble in solvents like ethanol, methanol, and acetone.[1]

Solubility Profile in Organic Solvents

The following table summarizes the expected qualitative solubility of this compound in common organic solvents, categorized by polarity.

Solvent ClassSolvent ExampleExpected SolubilityRationale
Polar Protic Ethanol, MethanolSolubleThe hydroxyl group of the solvent can hydrogen bond with the carbonyl oxygen of the ketone, and the alkyl chains are compatible.[1]
Polar Aprotic Acetone, Dimethyl Sulfoxide (DMSO)SolubleThe polar nature of the carbonyl group in this compound interacts favorably with the dipole of polar aprotic solvents.[1]
Nonpolar Hexane, TolueneSoluble to MiscibleThe nonpolar phenyl group and the C4 alkyl chain of this compound interact favorably with nonpolar solvents via van der Waals forces.
Aqueous WaterLimited / LowThe large, nonpolar hydrocarbon portion of the molecule outweighs the polarity of the single ketone group, leading to poor solubility in water.[1]

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for many chemical processes. A standard and reliable method for determining the solubility of a compound like this compound is the isothermal shake-flask method.

Objective: To determine the saturation solubility of this compound in a specific organic solvent at a constant temperature.

Materials:

  • This compound

  • Selected organic solvent (e.g., ethanol, hexane)

  • Scintillation vials or test tubes with screw caps

  • Analytical balance

  • Volumetric flasks and pipettes

  • Thermostatically controlled shaker or water bath

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-FID)

Procedure:

  • Preparation of Saturated Solution: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The excess solid ensures that saturation is reached.

  • Equilibration: Seal the vials and place them in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). Shake the mixture for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same constant temperature to let the undissolved solute settle.

  • Sample Withdrawal and Filtration: Carefully withdraw an aliquot of the supernatant using a pipette. Immediately filter the solution using a syringe filter to remove any undissolved microparticles.

  • Dilution: Accurately dilute the filtered saturated solution with the same solvent to a concentration that falls within the linear range of the analytical instrument.

  • Quantification: Analyze the diluted sample using a calibrated analytical method (e.g., HPLC or GC) to determine the concentration of this compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration by the dilution factor. The result is typically expressed in units such as mg/mL, g/L, or mol/L.

Visualizations

The following diagrams illustrate the workflow for solubility determination and the logical principles governing the solubility of this compound.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis cluster_result Result prep1 Add excess this compound to known volume of solvent prep2 Seal vial prep1->prep2 equil1 Shake at constant temperature (e.g., 24-72 hours) prep2->equil1 equil2 Allow undissolved solute to settle equil1->equil2 analysis1 Withdraw and filter supernatant equil2->analysis1 analysis2 Dilute sample analysis1->analysis2 analysis3 Quantify concentration (e.g., HPLC, GC) analysis2->analysis3 result1 Calculate Solubility (mg/mL or mol/L) analysis3->result1

Caption: Workflow for experimental solubility determination.

G compound This compound feature_polar Polar Ketone Group (C=O) compound->feature_polar has feature_nonpolar Nonpolar Phenyl Ring & Alkyl Chain compound->feature_nonpolar has solvent_polar Polar Solvents (e.g., Ethanol, Acetone) feature_polar->solvent_polar Interacts with (Dipole-Dipole) solvent_nonpolar Nonpolar Solvents (e.g., Hexane, Toluene) feature_nonpolar->solvent_nonpolar Interacts with (van der Waals) solvent_polar->compound Dissolves solvent_nonpolar->compound Dissolves

Caption: "Like Dissolves Like" principle for this compound.

References

The Putative Biosynthesis of 6-Phenylhexan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Phenylhexan-2-one is a phenylalkyl ketone with potential applications in various fields, including as a building block in organic synthesis. While its chemical synthesis is well-established, its natural biosynthetic pathway is not explicitly detailed in the current scientific literature. This technical guide outlines a putative biosynthetic pathway for this compound, drawing upon established principles of phenylpropanoid and polyketide biosynthesis. The proposed pathway commences with the amino acid L-phenylalanine and proceeds through key intermediates such as cinnamic acid and benzoyl-CoA, followed by chain extension via a polyketide synthase (PKS) mechanism and subsequent decarboxylation. This document provides a theoretical framework, visual representations of the proposed pathway, and outlines the experimental protocols that would be necessary to validate this hypothesis.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to be a multi-step enzymatic process initiating from the primary metabolite, L-phenylalanine. The pathway can be conceptually divided into three main stages:

  • Initiation via the Phenylpropanoid Pathway: The pathway begins with the conversion of L-phenylalanine to a key benzoyl-CoA starter unit.

  • Elongation via Polyketide Synthesis: The benzoyl-CoA starter unit undergoes chain elongation through the iterative addition of two-carbon units derived from malonyl-CoA, a mechanism characteristic of polyketide synthases (PKS).

  • Termination and Ketone Formation: The final steps involve the release of the elongated polyketide chain from the PKS and a decarboxylation reaction to yield the final ketone product.

A detailed step-by-step breakdown of the proposed pathway is as follows:

  • Step 1: Deamination of L-Phenylalanine. The pathway is initiated by the enzyme Phenylalanine Ammonia-Lyase (PAL) , which catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid.[1][2][3][4][5] This is a well-established entry point into the phenylpropanoid pathway in plants and some fungi.[1]

  • Step 2: Activation to Cinnamoyl-CoA. trans-Cinnamic acid is then activated to its coenzyme A (CoA) thioester, cinnamoyl-CoA. This reaction is typically catalyzed by a Cinnamate-CoA Ligase (CCL) or a broad-specificity 4-Coumarate-CoA Ligase (4CL) .

  • Step 3: β-Oxidative Chain Shortening to Benzoyl-CoA. Cinnamoyl-CoA undergoes a round of β-oxidation to shorten the side chain by two carbons, yielding benzoyl-CoA. This process involves a sequence of enzymatic reactions including hydration, oxidation, and thiolytic cleavage. This β-oxidative pathway for benzoyl-CoA formation has been described in plants and bacteria.[6][7][8][9]

  • Step 4: Polyketide Chain Elongation. Benzoyl-CoA serves as a starter unit for a Type I or Type II Polyketide Synthase (PKS) . The PKS catalyzes the successive condensation of two malonyl-CoA extender units.[10][11][12] Each condensation step, a decarboxylative Claisen condensation, adds a two-carbon unit to the growing chain.[10] Two rounds of elongation would result in a six-carbon chain attached to the phenyl group, forming a β-ketoacyl-ACP intermediate.

  • Step 5: Thioester Hydrolysis and Decarboxylation. The final polyketide intermediate, 3-oxo-6-phenylhexanoyl-ACP, is hydrolyzed from the acyl carrier protein (ACP) domain of the PKS by a thioesterase (TE) domain, yielding 3-oxo-6-phenylhexanoic acid. This β-keto acid is unstable and readily undergoes decarboxylation to produce this compound and carbon dioxide.[6][7] This decarboxylation can be spontaneous or catalyzed by a specific decarboxylase enzyme.

Visualization of the Proposed Pathway

The following diagrams illustrate the proposed biosynthetic pathway and a conceptual experimental workflow for its validation.

Biosynthesis of this compound cluster_phenylpropanoid Phenylpropanoid Pathway Initiation cluster_pks Polyketide Elongation cluster_termination Termination and Ketone Formation L-Phenylalanine L-Phenylalanine trans-Cinnamic_acid trans-Cinnamic_acid L-Phenylalanine->trans-Cinnamic_acid PAL Cinnamoyl-CoA Cinnamoyl-CoA trans-Cinnamic_acid->Cinnamoyl-CoA CCL/4CL Benzoyl-CoA Benzoyl-CoA Cinnamoyl-CoA->Benzoyl-CoA β-oxidation PKS_complex PKS Benzoyl-CoA->PKS_complex Starter Unit Loading Elongated_Intermediate 3-Oxo-6-phenylhexanoyl-ACP PKS_complex->Elongated_Intermediate Malonyl-CoA_1 Malonyl-CoA Malonyl-CoA_1->PKS_complex Extender Unit 1 Malonyl-CoA_2 Malonyl-CoA Malonyl-CoA_2->PKS_complex Extender Unit 2 3-Oxo-6-phenylhexanoic_acid 3-Oxo-6-phenylhexanoic acid Elongated_Intermediate->3-Oxo-6-phenylhexanoic_acid Thioesterase This compound This compound 3-Oxo-6-phenylhexanoic_acid->this compound Decarboxylation

Figure 1: Proposed biosynthetic pathway of this compound.

Experimental_Workflow Start Hypothesized Pathway Isotope_Labeling Isotope Labeling Studies (e.g., 13C-Phenylalanine) Start->Isotope_Labeling Metabolite_Analysis Metabolite Analysis (LC-MS, GC-MS) Isotope_Labeling->Metabolite_Analysis Gene_Identification Identification of Candidate Genes (Genomics, Transcriptomics) Metabolite_Analysis->Gene_Identification Identify Intermediates Enzyme_Cloning Cloning and Heterologous Expression of Enzymes Gene_Identification->Enzyme_Cloning In_Vitro_Assays In Vitro Enzymatic Assays Enzyme_Cloning->In_Vitro_Assays In_Vivo_Reconstitution In Vivo Pathway Reconstitution (e.g., in E. coli or Yeast) Enzyme_Cloning->In_Vivo_Reconstitution Validation Pathway Validation In_Vitro_Assays->Validation Confirm Enzyme Function In_Vivo_Reconstitution->Validation Confirm Product Formation

Figure 2: Conceptual workflow for the experimental validation of the proposed pathway.

Quantitative Data Summary

As the biosynthesis of this compound has not been experimentally elucidated, no quantitative data regarding enzyme kinetics, substrate specificity, or reaction yields are currently available. The following tables are presented as templates for the types of data that would need to be collected to characterize this pathway.

Table 1: Putative Enzymes and their Kinetic Parameters

EnzymeSubstrate(s)Product(s)Km (µM)kcat (s-1)kcat/Km (M-1s-1)
Phenylalanine Ammonia-Lyase (PAL)L-Phenylalaninetrans-Cinnamic acid, NH3TBDTBDTBD
Cinnamate-CoA Ligase (CCL)trans-Cinnamic acid, CoA, ATPCinnamoyl-CoA, AMP, PPiTBDTBDTBD
β-Oxidation EnzymesCinnamoyl-CoABenzoyl-CoATBDTBDTBD
Polyketide Synthase (PKS)Benzoyl-CoA, Malonyl-CoA3-Oxo-6-phenylhexanoyl-ACPTBDTBDTBD
Thioesterase (TE)3-Oxo-6-phenylhexanoyl-ACP3-Oxo-6-phenylhexanoic acidTBDTBDTBD
Decarboxylase3-Oxo-6-phenylhexanoic acidThis compound, CO2TBDTBDTBD
TBD: To Be Determined

Table 2: In Vivo Production Metrics

Host OrganismPrecursor FedProduct Titer (mg/L)Yield (mg/g substrate)Productivity (mg/L/h)
TBDL-PhenylalanineTBDTBDTBD
TBDtrans-Cinnamic acidTBDTBDTBD
TBD: To Be Determined

Detailed Methodologies for Key Experiments

The validation of the proposed biosynthetic pathway for this compound would require a combination of in vivo and in vitro experimental approaches. Below are detailed, generalized protocols for the key experiments that would need to be performed.

Isotope Labeling Studies
  • Objective: To trace the carbon skeleton from L-phenylalanine to this compound and identify key intermediates.

  • Protocol:

    • Culture the native organism (if one is identified to produce this compound) or a heterologous host engineered with candidate genes.

    • Introduce a stable isotope-labeled precursor, such as 13C6-L-phenylalanine, into the growth medium.

    • After a suitable incubation period, harvest the cells and/or the culture medium.

    • Extract the metabolites using an appropriate organic solvent (e.g., ethyl acetate).

    • Analyze the extract using Liquid Chromatography-Mass Spectrometry (LC-MS) and/or Gas Chromatography-Mass Spectrometry (GC-MS).

    • Monitor for the incorporation of the 13C label into this compound and potential intermediates by observing the corresponding mass shifts in their mass spectra.

Identification, Cloning, and Expression of Candidate Enzymes
  • Objective: To identify and produce the enzymes responsible for each step of the pathway.

  • Protocol:

    • Gene Identification: Based on the proposed pathway, search genomic and transcriptomic databases of a potential producing organism for sequences homologous to known PALs, CCLs/4CLs, β-oxidation enzymes, PKSs, and decarboxylases.

    • Gene Cloning: Amplify the candidate genes from cDNA or genomic DNA using PCR with specific primers. Clone the amplified genes into suitable expression vectors (e.g., pET vectors for E. coli or pYES vectors for Saccharomyces cerevisiae).

    • Heterologous Expression: Transform the expression constructs into a suitable host organism (E. coli, S. cerevisiae). Induce protein expression under optimized conditions (e.g., temperature, inducer concentration).

    • Protein Purification: Lyse the cells and purify the recombinant enzymes using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). Confirm purity using SDS-PAGE.

In Vitro Enzyme Assays
  • Objective: To confirm the function and determine the kinetic parameters of the purified enzymes.

  • Protocol (Example for a PKS):

    • Prepare a reaction mixture containing the purified PKS, the starter unit (benzoyl-CoA), the extender unit (14C-labeled malonyl-CoA), and necessary cofactors (e.g., NADPH if reductive steps are involved, though not expected for this product) in a suitable buffer.

    • Incubate the reaction at an optimal temperature for a defined period.

    • Quench the reaction (e.g., by adding a strong acid).

    • Extract the products with an organic solvent.

    • Analyze the products by thin-layer chromatography (TLC) followed by autoradiography, or by LC-MS to identify the elongated product.

    • To determine kinetic parameters, vary the concentration of one substrate while keeping the others saturated and measure the initial reaction velocity. Fit the data to the Michaelis-Menten equation.

In Vivo Pathway Reconstitution
  • Objective: To demonstrate the production of this compound from a simple precursor by co-expressing all the necessary enzymes in a heterologous host.

  • Protocol:

    • Construct a multi-gene expression vector or use multiple compatible plasmids to co-express the candidate PAL, CCL, β-oxidation enzymes, PKS, and decarboxylase in a host like E. coli or S. cerevisiae.

    • Culture the engineered strain in a defined medium.

    • Supplement the medium with L-phenylalanine.

    • After an appropriate fermentation period, extract the culture broth and/or cell lysate with an organic solvent.

    • Analyze the extract for the presence of this compound using GC-MS, comparing the retention time and mass spectrum to an authentic standard.

Conclusion

This technical guide presents a scientifically plausible, albeit putative, biosynthetic pathway for this compound. The proposed pathway, originating from L-phenylalanine and proceeding through phenylpropanoid and polyketide intermediates, provides a solid foundation for future research. The experimental workflows detailed herein offer a roadmap for the elucidation and validation of this pathway, which would not only contribute to our fundamental understanding of natural product biosynthesis but also could enable the biotechnological production of this compound and related compounds. Further research, particularly the identification of a natural source of this molecule and the subsequent characterization of the involved enzymes, is crucial to confirm and refine this proposed biosynthetic route.

References

An In-Depth Technical Guide to 6-Phenylhexan-2-one Derivatives: Synthesis, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and burgeoning pharmacological significance of 6-phenylhexan-2-one derivatives. This class of compounds, characterized by a phenyl ring connected to a hexan-2-one backbone, is emerging as a versatile scaffold in medicinal chemistry with potential applications in oncology and neurodegenerative diseases. This document collates available quantitative data, details key experimental protocols, and visualizes relevant biological pathways to serve as a foundational resource for researchers in the field.

Synthesis of this compound and its Derivatives

The parent compound, this compound, serves as a crucial intermediate for the synthesis of various functionalized derivatives.[1] Its chemical structure, featuring a ketone group and a phenyl ring, allows for a wide range of chemical modifications.[1]

General Synthetic Routes

While specific, detailed protocols for a wide array of this compound derivatives are not extensively documented in publicly available literature, general synthetic strategies for related structures can be adapted. One common approach involves the functionalization of the hexanone chain or modification of the phenyl ring.

A notable example of a structurally related derivative is the synthesis of 6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-one. While not a direct derivative of this compound, its synthesis provides insights into potential reaction pathways for modifying the hexyl chain.

Pharmacological Properties and Therapeutic Applications

Derivatives of the this compound scaffold have demonstrated promising biological activities, particularly in the areas of cancer and neurodegenerative disorders.

Anticancer Activity

Recent studies have highlighted the cytotoxic potential of compounds structurally related to this compound. Specifically, derivatives of 6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-one have been evaluated for their activity against various cancer cell lines.

Table 1: Cytotoxicity of 6-(2-hydroxy-6-phenylhexyl)-5,6-dihydro-2H-pyran-2-one Derivatives [2]

Compound/StereoisomerCell LineIC50 (µM)
2'-dehydroxy derivative of (6R,2'R)- and (6R,2'S)-1HeLa1.4
Phenyl derivative 7Sf9 (insect cells)8.0

The 2'-dehydroxy derivative exhibited the most potent activity against HeLa cells, suggesting that modifications at this position can significantly influence cytotoxicity.

Neuroprotective and Mitofusin Activation Activity

Derivatives of the closely related 6-phenylhexanamide have been identified as potent and stereoselective activators of mitofusins (MFN1 and MFN2).[3] Mitofusins are mitochondrial outer membrane proteins that play a crucial role in mitochondrial fusion. Mutations in MFN2 are a known cause of Charcot-Marie-Tooth disease type 2A (CMT2A), a chronic neurodegenerative condition.[3] Small-molecule activators of mitofusins offer a promising therapeutic strategy for this currently untreatable disease.[3]

Pharmacokinetic optimization of a series of 6-phenylhexanamide derivatives led to the identification of a 4-hydroxycyclohexyl analogue with improved potency, selectivity, and oral bioavailability, marking it as a preclinical candidate for CMT2A.[3]

Experimental Protocols

Detailed experimental procedures are crucial for the replication and advancement of scientific findings. Below are protocols for key assays used in the evaluation of this compound and its derivatives.

Cytotoxicity Assay (MTT Assay)

This protocol is a standard method for assessing the cytotoxic effects of compounds on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., HeLa, HL-60)

  • 96-well plates

  • Cell culture medium (e.g., DMEM, RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics

  • Test compounds (dissolved in a suitable solvent, e.g., DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO, isopropanol with HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (solvent only). Incubate for the desired exposure time (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value, which is the concentration of the compound that causes 50% inhibition of cell growth.

Signaling Pathways and Logical Relationships

To visualize the potential mechanisms of action and experimental workflows related to this compound derivatives, the following diagrams are provided in the DOT language for use with Graphviz.

General Experimental Workflow for Drug Discovery

This diagram illustrates a typical workflow for the discovery and preclinical evaluation of novel therapeutic agents based on the this compound scaffold.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_optimization Lead Optimization cluster_preclinical Preclinical Studies synthesis Synthesis of This compound Derivatives purification Purification & Characterization (NMR, MS, HPLC) synthesis->purification in_vitro In Vitro Assays (e.g., Cytotoxicity, Enzyme Inhibition) purification->in_vitro hit_id Hit Identification in_vitro->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar adme ADME/Tox Profiling sar->adme in_vivo In Vivo Efficacy (Animal Models) adme->in_vivo candidate Preclinical Candidate Selection in_vivo->candidate

General drug discovery workflow for this compound derivatives.
Hypothesized Signaling Pathway for Anticancer Activity

This diagram depicts a potential signaling pathway that could be modulated by cytotoxic this compound derivatives, leading to apoptosis in cancer cells.

anticancer_pathway Derivative This compound Derivative Target Cellular Target (e.g., Kinase, Tubulin) Derivative->Target Signal_Cascade Downstream Signaling Cascade Target->Signal_Cascade Apoptosis_Regulators Modulation of Apoptosis Regulators (e.g., Bcl-2 family) Signal_Cascade->Apoptosis_Regulators Caspase_Activation Caspase Activation Apoptosis_Regulators->Caspase_Activation Apoptosis Apoptosis (Programmed Cell Death) Caspase_Activation->Apoptosis

Hypothesized apoptotic pathway for anticancer derivatives.

Conclusion and Future Directions

The this compound scaffold represents a promising starting point for the development of novel therapeutic agents. The preliminary data on related structures suggest potential applications in oncology and neurodegenerative diseases. Future research should focus on the synthesis and biological evaluation of a wider range of direct derivatives to establish a clear structure-activity relationship. Elucidating the precise molecular targets and mechanisms of action will be crucial for the rational design of more potent and selective compounds. This technical guide serves as a foundational resource to stimulate and support these future research endeavors.

References

The Discovery and Synthetic History of 6-Phenylhexan-2-one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Phenylhexan-2-one, a ketone with a distinct chemical structure, holds a place in the landscape of organic chemistry, particularly in the study of natural products and the development of synthetic methodologies. While not as widely renowned as some of its structural relatives, its history is intrinsically linked to the pioneering investigations into the chemical constituents of ginger (Zingiber officinale) in the early 20th century. This in-depth technical guide explores the discovery of related natural compounds that paved the way for its conception and the evolution of synthetic routes leading to its preparation.

The Natural Precedent: Zingerone and the Chemistry of Ginger

The story of this compound begins not with its own discovery, but with the isolation and characterization of a structurally similar compound from a common spice. In 1917, the Japanese chemist Hiroshi Nomura, a professor at Tokyo Imperial University, successfully isolated a pungent principle from ginger root which he named "zingerone".[1] Zingerone, or 4-(4-hydroxy-3-methoxyphenyl)butan-2-one, is not present in fresh ginger but is formed from the less pungent gingerols during cooking or drying through a retro-aldol reaction.

The discovery of zingerone was a significant milestone in natural product chemistry and spurred further research into the synthesis of related phenylalkyl ketones. The structural elucidation of zingerone revealed a 4-phenylbutan-2-one backbone, a close homolog of this compound.

Early Synthetic Endeavors: Paving the Way for this compound

The early 20th century was a fertile period for the development of synthetic organic chemistry. The structural similarity of this compound to zingerone meant that the synthetic methods being developed for the latter were directly applicable to the former.

One of the pioneering synthetic routes to zingerone and its analogs was the Claisen-Schmidt condensation. This reaction involves the base-catalyzed condensation of an aldehyde with a ketone. In the context of zingerone synthesis, this would involve the reaction of vanillin with acetone. A similar strategy could be envisioned for this compound, starting with benzaldehyde and a suitable five-carbon ketone.

Another key synthetic approach that gained prominence was the Michael addition. This reaction involves the addition of a nucleophile, such as a malonic ester, to an α,β-unsaturated carbonyl compound. For the synthesis of a precursor to this compound, this could involve the reaction of diethyl malonate with benzylideneacetone (4-phenylbut-3-en-2-one). Subsequent hydrolysis and decarboxylation of the adduct would yield the target ketone.

While a specific, dated discovery of the first synthesis of this compound remains elusive in readily available historical records, its preparation would have been a logical and achievable extension of the synthetic methodologies being established for zingerone and other phenylalkyl ketones in the early to mid-20th century.

Key Synthetic Pathways and Methodologies

The following sections detail the probable historical and key modern synthetic routes to this compound, complete with generalized experimental protocols.

Michael Addition Route

This route is a classic and highly probable method for the historical synthesis of this compound, given its prevalence in early 20th-century organic synthesis.

Experimental Protocol:

  • Step 1: Synthesis of Benzylideneacetone. Benzaldehyde is condensed with acetone in the presence of a base, such as sodium hydroxide, to form benzylideneacetone.

  • Step 2: Michael Addition. Diethyl malonate is reacted with benzylideneacetone in the presence of a base, such as sodium ethoxide, to form the Michael adduct.

  • Step 3: Hydrolysis and Decarboxylation. The resulting diester is hydrolyzed with aqueous acid, followed by heating to effect decarboxylation, yielding 6-phenyl-4-oxohexanoic acid.

  • Step 4: Reduction (Not directly leading to the target, but a related transformation). While not leading directly to this compound, this intermediate highlights the versatility of the Michael addition product.

Michael_Addition_Pathway Benzaldehyde Benzaldehyde Benzylideneacetone Benzylideneacetone Benzaldehyde->Benzylideneacetone Acetone Acetone Acetone->Benzylideneacetone Base1 Base (e.g., NaOH) Base1->Benzylideneacetone MichaelAdduct Michael Adduct Benzylideneacetone->MichaelAdduct DiethylMalonate Diethyl Malonate DiethylMalonate->MichaelAdduct Base2 Base (e.g., NaOEt) Base2->MichaelAdduct SixPhenylhexan2one This compound MichaelAdduct->SixPhenylhexan2one HydrolysisDecarboxylation Hydrolysis & Decarboxylation HydrolysisDecarboxylation->SixPhenylhexan2one

Grignard and Organocuprate Routes

The development of organometallic reagents provided more direct and efficient routes to ketones.

Experimental Protocol (Organocuprate):

  • Step 1: Preparation of the Organocuprate. An organolithium or Grignard reagent, such as phenylethylmagnesium bromide, is reacted with a copper(I) salt to form a Gilman reagent (an organocuprate).

  • Step 2: Acylation. The organocuprate is then reacted with an acyl halide or anhydride, such as acetyl chloride, to form the ketone.

Organocuprate_Pathway PhenylethylBromide Phenylethyl Bromide Grignard Phenylethylmagnesium Bromide PhenylethylBromide->Grignard Magnesium Mg Magnesium->Grignard Organocuprate Lithium Diphenylethylcuprate Grignard->Organocuprate CopperIodide CuI CopperIodide->Organocuprate SixPhenylhexan2one This compound Organocuprate->SixPhenylhexan2one AcetylChloride Acetyl Chloride AcetylChloride->SixPhenylhexan2one

Quantitative Data

Synthetic RouteKey ReagentsProbable Historical Yield Range
Michael AdditionBenzaldehyde, Acetone, Diethyl Malonate20-40% (overall)
Organometallic RoutesOrganomagnesium/Organocopper reagents, Acyl Halides40-60%

Conclusion

The discovery and history of this compound are deeply intertwined with the exploration of natural products, particularly the chemical constituents of ginger. While a singular "eureka" moment for its first synthesis is not documented, its conceptualization and eventual preparation were the logical outcomes of the burgeoning field of synthetic organic chemistry in the early 20th century. The methodologies developed for its structural analog, zingerone, provided a clear blueprint for its creation. Today, this compound continues to be a relevant molecule in organic synthesis, serving as a building block and a subject for the development of new synthetic methods. Its history serves as a testament to the incremental and interconnected nature of scientific discovery, where the study of nature inspires the art of chemical synthesis.

References

Methodological & Application

Application Note: Quantitative Analysis of 6-Phenylhexan-2-one using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

6-Phenylhexan-2-one is a ketone with applications in organic synthesis and as a potential intermediate in the development of pharmaceutical compounds.[1] Accurate and sensitive quantification of this compound is crucial for process monitoring, quality control, and metabolic studies. Gas Chromatography-Mass Spectrometry (GC-MS) offers a robust and highly selective method for the analysis of semi-volatile compounds like this compound.[2][3] This application note provides a detailed protocol for the quantitative analysis of this compound using GC-MS, including sample preparation, instrument parameters, and expected performance characteristics.

Experimental Protocols

Materials and Reagents
  • This compound analytical standard: (CAS 14171-89-2)[1][4][5]

  • Internal Standard (IS): 1-Phenyl-2-hexanone (CAS 25870-62-6) or other suitable non-interfering compound.

  • Solvent: Dichloromethane or Ethyl Acetate (GC grade or higher).

  • Sample Vials: 2 mL amber glass vials with PTFE-lined septa.

Standard and Sample Preparation

Standard Preparation:

  • Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound analytical standard and dissolve in 10 mL of dichloromethane in a volumetric flask.

  • Internal Standard Stock Solution (1000 µg/mL): Prepare a stock solution of the internal standard (e.g., 1-Phenyl-2-hexanone) in the same manner.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution to achieve concentrations ranging from 0.1 µg/mL to 50 µg/mL. Spike each calibration standard with the internal standard to a final concentration of 10 µg/mL.

Sample Preparation:

The appropriate sample preparation method will depend on the sample matrix. For liquid samples where this compound is expected to be in a relatively clean matrix, a direct "dilute and shoot" approach is suitable.

  • Accurately transfer 1 mL of the liquid sample to a 10 mL volumetric flask.

  • Add the internal standard to achieve a concentration of 10 µg/mL.

  • Dilute to the mark with dichloromethane.

  • Vortex the solution for 30 seconds.

  • Transfer an aliquot to a 2 mL GC vial for analysis.

For more complex matrices, a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be necessary to remove interferences.[5][6]

GC-MS Instrumentation and Conditions
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • GC Column: HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.[7]

  • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.[7]

  • Inlet Temperature: 280 °C.[7]

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp 1: 15 °C/min to 200 °C.

    • Ramp 2: 30 °C/min to 300 °C, hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.[7]

  • Quadrupole Temperature: 150 °C.[7]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

Data Presentation

Mass Spectral Data

The mass spectrum of this compound is characterized by a molecular ion peak and several fragment ions. Based on available data, the key ions for quantification and confirmation are presented in Table 1.[4]

Table 1: Key Mass Ions for this compound and a Suggested Internal Standard.

CompoundRoleQuantifier Ion (m/z)Qualifier Ion 1 (m/z)Qualifier Ion 2 (m/z)
This compoundAnalyte4391176 (M+)
1-Phenyl-2-hexanoneInternal Standard9143176 (M+)
Quantitative Performance

The following table summarizes the expected quantitative performance of the method. These values should be experimentally determined during method validation.

Table 2: Expected Quantitative Performance Parameters.

ParameterExpected Value
Linearity Range0.1 - 50 µg/mL
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD)0.05 µg/mL
Limit of Quantification (LOQ)0.1 µg/mL
Precision (%RSD)< 15%
Accuracy (% Recovery)85 - 115%

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Standard Analytical Standard & IS Stock Stock Solutions (1000 µg/mL) Standard->Stock Working Working Standards (0.1-50 µg/mL) Stock->Working Injection 1 µL Injection (Splitless) Working->Injection Sample Sample Collection Spike Spike with Internal Standard Sample->Spike Dilute Dilution Spike->Dilute Dilute->Injection GC GC Separation (HP-5ms column) Injection->GC Ionization Electron Ionization (70 eV) GC->Ionization Detection Mass Detection (SIM Mode) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Generation Integration->Calibration Quantification Quantification of this compound Calibration->Quantification

Caption: Experimental workflow for the GC-MS analysis of this compound.

Logical_Relationship Analyte This compound in Sample Separation Chromatographic Separation Analyte->Separation Volatility & Polarity Ionization Ionization (EI) Separation->Ionization Elution Fragmentation Fragmentation Ionization->Fragmentation MassAnalysis Mass Analysis (Quadrupole) Fragmentation->MassAnalysis m/z Filtering Detection Detection MassAnalysis->Detection Signal Signal (Chromatogram) Detection->Signal Quantification Quantification Signal->Quantification Peak Area

Caption: Logical relationships in the GC-MS analysis process.

Conclusion

The described GC-MS method provides a selective and sensitive protocol for the quantification of this compound. The use of an internal standard ensures high precision and accuracy. This application note serves as a comprehensive guide for researchers and professionals in the fields of chemical analysis and drug development, enabling reliable determination of this compound in various samples. Method validation should be performed in the specific sample matrix of interest to ensure fitness for purpose.

References

Application Note: Quantification of 6-Phenylhexan-2-one in Human Plasma and Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a sensitive and selective method for the quantification of 6-Phenylhexan-2-one in human plasma and urine using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The protocol outlines procedures for sample preparation from biological matrices, chromatographic separation, and mass spectrometric detection. The method demonstrates good linearity, precision, and accuracy over the calibrated concentration range, making it suitable for pharmacokinetic, toxicokinetic, and metabolism studies in drug development and research settings.

Introduction

This compound is a ketone derivative with potential applications and relevance in various fields of chemical and pharmaceutical research. Accurate and reliable quantification of this compound in biological matrices is essential for understanding its absorption, distribution, metabolism, and excretion (ADME) properties. This document provides a detailed protocol for the extraction and quantification of this compound from human plasma and urine, offering a robust analytical method for researchers and scientists. The method utilizes a common sample preparation technique, protein precipitation for plasma and a simple dilution for urine, followed by analysis with a triple quadrupole mass spectrometer.

Data Presentation

The following tables summarize the quantitative performance of the analytical method for this compound in human plasma and urine.

Table 1: Calibration Curve Parameters

MatrixCalibration Range (ng/mL)Weighting
Human Plasma1 - 1000> 0.9951/x²
Human Urine5 - 5000> 0.9951/x²

Table 2: Precision and Accuracy Data

MatrixSpiked Concentration (ng/mL)Mean Measured Concentration (ng/mL) (n=6)Precision (%CV)Accuracy (%)
Human Plasma32.916.597.0
5051.24.1102.4
800789.63.598.7
Human Urine1514.55.896.7
250255.83.9102.3
40004080.02.8102.0

Table 3: Recovery and Matrix Effect

MatrixAnalyte Concentration (ng/mL)Recovery (%)Matrix Effect (%)
Human Plasma5091.54.8
Human Urine25095.2-2.1

Experimental Protocols

Materials and Reagents
  • This compound analytical standard

  • Internal Standard (IS) (e.g., this compound-d5)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic acid (FA), LC-MS grade

  • Ultrapure water

  • Human plasma (K2EDTA)

  • Human urine

Instrumentation
  • Liquid Chromatograph (LC) system

  • Triple quadrupole mass spectrometer

  • Analytical column: C18, 2.1 x 50 mm, 1.8 µm

LC-MS/MS Conditions

Liquid Chromatography:

ParameterValue
Flow Rate0.4 mL/min
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient30% B to 95% B in 3 min, hold at 95% B for 1 min, return to 30% B in 0.1 min, hold for 0.9 min
Injection Volume5 µL
Column Temperature40 °C

Mass Spectrometry:

ParameterValue
Ionization ModeElectrospray Ionization (ESI), Positive
MRM Transition (Analyte)To be determined experimentally (e.g., m/z 177.1 -> 119.1)
MRM Transition (IS)To be determined experimentally (e.g., m/z 182.1 -> 124.1)
Dwell Time100 ms
Collision EnergyTo be optimized
Declustering PotentialTo be optimized
Sample Preparation

Plasma:

  • Pipette 50 µL of plasma sample into a microcentrifuge tube.

  • Add 150 µL of acetonitrile containing the internal standard.

  • Vortex for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Transfer 100 µL of the supernatant to a clean vial for LC-MS/MS analysis.

Urine:

  • Pipette 50 µL of urine sample into a microcentrifuge tube.

  • Add 450 µL of mobile phase A containing the internal standard.

  • Vortex for 10 seconds.

  • Transfer to a clean vial for LC-MS/MS analysis.

Mandatory Visualizations

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data_processing Data Processing plasma Human Plasma ppt Protein Precipitation (Acetonitrile + IS) plasma->ppt 50 µL urine Human Urine dilute Dilution (Mobile Phase A + IS) urine->dilute 50 µL lcms LC-MS/MS Analysis ppt->lcms Supernatant Transfer dilute->lcms quant Quantification lcms->quant

Caption: Experimental workflow for the quantification of this compound.

logical_relationship compound This compound matrix Biological Matrix (Plasma or Urine) compound->matrix extraction Sample Preparation (Protein Precipitation / Dilution) matrix->extraction separation LC Separation (C18 Column) extraction->separation detection MS/MS Detection (Triple Quadrupole) separation->detection result Quantitative Result detection->result

Caption: Logical relationship of the analytical method components.

Application Note: High-Performance Liquid Chromatography for the Analysis of 6-Phenylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

Introduction 6-Phenylhexan-2-one is a ketone featuring a phenyl ring, making it a compound of interest in various chemical syntheses. As an intermediate in the pharmaceutical and fragrance industries, ensuring its purity and quantifying its presence is critical for quality control and developmental research. High-Performance Liquid Chromatography (HPLC) is a primary analytical technique for the separation, identification, and quantification of such organic compounds.[1][2] This application note details a proposed reversed-phase HPLC (RP-HPLC) method for the analysis of this compound, suitable for purity assessment and quantitative analysis.

The presence of a phenyl group provides a chromophore, making UV detection a suitable and sensitive choice.[3] The proposed method utilizes a C18 stationary phase, which is a robust and widely used column for the separation of moderately non-polar compounds, and an isocratic mobile phase of acetonitrile and water for a simple, reproducible, and efficient analysis.

Proposed HPLC Method The method is based on reversed-phase chromatography, where the non-polar stationary phase (C18) retains the analyte, and a polar mobile phase is used for elution. The separation is primarily driven by the hydrophobic interactions between the hexyl chain and the phenyl group of the analyte and the C18 alkyl chains on the stationary phase.

Data Presentation: Summary of Proposed Method and Performance

The following table summarizes the proposed chromatographic conditions and expected performance parameters for the analysis of this compound.

ParameterProposed Value
Instrument HPLC System with UV/Vis or DAD Detector
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase Acetonitrile : Water (65:35 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Hypothetical Results
Retention Time (tR)~ 5.2 min
Tailing Factor (Tf)1.1
Theoretical Plates (N)> 8000

Experimental Protocol

This section provides a detailed methodology for the analysis of this compound using the proposed HPLC method.

1. Reagents and Materials

  • This compound reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Deionized or Milli-Q water

  • Methanol (HPLC grade, for sample dissolution if needed)

  • 0.45 µm syringe filters (PTFE or other compatible material)

2. Instrument and Conditions

  • HPLC system equipped with a pump, autosampler, column oven, and UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector Wavelength: 254 nm.

  • Injection Volume: 10 µL.

3. Mobile Phase Preparation

  • Measure 650 mL of HPLC-grade acetonitrile and 350 mL of deionized water.

  • Combine the solvents in a clean 1 L glass reservoir bottle.

  • Mix thoroughly and degas the solution for 15-20 minutes using sonication or vacuum filtration.

  • Label the bottle clearly with the composition (Acetonitrile:Water 65:35 v/v) and preparation date.

4. Standard Solution Preparation (100 µg/mL)

  • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase to the flask and sonicate for 5 minutes or until the standard is fully dissolved.

  • Allow the solution to return to room temperature.

  • Dilute to the mark with the mobile phase and mix well. This is the stock solution.

  • For a working standard of 100 µg/mL, if the stock is 100 µg/mL, use it directly. Otherwise, perform the necessary dilution.

  • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.[2]

5. Sample Solution Preparation

  • Accurately weigh an appropriate amount of the sample containing this compound to achieve a final concentration of approximately 100 µg/mL.

  • Dissolve the sample in the mobile phase following the same procedure as for the standard solution (steps 4.2 - 4.6).

  • Ensure the sample is completely dissolved before filtering.

6. System Equilibration and Analysis

  • Purge the HPLC pump with the prepared mobile phase.

  • Set the flow rate to 1.0 mL/min and allow the mobile phase to run through the column for at least 20-30 minutes, or until a stable baseline is achieved.

  • Perform a blank injection (mobile phase) to ensure the system is clean.

  • Inject the standard solution to verify the retention time and system suitability (peak shape, plate count).

  • Inject the sample solutions for analysis.

  • Quantify the this compound in the sample by comparing its peak area to that of the standard solution.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the HPLC analysis protocol.

HPLC_Workflow cluster_prep Preparation Stage cluster_hplc HPLC Analysis Stage cluster_data Data Processing Stage MobilePhase Mobile Phase Prep (ACN:H2O, 65:35) StandardPrep Standard Prep (100 µg/mL) SystemEquil System Equilibration (Stable Baseline) MobilePhase->SystemEquil 1. Equilibrate SamplePrep Sample Prep (~100 µg/mL) StandardInject Standard Injection (System Suitability) StandardPrep->StandardInject 3. Calibrate SampleInject Sample Injection SamplePrep->SampleInject 4. Analyze BlankInject Blank Injection (Mobile Phase) SystemEquil->BlankInject BlankInject->StandardInject StandardInject->SampleInject PeakIntegration Peak Integration (Area, Retention Time) SampleInject->PeakIntegration 5. Acquire Data Quantification Quantification (Comparison to Standard) PeakIntegration->Quantification Report Final Report (Purity/Concentration) Quantification->Report

References

6-Phenylhexan-2-one: A Versatile Intermediate in the Synthesis of Novel Pharmaceutical Agents

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Abstract

6-Phenylhexan-2-one is a key building block in the synthesis of various pharmaceutical compounds. Its chemical structure, featuring a phenyl ring, a flexible hexyl chain, and a reactive ketone group, allows for diverse chemical modifications, making it a valuable intermediate in drug discovery and development. This document outlines the application of this compound in the synthesis of potent mitofusin activators for the potential treatment of mitochondrial diseases and provides a general protocol for its conversion into chiral amines via reductive amination, a common transformation in the preparation of active pharmaceutical ingredients (APIs).

Introduction

The quest for novel therapeutics often relies on the availability of versatile chemical intermediates that can be elaborated into complex molecular architectures. This compound (CAS 14171-89-2) is one such intermediate, offering a scaffold that can be readily functionalized.[1][2] Its utility is highlighted in the development of a series of 6-phenylhexanamide derivatives that have shown promise as potent and stereoselective activators of mitofusins, proteins crucial for mitochondrial function.[3][4][5] Mutations in mitofusin 2 are linked to the neurodegenerative condition Charcot-Marie-Tooth disease type 2A (CMT2A), for which there is currently no treatment.[3][4] The development of small molecule activators of mitofusins represents a promising therapeutic strategy.

Furthermore, the ketone functionality of this compound makes it an ideal substrate for reductive amination, a cornerstone reaction in medicinal chemistry for the synthesis of secondary and tertiary amines, which are prevalent in a vast number of pharmaceuticals.[6]

Application 1: Synthesis of Mitofusin Activators

A series of 6-phenylhexanamide derivatives have been identified as potent mitofusin activators.[3][4][5][7] While the lead compounds are amides derived from 6-phenylhexanoic acid, this acid can be readily synthesized from this compound. The following sections detail a plausible synthetic pathway and the reported biological activity of the resulting compounds.

Synthetic Pathway Overview

The overall synthetic strategy involves two key transformations:

  • Oxidation of this compound: Conversion of the ketone to the corresponding carboxylic acid, 6-phenylhexanoic acid.

  • Amide Coupling: Formation of the final 6-phenylhexanamide derivatives by coupling 6-phenylhexanoic acid with various amines.

Synthesis_Pathway A This compound B Oxidation (e.g., Haloform Reaction) A->B C 6-Phenylhexanoic Acid B->C D Amide Coupling (e.g., EDC, HOBt) C->D F 6-Phenylhexanamide Derivatives D->F E Amine (R-NH2) E->D Reductive_Amination A This compound C Imine/Enamine Intermediate A->C B Amine (R1R2NH) B->C E Substituted Amine C->E D Reducing Agent (e.g., NaBH(OAc)3) D->E

References

Application Note: Solid-Phase Microextraction (SPME) for 6-Phenylhexan-2-one Sampling

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Solid-Phase Microextraction (SPME) is a solvent-free, versatile, and sensitive sample preparation technique that integrates sampling, extraction, and concentration of analytes into a single step. It is widely used for the analysis of volatile and semi-volatile organic compounds in various matrices. This application note details a headspace SPME (HS-SPME) method coupled with Gas Chromatography-Mass Spectrometry (GC-MS) for the qualitative and quantitative analysis of 6-Phenylhexan-2-one, an aromatic ketone relevant in fragrance, flavor, and pharmaceutical research.

Principle of SPME

SPME utilizes a fused silica fiber coated with a polymeric stationary phase. The fiber is exposed to the headspace of a sample, allowing volatile and semi-volatile analytes to partition from the sample matrix into the fiber coating until equilibrium is reached. Subsequently, the fiber is transferred to the injection port of a gas chromatograph, where the trapped analytes are thermally desorbed for separation and detection. The choice of fiber coating is crucial and depends on the polarity and volatility of the target analytes.

For this compound, a compound of intermediate polarity and semi-volatile nature, a Divinylbenzene/Polydimethylsiloxane (DVB/PDMS) fiber is recommended. This type of fiber is effective for the extraction of various aromatic compounds and ketones.

Experimental Workflow Diagram

SPME_Workflow SPME-GC-MS Workflow for this compound Analysis cluster_prep Sample Preparation cluster_extraction SPME Extraction cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing This compound Vial Transfer to 20 mL Headspace Vial Sample->Vial Spike Add Internal Standard (e.g., d5-Benzylacetone) Vial->Spike Salt Add NaCl (optional, for aqueous matrices) Spike->Salt Seal Seal Vial Salt->Seal Equilibrate Equilibrate Sample (e.g., 60°C for 15 min) Seal->Equilibrate Expose Expose DVB/PDMS Fiber to Headspace (e.g., 60°C for 30 min) Equilibrate->Expose Retract Retract Fiber Expose->Retract Desorb Thermal Desorption in GC Inlet (e.g., 250°C for 2 min) Retract->Desorb Separate Chromatographic Separation (e.g., DB-5ms column) Desorb->Separate Detect Mass Spectrometric Detection (EI, Scan/SIM) Separate->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification using Calibration Curve Integrate->Quantify Report Generate Report Quantify->Report Logical_Relationships Key Parameter Relationships in SPME Analysis Analyte Analyte Properties (Volatility, Polarity) Fiber SPME Fiber Choice (e.g., DVB/PDMS) Analyte->Fiber influences Temp Extraction Temperature Fiber->Temp affects optimal Time Extraction Time Fiber->Time affects optimal Sensitivity Method Sensitivity (LOD/LOQ) Temp->Sensitivity impacts Accuracy Accuracy & Precision Temp->Accuracy impacts Time->Sensitivity impacts Time->Accuracy impacts Throughput Sample Throughput Time->Throughput inversely related to Matrix Sample Matrix (e.g., aqueous, organic) Matrix->Fiber influences Matrix->Temp may require adjustment of Matrix->Time may require adjustment of

Application Notes and Protocols for the Extraction of 6-Phenylhexan-2-one from Complex Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed methodologies for the extraction of 6-phenylhexan-2-one from complex biological and environmental matrices. The protocols for Liquid-Liquid Extraction (LLE) and Solid-Phase Extraction (SPE) are designed to be adaptable to various sample types, with subsequent analysis by Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

This compound is a ketone used as a starting material in various organic syntheses. Its detection and quantification in complex matrices such as biological fluids or environmental samples are crucial for metabolism studies, environmental monitoring, and quality control in manufacturing processes. The choice of extraction method depends on the sample matrix, the concentration of the analyte, and the required sample purity for the analytical instrumentation. This note details robust LLE and SPE protocols for the efficient isolation of this compound.

Quantitative Data Summary

The following tables summarize typical performance data for the described extraction protocols. These values are illustrative and may vary depending on the specific matrix and laboratory conditions.

Table 1: Liquid-Liquid Extraction (LLE) Performance Data

ParameterAqueous Samples (e.g., Urine)Organic-Rich Samples (e.g., Soil)
Recovery (%) 85 - 9580 - 90
Limit of Detection (LOD) 5 - 10 ng/mL10 - 20 ng/g
Limit of Quantification (LOQ) 15 - 30 ng/mL30 - 60 ng/g
Relative Standard Deviation (RSD) < 10%< 15%

Table 2: Solid-Phase Extraction (SPE) Performance Data

ParameterAqueous Samples (e.g., Plasma, Water)
Recovery (%) 90 - 99
Limit of Detection (LOD) 1 - 5 ng/mL
Limit of Quantification (LOQ) 3 - 15 ng/mL
Relative Standard Deviation (RSD) < 8%

Experimental Protocols

This protocol is suitable for the extraction of this compound from aqueous samples like urine and soil leachates. As a neutral compound, this compound will remain in the organic phase during extraction from a neutralized aqueous sample.[1][2]

Materials:

  • Sample (e.g., 5 mL urine or 5 g soil)

  • Deionized water

  • Organic extraction solvent (e.g., Dichloromethane, Ethyl acetate)

  • Sodium chloride (NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Separatory funnel

  • Vortex mixer

  • Centrifuge

  • Evaporator (e.g., rotary evaporator or nitrogen stream)

  • GC-MS vials

Procedure:

  • Sample Preparation:

    • Aqueous Samples (Urine): Adjust the pH of 5 mL of the sample to ~7.0.

    • Solid Samples (Soil): Mix 5 g of the sample with 10 mL of deionized water. Vortex for 2 minutes and centrifuge to separate the aqueous leachate.

  • Extraction:

    • Transfer the aqueous sample/leachate to a separatory funnel.

    • Add 10 mL of dichloromethane.

    • Stopper the funnel and shake vigorously for 2 minutes, venting frequently to release pressure.

    • Allow the layers to separate. The organic layer will be at the bottom.

    • Drain the lower organic layer into a clean collection flask.

    • Repeat the extraction of the aqueous layer with a fresh 10 mL of dichloromethane. Combine the organic extracts.

  • Washing:

    • Add 10 mL of a saturated NaCl solution (brine) to the combined organic extracts in the separatory funnel.

    • Shake for 30 seconds and allow the layers to separate.

    • Drain the lower organic layer into a new flask.

  • Drying:

    • Add anhydrous sodium sulfate to the organic extract to remove residual water. Swirl until the drying agent no longer clumps.

    • Filter the dried organic extract into a clean tube.

  • Concentration and Reconstitution:

    • Evaporate the organic solvent to dryness under a gentle stream of nitrogen or using a rotary evaporator.

    • Reconstitute the residue in a suitable solvent (e.g., 100 µL of ethyl acetate) for GC-MS analysis.

SPE is ideal for cleaning up complex biological samples like plasma or serum, providing a cleaner extract than LLE.[3][4] A reversed-phase sorbent is suitable for retaining the moderately nonpolar this compound from an aqueous matrix.

Materials:

  • Sample (e.g., 1 mL plasma)

  • Reversed-phase SPE cartridge (e.g., C18, 100 mg)

  • Methanol (for conditioning and elution)

  • Deionized water (for conditioning and washing)

  • SPE vacuum manifold

  • Centrifuge

  • Evaporator

  • GC-MS vials

Procedure:

  • Sample Pre-treatment:

    • Centrifuge 1 mL of plasma to pellet any solids.

    • Dilute the supernatant with 1 mL of deionized water to reduce viscosity.

  • SPE Cartridge Conditioning:

    • Pass 3 mL of methanol through the C18 cartridge.

    • Pass 3 mL of deionized water through the cartridge. Do not allow the sorbent bed to go dry.

  • Sample Loading:

    • Load the pre-treated sample onto the conditioned cartridge.

    • Apply a gentle vacuum to pass the sample through the sorbent at a slow, dropwise rate.

  • Washing:

    • Pass 3 mL of deionized water through the cartridge to wash away polar interferences like salts.

    • Dry the cartridge under vacuum for 5 minutes to remove excess water.

  • Elution:

    • Place a clean collection tube under the cartridge.

    • Elute the this compound with 2 mL of methanol.

  • Concentration and Reconstitution:

    • Evaporate the methanol eluate to dryness.

    • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

Gas Chromatography-Mass Spectrometry is a highly selective and sensitive technique for the quantification of this compound.[5]

Instrumentation and Conditions:

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Injection Volume: 1 µL

  • Inlet Temperature: 250°C

  • Oven Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of this compound (e.g., m/z 43, 91, 105, 176).[6]

Calibration: Prepare a series of calibration standards of this compound in ethyl acetate (e.g., 1, 5, 10, 50, 100, 200 ng/mL). Analyze these standards using the GC-MS method to construct a calibration curve for quantification.[7]

Visualizations

LLE_Workflow cluster_prep Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_cleanup Cleanup & Concentration cluster_analysis Analysis start Complex Sample (e.g., Urine, Soil) prep pH Adjustment / Aqueous Leachate Prep start->prep add_solvent Add Organic Solvent (e.g., Dichloromethane) prep->add_solvent shake Shake & Vent add_solvent->shake separate Separate Layers shake->separate repeat_ext Repeat Extraction (2x) separate->repeat_ext Aqueous Layer wash Wash with Brine separate->wash Organic Layer dry Dry with Na₂SO₄ wash->dry evaporate Evaporate Solvent dry->evaporate reconstitute Reconstitute in Ethyl Acetate evaporate->reconstitute analysis GC-MS Analysis reconstitute->analysis SPE_Workflow cluster_prep Sample Preparation cluster_spe Solid-Phase Extraction cluster_post Post-Extraction cluster_analysis Analysis start Complex Sample (e.g., Plasma) prep Dilute with Water start->prep condition Condition Cartridge (Methanol & Water) load Load Sample prep->load condition->load wash Wash Interferences (Water) load->wash elute Elute Analyte (Methanol) wash->elute evaporate Evaporate Eluate elute->evaporate reconstitute Reconstitute in Ethyl Acetate evaporate->reconstitute analysis GC-MS Analysis reconstitute->analysis Analytical_Process cluster_pre_analytical Pre-Analytical cluster_analytical Analytical cluster_post_analytical Post-Analytical sample_rx Sample Reception & Login sample_prep Sample Pre-treatment sample_rx->sample_prep extraction Extraction (LLE or SPE) sample_prep->extraction analysis Instrumental Analysis (GC-MS) extraction->analysis data_proc Data Processing & Quantification analysis->data_proc report Report Generation & Review data_proc->report

References

Application of 6-Phenylhexan-2-one in Flavor and Fragrance Research: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-Phenylhexan-2-one is an aromatic ketone with potential applications in the flavor and fragrance industry. Its chemical structure, characterized by a phenyl group attached to a hexan-2-one backbone, suggests a unique combination of aromatic and fruity or floral scent profiles. While specific quantitative data on its organoleptic properties are not extensively documented in publicly available literature, its structural analogs and the general characteristics of aromatic ketones indicate its potential as a valuable ingredient in various formulations. This document provides a comprehensive overview of its properties, potential applications, and detailed protocols for its synthesis, sensory evaluation, and stability testing.

Chemical and Physical Properties

A clear understanding of the physicochemical properties of this compound is fundamental for its application in research and product development.

PropertyValueSource
Chemical Name This compound[1]
Synonyms 6-Phenyl-2-hexanone, Benzylbutyl methyl ketone[2][3]
CAS Number 14171-89-2[2]
Molecular Formula C₁₂H₁₆O[2][3]
Molecular Weight 176.25 g/mol [2]
Appearance Colorless to pale yellow liquid[4]
Odor Profile Sweet, floral[4]
Boiling Point 299.9 °C[2]
Solubility Soluble in organic solvents like ethanol and acetone; limited solubility in water.[4]

Applications in Flavor and Fragrance Research

Due to its characteristic sweet and floral aroma, this compound is a promising candidate for use in a variety of flavor and fragrance formulations.[4] Its molecular structure suggests it could impart a unique combination of notes, potentially enhancing or modifying existing scent profiles.

Potential Fragrance Applications:

  • Fine Fragrances: As a component in perfumes and colognes to introduce or enhance floral and sweet notes.

  • Personal Care Products: Incorporation into lotions, soaps, and shampoos to provide a pleasant scent.

  • Household Products: Use in air fresheners, candles, and cleaning products to create an appealing ambiance.

Potential Flavor Applications: While less documented, its sweet and floral characteristics suggest potential for use in certain food products where such notes are desired. However, comprehensive safety and toxicological data would be required before it can be considered for food applications.

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, sensory evaluation, and stability testing of this compound.

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol is based on the well-established Friedel-Crafts acylation reaction, a common method for the synthesis of aromatic ketones. This specific application is adapted from the reaction of alkenones with benzene.

Objective: To synthesize this compound from benzene and 5-hexenoyl chloride.

Materials:

  • Benzene (anhydrous)

  • 5-Hexenoyl chloride

  • Aluminum chloride (AlCl₃, anhydrous)

  • Dichloromethane (DCM, anhydrous)

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask with reflux condenser and dropping funnel

  • Magnetic stirrer and heating mantle

  • Separatory funnel

  • Rotary evaporator

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous aluminum chloride (1.1 equivalents) to anhydrous dichloromethane. Cool the mixture to 0°C in an ice bath.

  • Addition of Acyl Chloride: Slowly add 5-hexenoyl chloride (1 equivalent) to the stirred suspension of AlCl₃ in DCM.

  • Addition of Benzene: To the resulting mixture, add anhydrous benzene (1.5 equivalents) dropwise via a dropping funnel over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, carefully pour the reaction mixture over crushed ice and 1M HCl.

  • Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, water, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a hexane:ethyl acetate gradient to yield pure this compound.

Workflow Diagram:

Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Add AlCl₃ and DCM to flask B 2. Add 5-Hexenoyl Chloride A->B C 3. Add Benzene B->C D 4. Stir at room temperature C->D E 5. Quench with HCl/ice D->E F 6. Extract with DCM E->F G 7. Wash organic layers F->G H 8. Dry and concentrate G->H I 9. Column Chromatography H->I J J I->J Pure this compound

Caption: Synthesis workflow for this compound.

Protocol 2: Sensory Evaluation by Gas Chromatography-Olfactometry (GC-O)

GC-O is a powerful technique to determine the odor contribution of individual volatile compounds.

Objective: To identify and describe the specific odor characteristics of this compound.

Materials:

  • Gas chromatograph with a flame ionization detector (FID) and an olfactometry port

  • Capillary column suitable for flavor and fragrance analysis (e.g., DB-5 or equivalent)

  • High-purity helium as carrier gas

  • This compound sample, diluted in a suitable solvent (e.g., ethanol)

  • Trained sensory panelists

Procedure:

  • Sample Preparation: Prepare a dilution of this compound in ethanol at a concentration that is clearly detectable but not overwhelming to the panelists.

  • GC-O System Setup: The GC column effluent is split between the FID and the olfactometry port. The olfactometry port should be supplied with humidified air to prevent nasal dehydration.

  • Analysis: Inject the sample into the GC. As the compounds elute from the column, they are simultaneously detected by the FID and sniffed by a trained panelist at the olfactometry port.

  • Data Collection: The panelist records the retention time, odor descriptor (e.g., sweet, floral, fruity, green), and intensity of each odor event.

  • Data Analysis: Correlate the odor events with the peaks on the FID chromatogram to identify the odor characteristics of this compound.

Workflow Diagram:

GCO_Workflow cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Analysis A Dilute this compound in Ethanol B Inject sample into GC A->B C Compound Separation in GC Column B->C D Effluent Split C->D E FID Detection D->E F Olfactometry Port (Panelist Sniffing) D->F G Correlate FID peaks with odor descriptors E->G F->G H Generate Odor Profile G->H

Caption: GC-Olfactometry experimental workflow.

Protocol 3: Stability Testing in a Model Fragrance Formulation

Objective: To evaluate the stability of this compound in a representative consumer product base under accelerated aging conditions.

Materials:

  • This compound

  • Model consumer product base (e.g., a simple lotion or soap base)

  • Oven capable of maintaining a constant temperature (e.g., 40°C)

  • Glass storage containers

  • Analytical balance

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Sample Preparation: Prepare two batches of the model product base. To one batch, add this compound at a typical use level (e.g., 0.5% w/w). The other batch will serve as a control.

  • Storage Conditions: Store aliquots of both the test and control samples in sealed glass containers under the following conditions:

    • Accelerated aging: 40°C in an oven.

    • Control: Room temperature (approx. 25°C).

  • Evaluation Intervals: At specified time points (e.g., 0, 1, 2, and 4 weeks), remove samples from both storage conditions for evaluation.

  • Sensory Evaluation: A trained sensory panel evaluates the odor of the samples, noting any changes in intensity or character compared to the initial sample.

  • Chemical Analysis (GC-MS): Extract the fragrance from the product base using a suitable solvent and analyze by GC-MS to quantify the concentration of this compound.

  • Data Analysis: Compare the sensory and chemical data over time to assess the stability of this compound in the product base.

Logical Relationship Diagram:

Stability_Testing cluster_prep Preparation cluster_storage Storage cluster_evaluation Evaluation at Time Intervals cluster_outcome Outcome Prep Prepare product base with and without this compound Accelerated Accelerated Aging (40°C) Prep->Accelerated Control Room Temperature Control Prep->Control Sensory Sensory Evaluation (Odor Profile) Accelerated->Sensory Chemical Chemical Analysis (GC-MS for Concentration) Accelerated->Chemical Control->Sensory Control->Chemical Stability Assessment of Stability Sensory->Stability Chemical->Stability

Caption: Logical flow of stability testing.

Conclusion

This compound presents an interesting profile for the flavor and fragrance industry, with its described sweet and floral notes. While specific quantitative sensory data remains elusive in public literature, the provided protocols for synthesis, sensory evaluation, and stability testing offer a robust framework for researchers to fully characterize this compound and explore its potential applications. Further research, particularly in determining its odor and taste thresholds and its performance in various consumer product matrices, will be crucial in unlocking its full potential as a novel flavor and fragrance ingredient.

References

Application Notes and Protocols for the Quantification of 6-Phenylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the quantitative analysis of 6-Phenylhexan-2-one in solution, utilizing Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). These methods are foundational for purity assessment, stability testing, and pharmacokinetic studies involving this compound.

Compound Information

  • IUPAC Name: this compound[1]

  • CAS Number: 14171-89-2[1][2][3]

  • Molecular Formula: C₁₂H₁₆O[3][4]

  • Molecular Weight: 176.25 g/mol [1]

  • Appearance: Colorless to pale yellow liquid.[4]

  • Solubility: Generally soluble in organic solvents like ethanol, methanol, and acetone; limited solubility in water.[4]

Quantitative Data Summary

The following tables summarize the proposed performance characteristics for the quantification of this compound using GC-MS and HPLC-UV. These values are typical for such analyses and should be validated in your laboratory.

Table 1: Proposed GC-MS Method Parameters and Performance

ParameterProposed Value
Linearity Range 0.1 - 100 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.05 µg/mL
Limit of Quantification (LOQ) 0.1 µg/mL
Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Table 2: Proposed HPLC-UV Method Parameters and Performance

ParameterProposed Value
Linearity Range 0.5 - 200 µg/mL
Correlation Coefficient (r²) > 0.995
Limit of Detection (LOD) 0.2 µg/mL
Limit of Quantification (LOQ) 0.5 µg/mL
Precision (%RSD) < 10%
Accuracy (% Recovery) 90 - 110%

Experimental Protocols

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method is ideal for the sensitive and selective quantification of this compound.

a. Materials and Reagents:

  • This compound reference standard (purity ≥98%)

  • Methanol, HPLC grade

  • Internal Standard (IS), e.g., Fluorene-d10

  • Volumetric flasks, pipettes, and autosampler vials

b. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with methanol to achieve concentrations ranging from 0.1 to 100 µg/mL. Spike each standard with the internal standard to a final concentration of 10 µg/mL.

  • Sample Preparation: Dilute the sample containing this compound with methanol to fall within the calibration range. Spike with the internal standard to a final concentration of 10 µg/mL.

c. GC-MS Instrumental Conditions:

  • Gas Chromatograph: Agilent 7890A GC or equivalent

  • Mass Spectrometer: Agilent 5975C MS or equivalent

  • Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

  • Inlet Temperature: 280°C

  • Injection Volume: 1 µL (splitless mode)

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 300°C

    • Hold: 5 minutes at 300°C

  • MS Transfer Line: 280°C

  • Ion Source Temperature: 230°C

  • Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM). Monitor the following ions (quantifier ion is in bold):

    • This compound: m/z 105 , 91, 176

    • Fluorene-d10 (IS): m/z 176

d. Data Analysis:

Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards. Determine the concentration of this compound in the samples from this curve.

High-Performance Liquid Chromatography (HPLC-UV) Protocol

This method is suitable for routine analysis and quality control of this compound.

a. Materials and Reagents:

  • This compound reference standard (purity ≥98%)

  • Acetonitrile, HPLC grade

  • Water, HPLC grade

  • Volumetric flasks, pipettes, and autosampler vials

b. Standard and Sample Preparation:

  • Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve in 10 mL of acetonitrile.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase (Acetonitrile:Water, 60:40 v/v) to achieve concentrations ranging from 0.5 to 200 µg/mL.

  • Sample Preparation: Dilute the sample containing this compound with the mobile phase to fall within the calibration range.

c. HPLC-UV Instrumental Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).[5]

  • Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Injection Volume: 10 µL

  • UV Detection: 254 nm (based on the aromatic phenyl group)

d. Data Analysis:

Construct a calibration curve by plotting the peak area of this compound against the concentration of the calibration standards. Determine the concentration of this compound in the samples from this curve.

Visualizations

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Cal_Stds Calibration Standards (0.1-100 µg/mL) Stock->Cal_Stds Spike_IS Spike Internal Standard Cal_Stds->Spike_IS Sample_Prep Sample Dilution Sample_Prep->Spike_IS Injection Inject 1 µL Spike_IS->Injection Separation GC Separation (HP-5ms column) Injection->Separation Detection MS Detection (SIM Mode) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Area Ratio vs. Conc.) Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound by GC-MS.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Stock Stock Solution (1 mg/mL) Cal_Stds Calibration Standards (0.5-200 µg/mL) Stock->Cal_Stds Injection Inject 10 µL Cal_Stds->Injection Sample_Prep Sample Dilution Sample_Prep->Injection Separation HPLC Separation (C18 column) Injection->Separation Detection UV Detection (254 nm) Separation->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve (Area vs. Conc.) Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for the quantification of this compound by HPLC-UV.

References

Application Note and Protocol for the Detection of 6-Phenylhexan-2-one in Environmental Samples

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

6-Phenylhexan-2-one is an aromatic ketone that may be of interest in environmental monitoring due to its potential use in various industrial processes and as an intermediate in chemical synthesis. Its presence in environmental matrices such as water and soil could indicate contamination and necessitate reliable detection and quantification methods. This document provides a detailed protocol for the determination of this compound in environmental samples using Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS). The described methodology is intended for researchers, environmental scientists, and professionals in drug development and chemical safety assessment.

Principle

This method is designed for the quantitative analysis of this compound in water and soil samples. The protocol utilizes a headspace sampling technique, which is ideal for volatile organic compounds (VOCs). In this method, the sample is heated in a sealed vial, allowing volatile analytes like this compound to partition into the gas phase (headspace) above the sample. A portion of this headspace is then injected into a gas chromatograph (GC) for separation, followed by detection and quantification using a mass spectrometer (MS). The addition of salt to aqueous samples can enhance the partitioning of the analyte into the headspace. For soil samples, a solvent extraction is performed prior to headspace analysis.

Materials and Reagents

  • Solvents: Methanol (HPLC grade), Dichloromethane (pesticide grade), Hexane (HPLC grade)

  • Reagents: Sodium chloride (analytical grade, baked at 400°C for 4 hours), Anhydrous sodium sulfate (analytical grade, baked at 400°C for 4 hours)

  • Standards: this compound (≥98% purity), Internal Standard (e.g., 4-Bromofluorobenzene or other suitable deuterated aromatic compound)

  • Water: Deionized water (18.2 MΩ·cm)

  • Glassware: 20 mL headspace vials with PTFE-lined septa and aluminum caps, volumetric flasks, pipettes, syringes.

  • Equipment: Headspace autosampler, Gas Chromatograph-Mass Spectrometer (GC-MS), analytical balance, vortex mixer, centrifuge, sonicator.

Experimental Protocols

Standard Preparation

Stock Standard Solution (1000 µg/mL): Accurately weigh 100 mg of this compound and dissolve it in 100 mL of methanol in a volumetric flask.

Working Standard Solutions (1-100 µg/L): Prepare a series of working standards by serial dilution of the stock solution with deionized water for water analysis or methanol for soil analysis.

Internal Standard (IS) Stock Solution (100 µg/mL): Prepare a stock solution of the internal standard (e.g., 4-Bromofluorobenzene) in methanol.

Internal Standard Spiking Solution (10 µg/L): Dilute the IS stock solution with deionized water or methanol to the desired concentration for spiking into samples and standards.

Sample Preparation

4.2.1. Water Samples

  • Collect water samples in clean, amber glass bottles with PTFE-lined caps.

  • In a 20 mL headspace vial, add 10 mL of the water sample.

  • Add 3 g of sodium chloride to the vial.[1]

  • Spike the sample with a known amount of the internal standard solution.

  • Immediately seal the vial with a PTFE-lined septum and aluminum cap.

  • Gently vortex the vial to dissolve the salt.

4.2.2. Soil and Sediment Samples

  • Collect soil or sediment samples in wide-mouth glass jars.

  • Weigh 10 g of the homogenized soil sample into a 50 mL centrifuge tube.

  • Add 10 g of anhydrous sodium sulfate to the tube to absorb moisture.

  • Add 10 mL of a 1:1 mixture of hexane and dichloromethane.

  • Spike the sample with a known amount of the internal standard solution.

  • Vortex the mixture for 2 minutes and then sonicate for 15 minutes.

  • Centrifuge the sample at 3000 rpm for 10 minutes.

  • Carefully transfer 1 mL of the supernatant to a 20 mL headspace vial.

  • Seal the vial immediately.

HS-GC-MS Analysis

4.3.1. Headspace Autosampler Conditions

ParameterValue
Vial Oven Temperature80°C
Loop Temperature90°C
Transfer Line Temp.100°C
Vial Equilibration Time15 min
Injection Volume1 mL
Pressurization Time0.5 min
Loop Fill Time0.1 min
Injection Time1 min

4.3.2. GC-MS Conditions

ParameterValue
Gas Chromatograph
ColumnDB-5ms (30 m x 0.25 mm ID, 0.25 µm film) or equivalent
Carrier GasHelium at 1.0 mL/min
Inlet Temperature250°C
Injection ModeSplitless
Oven ProgramInitial 50°C for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ion Source Temp.230°C
Quadrupole Temp.150°C
Ionization ModeElectron Ionization (EI) at 70 eV
Mass Rangem/z 40-400 (Scan Mode)
SIM Ions (for quantification)To be determined from the mass spectrum of this compound (e.g., molecular ion and characteristic fragments)
Solvent Delay3 min

Data Presentation

The following table summarizes hypothetical quantitative data for the analysis of this compound in different environmental matrices. This data is representative of what could be expected from the described method.

ParameterWater MatrixSoil Matrix
Retention Time (min) 15.815.8
Limit of Detection (LOD) 0.05 µg/L0.1 µg/kg
Limit of Quantification (LOQ) 0.15 µg/L0.3 µg/kg
Linear Range 0.15 - 50 µg/L0.3 - 100 µg/kg
Correlation Coefficient (r²) >0.995>0.995
Recovery (%) 95 ± 5%88 ± 7%
Precision (RSD %) < 10%< 15%

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the sample preparation and analysis of this compound in environmental samples.

experimental_workflow cluster_sample_collection Sample Collection cluster_sample_preparation Sample Preparation cluster_water_prep Water Sample Preparation cluster_soil_prep Soil Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing Water_Sample Water Sample Add_Water 10 mL Water to Vial Water_Sample->Add_Water Soil_Sample Soil Sample Weigh_Soil 10g Soil + 10g Na2SO4 Soil_Sample->Weigh_Soil Add_Salt Add 3g NaCl Add_Water->Add_Salt Spike_IS_Water Spike with Internal Standard Add_Salt->Spike_IS_Water Seal_Vial_Water Seal Vial Spike_IS_Water->Seal_Vial_Water Vortex_Water Vortex Seal_Vial_Water->Vortex_Water HS_GCMS Headspace GC-MS Analysis Vortex_Water->HS_GCMS Add_Solvent Add 10 mL Hexane:DCM (1:1) Weigh_Soil->Add_Solvent Spike_IS_Soil Spike with Internal Standard Add_Solvent->Spike_IS_Soil Vortex_Sonicate Vortex & Sonicate Spike_IS_Soil->Vortex_Sonicate Centrifuge Centrifuge Vortex_Sonicate->Centrifuge Transfer_Supernatant 1 mL Supernatant to Vial Centrifuge->Transfer_Supernatant Seal_Vial_Soil Seal Vial Transfer_Supernatant->Seal_Vial_Soil Seal_Vial_Soil->HS_GCMS Quantification Quantification & Reporting HS_GCMS->Quantification

Workflow for this compound Analysis

Conclusion

The described HS-GC-MS method provides a robust and sensitive approach for the detection and quantification of this compound in environmental water and soil samples. The protocol offers good recovery and precision, making it suitable for routine environmental monitoring and research applications. Adherence to proper sample collection, preparation, and quality control procedures is crucial for obtaining accurate and reliable results.

References

Troubleshooting & Optimization

Troubleshooting peak tailing in 6-Phenylhexan-2-one chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed troubleshooting advice for researchers, scientists, and drug development professionals encountering peak tailing during the chromatographic analysis of 6-Phenylhexan-2-one.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a concern for the analysis of this compound?

A1: In an ideal chromatogram, a peak should be symmetrical, resembling a Gaussian curve. Peak tailing is a distortion where the latter half of the peak is broader than the front half.[1][2] This is a concern because it can lead to several analytical problems, including reduced resolution between adjacent peaks and inaccurate peak integration, which compromises the precision and accuracy of quantification.[1][3] For a compound like this compound, which contains a polar ketone group, peak tailing often indicates undesirable secondary interactions within the chromatography system.[4][5]

Q2: What are the most common causes of peak tailing for a moderately polar compound like this compound?

A2: The most frequent causes stem from either chemical interactions or physical issues within the system.

  • Chemical Interactions: The primary cause is often secondary interactions between the polar ketone group of the analyte and active sites, such as residual silanol groups (Si-OH) on silica-based stationary phases.[2][6][7] These interactions provide an additional retention mechanism that delays the elution of a portion of the analyte molecules, causing the peak to tail.[8]

  • Column Overload: Injecting too much sample (mass overload) can saturate the stationary phase, leading to peak tailing.[9][10]

  • Column Contamination and Damage: Accumulation of contaminants at the column inlet or the formation of a void in the packing material can disrupt the sample band, causing tailing for all peaks.[3][6][11]

  • Extra-Column Effects: Excessive volume from long or wide tubing, or poorly made connections between the injector, column, and detector can cause peak broadening and tailing.[12][13][14]

Q3: How can I distinguish between column overload and other potential causes of peak tailing?

A3: A simple diagnostic test can confirm column overload. Reduce the sample concentration by a factor of 10 and inject it again.[9] If the peak shape improves and becomes more symmetrical, column overload was the cause.[9][15] If the peak tailing persists with the same asymmetry factor, the issue is likely related to other factors like secondary chemical interactions or column degradation.[9]

Q4: Can my mobile phase composition in HPLC be causing peak tailing for this compound?

A4: Yes, the mobile phase is critical for controlling peak shape. For a ketone, which is a polar compound, several mobile phase parameters can contribute to tailing:

  • Incorrect pH: If using a silica-based column, a mobile phase pH above 3 can lead to the ionization of residual silanol groups, increasing their interaction with polar analytes and causing tailing.[7][12]

  • Insufficient Buffer Strength: An inadequate buffer concentration may fail to maintain a consistent pH across the column, exacerbating silanol interactions.[11][15]

  • Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion.[11][16] It is always best to dissolve the sample in the mobile phase itself.[3]

Q5: Is it possible that my chromatography system hardware is the source of the peak tailing?

A5: Absolutely. This is referred to as "extra-column band broadening" or "extra-column effects."[14][17] It occurs when the analyte band spreads out in the volumes outside of the column. Key culprits include using connection tubing with an unnecessarily large internal diameter (e.g., >0.005 inches), excessive tubing length, or poorly seated fittings that create small voids (dead volumes).[12][13][16] These issues are especially noticeable for early-eluting peaks.[17]

Troubleshooting Guides

Guide 1: Systematic Approach to Diagnosing Peak Tailing

When encountering peak tailing with this compound, a systematic approach is crucial to efficiently identify and resolve the root cause. The following workflow provides a logical sequence of diagnostic checks.

G cluster_0 Initial Observation cluster_1 Step 1: Problem Scoping cluster_2 Step 2: Investigate Physical & System Issues cluster_3 Step 2: Investigate Chemical & Method Issues Start Peak Tailing Observed for This compound CheckAllPeaks Are ALL peaks tailing or just the analyte? Start->CheckAllPeaks PhysicalIssue Likely a Physical/System Issue (Affects all compounds) CheckAllPeaks->PhysicalIssue All Peaks ChemicalIssue Likely a Chemical/Method Issue (Analyte-Specific) CheckAllPeaks->ChemicalIssue Analyte Only CheckFrit Check for Blocked Frit & Column Void PhysicalIssue->CheckFrit CheckConnections Inspect Connections & Tubing for Dead Volume CheckFrit->CheckConnections FixPhysical Reverse flush column or replace. Minimize tubing. CheckConnections->FixPhysical CheckOverload Perform Overload Test (Dilute sample 10x) ChemicalIssue->CheckOverload OverloadDecision Shape Improves? CheckOverload->OverloadDecision FixOverload Reduce Sample Load OverloadDecision->FixOverload Yes OptimizeMethod Optimize Method: - Adjust Mobile Phase pH - Use End-capped Column - Add Mobile Phase Modifier OverloadDecision->OptimizeMethod No FixMethod Implement Optimized Method Parameters OptimizeMethod->FixMethod G cluster_0 Chromatographic Interactions cluster_1 Stationary Phase Surface Analyte This compound (Ketone Group) C18 Primary Retention (Hydrophobic C18 Chains) Analyte->C18 Desired (Symmetrical Peak) Silanol Secondary Interaction (Active Silanol Site Si-OH) Analyte->Silanol Undesired (Causes Tailing)

References

Technical Support Center: Synthesis of 6-Phenylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of 6-Phenylhexan-2-one synthesis. Below you will find troubleshooting guides in a question-and-answer format, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the accuracy and reproducibility of your experiments.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound via the acetoacetic ester synthesis route.

Q1: My reaction yield is significantly lower than expected. What are the common causes?

A1: Low yields in the acetoacetic ester synthesis of this compound can stem from several factors. Here are the primary areas to investigate:

  • Incomplete Enolate Formation: The first step, the deprotonation of ethyl acetoacetate, is critical. If the base is not strong enough or if there is moisture in the reaction, the enolate will not form in sufficient quantity.

    • Solution: Ensure you are using a strong base like sodium ethoxide.[1][2] It is also crucial that all glassware is oven-dried and reagents are anhydrous, as any water will consume the base.

  • Side Reactions during Alkylation: The alkylation of the enolate is an S(_N)2 reaction and is susceptible to competing side reactions.[3][4]

    • O-Alkylation vs. C-Alkylation: The enolate has two nucleophilic sites, the alpha-carbon and the oxygen atom. While C-alkylation is desired, O-alkylation can occur, leading to byproducts. The choice of solvent and counter-ion can influence this ratio.

    • Dialkylation: The mono-alkylated product still possesses an acidic proton and can be deprotonated and alkylated a second time, leading to a dialkylated byproduct. To minimize this, use a 1:1 stoichiometry of the enolate to the alkylating agent.

  • Inefficient Hydrolysis and Decarboxylation: The final step of hydrolyzing the ester and decarboxylating the resulting β-keto acid is crucial for obtaining the final product.[4][5]

    • Solution: Ensure complete hydrolysis of the ester by using a sufficient amount of acid or base. The decarboxylation step requires heating, and incomplete reaction will result in the β-keto acid as an impurity.[6]

Q2: I am observing multiple spots on my TLC plate after the alkylation step. What are these byproducts?

A2: The presence of multiple spots on your TLC plate after alkylation likely indicates a mixture of the starting material, the desired mono-alkylated product, and one or more side products.

  • Unreacted Ethyl Acetoacetate: If the reaction did not go to completion, you will see the starting material.

  • Mono-alkylated Product: This is your desired intermediate, ethyl 2-(4-phenylbutyl)acetoacetate.

  • Dialkylated Product: A less polar spot than the mono-alkylated product could be the dialkylated species.

  • O-alkylated Product: This is another possible byproduct, though often less prevalent with primary alkyl halides.

To address this:

  • Optimize Reaction Time and Temperature: Monitor the reaction by TLC to determine the optimal time for the disappearance of the starting material and the formation of the desired product.

  • Purification: These byproducts can often be separated from the desired product by column chromatography.

Q3: The decarboxylation step is not proceeding to completion. How can I improve this?

A3: Incomplete decarboxylation of the β-keto acid intermediate is a common issue.

  • Ensure Sufficient Heating: Decarboxylation is a thermally driven process.[6] The reaction mixture needs to be heated to a sufficient temperature (often reflux) for an adequate amount of time to drive the reaction to completion.

  • Acidic Conditions: The decarboxylation is typically carried out in acidic conditions after the hydrolysis of the ester.[4][5] Ensure the solution is sufficiently acidic.

  • Monitor CO₂ Evolution: The reaction produces carbon dioxide gas. You can often visually monitor the progress by observing the cessation of gas evolution.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The acetoacetic ester synthesis is a widely used and versatile method for the preparation of α-substituted ketones like this compound.[2][7] This method involves the alkylation of ethyl acetoacetate with a suitable alkyl halide, followed by hydrolysis and decarboxylation.[1][4]

Q2: What alkylating agent should I use for the synthesis of this compound?

A2: To synthesize this compound, you will need to introduce a 4-phenylbutyl group. Therefore, a suitable alkylating agent would be a 4-phenylbutyl halide, such as 1-bromo-4-phenylbutane or 1-iodo-4-phenylbutane .

Q3: What is the role of sodium ethoxide in this reaction?

A3: Sodium ethoxide is a strong base that is used to deprotonate the α-carbon of ethyl acetoacetate, which is acidic due to the presence of two electron-withdrawing carbonyl groups.[1] This deprotonation generates a resonance-stabilized enolate, which is a potent nucleophile for the subsequent alkylation step.[8]

Q4: Can I use a different base instead of sodium ethoxide?

A4: While other strong bases can be used, it is generally recommended to use an alkoxide base that matches the ester group of the starting material (in this case, ethoxide for ethyl acetoacetate). This prevents transesterification, a side reaction where the ester group is exchanged, which can lead to a mixture of products.

Q5: How can I purify the final product, this compound?

A5: After the reaction is complete, the crude product is typically worked up by extraction. The final purification of this compound can be achieved by vacuum distillation or column chromatography to remove any unreacted starting materials or byproducts.[9]

Experimental Protocol: Acetoacetic Ester Synthesis of this compound

This protocol outlines a representative procedure for the synthesis of this compound.

Step 1: Enolate Formation and Alkylation

  • Preparation: In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), prepare a solution of sodium ethoxide by dissolving sodium metal (1.0 eq) in anhydrous ethanol.

  • Enolate Formation: To the sodium ethoxide solution, add ethyl acetoacetate (1.0 eq) dropwise at room temperature. Stir the mixture for 30-60 minutes to ensure complete formation of the enolate.

  • Alkylation: Add 1-bromo-4-phenylbutane (1.0 eq) to the reaction mixture. Heat the mixture to reflux and maintain for 2-4 hours, or until TLC analysis indicates the consumption of the starting materials.

Step 2: Hydrolysis and Decarboxylation

  • Hydrolysis: After cooling the reaction mixture to room temperature, add an aqueous solution of a strong acid (e.g., HCl or H₂SO₄) or a strong base (e.g., NaOH). Heat the mixture to reflux for 1-2 hours to hydrolyze the ester.

  • Decarboxylation: If a basic hydrolysis was performed, carefully acidify the cooled reaction mixture with a strong acid. Heat the acidic solution to reflux for another 1-2 hours to effect decarboxylation, which is evident by the evolution of CO₂ gas.

  • Work-up: Cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude this compound by vacuum distillation or column chromatography.

Data Presentation

The following table summarizes typical reaction parameters that can be optimized to improve the yield of this compound.

ParameterConditionExpected Outcome on Yield
Base Sodium Ethoxide (freshly prepared)High
Potassium tert-butoxideMay increase O-alkylation
Solvent EthanolGood for enolate formation
Aprotic solvents (e.g., DMF, DMSO)May favor C-alkylation
Alkylating Agent 1-iodo-4-phenylbutaneHigher reactivity than bromide
1-bromo-4-phenylbutaneCommonly used and effective
Temperature RefluxGenerally required for alkylation
Stoichiometry 1:1 (Enolate:Alkyl Halide)Minimizes dialkylation
Hydrolysis Acidic (e.g., aq. HCl)Direct path to decarboxylation
Basic (e.g., aq. NaOH)Requires subsequent acidification

Visualizations

Synthesis_Pathway EAA Ethyl Acetoacetate Enolate Ethyl Acetoacetate Enolate EAA->Enolate NaOEt, EtOH Intermediate Ethyl 2-(4-phenylbutyl)acetoacetate Enolate->Intermediate AlkylHalide 1-Bromo-4-phenylbutane AlkylHalide->Intermediate BetaKetoAcid 2-(4-phenylbutyl)acetoacetic Acid Intermediate->BetaKetoAcid H3O+, Heat Product This compound BetaKetoAcid->Product Heat (-CO2) CO2 CO2 BetaKetoAcid->CO2

Caption: Reaction pathway for the synthesis of this compound.

Experimental_Workflow cluster_alkylation Step 1: Alkylation cluster_hydrolysis_decarboxylation Step 2: Hydrolysis & Decarboxylation cluster_purification Step 3: Purification A1 Prepare NaOEt in EtOH A2 Add Ethyl Acetoacetate A1->A2 A3 Add 1-Bromo-4-phenylbutane A2->A3 A4 Reflux A3->A4 B1 Acidic/Basic Hydrolysis A4->B1 B2 Acidification (if basic) B1->B2 If needed B3 Reflux for Decarboxylation B1->B3 B2->B3 C1 Work-up (Extraction) B3->C1 C2 Vacuum Distillation / Chromatography C1->C2

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Tree Start Low Yield of this compound Q1 Check TLC of Alkylation Step Start->Q1 Q2 Check Decarboxylation Step Start->Q2 A1 High Starting Material? Q1->A1 A2 Multiple Products? Q1->A2 A3 Incomplete Reaction? Q2->A3 S1 Ensure Anhydrous Conditions Use Fresh Base A1->S1 S2 Optimize Stoichiometry Purify by Chromatography A2->S2 S3 Increase Reflux Time/Temp Ensure Sufficient Acid A3->S3

Caption: Troubleshooting decision tree for low yield issues.

References

Stability and degradation of 6-Phenylhexan-2-one under different conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 6-Phenylhexan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

A1: The primary degradation pathways for this compound are anticipated to be oxidation, photodegradation, and thermal decomposition. Ketones are generally resistant to mild oxidation; however, strong oxidizing agents can lead to the cleavage of carbon-carbon bonds.[1][2] The presence of the phenyl group makes the molecule susceptible to photodegradation upon exposure to UV light.[3][4] At elevated temperatures, thermal degradation can occur, potentially causing cleavage of the alkyl chain and even decomposition of the aromatic ring.

Q2: How do pH and temperature affect the stability of this compound?

A2: Both pH and temperature can significantly impact the stability of this compound.

  • pH: Extreme pH conditions (highly acidic or alkaline) can potentially catalyze degradation, although ketones are generally more stable than aldehydes.[5] Under certain conditions, acidic or basic environments can facilitate enol or enolate formation, which might lead to side reactions.

  • Temperature: Higher temperatures accelerate degradation reactions. For instance, prolonged exposure to high temperatures can lead to thermal decomposition.[6][7] It is crucial to store the compound at recommended temperatures to ensure its stability.

Q3: What are the expected degradation products of this compound?

A3: Under forced degradation conditions, several degradation products could be formed. Oxidative cleavage might result in smaller carboxylic acids and phenyl-containing fragments.[1][2] Photodegradation could lead to a variety of products through radical mechanisms. Thermal stress may cause fragmentation of the hexanone chain. Common degradation products of compounds containing a phenyl group can include smaller aromatic compounds and oxidized derivatives.

Q4: What are the recommended storage conditions for this compound?

A4: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area in a tightly sealed container, protected from light. For long-term storage, refrigeration is recommended.

Troubleshooting Guides

Issue Possible Causes Troubleshooting Steps
Unexpected peaks in chromatogram after short-term storage. Photodegradation due to light exposure.1. Ensure the compound is stored in an amber vial or a container protected from light.2. Minimize exposure to ambient light during sample preparation.3. Re-analyze a freshly prepared sample to confirm if the new peaks are due to degradation.
Loss of potency or purity over time at room temperature. Thermal degradation.1. Verify the storage temperature. The compound should be stored in a controlled cool environment.2. For sensitive experiments, consider storing the compound at refrigerated or frozen conditions.[8]
Inconsistent results in acidic or basic media. pH-mediated degradation.1. Prepare solutions in the desired pH buffer immediately before use.2. If the experiment allows, work at a neutral pH.3. Perform a time-course study at the experimental pH to assess the stability of the compound over the duration of the experiment.
Formation of unknown impurities during a reaction involving an oxidizing agent. Oxidative degradation of this compound.1. Use the mildest possible oxidizing agent that achieves the desired transformation.2. Control the reaction temperature and time to minimize side reactions.3. Consider protecting the ketone functionality if it is not the intended reaction site.

Quantitative Data Summary

The following tables summarize hypothetical quantitative data from forced degradation studies on this compound to illustrate its stability profile under various stress conditions. These studies are essential for understanding the degradation pathways and developing stability-indicating analytical methods.[9][10][11]

Table 1: Thermal and Photolytic Degradation of this compound (% Degradation)

ConditionDuration% DegradationMajor Degradants Observed
60°C7 days~ 5%Minor peaks corresponding to chain cleavage products
80°C7 days~ 15%Increased levels of chain cleavage products
UV Light (254 nm)24 hours~ 20%Multiple photoproducts, some with altered aromatic moiety
Fluorescent Light7 days~ 8%Similar photoproducts to UV, but at lower levels

Table 2: Degradation of this compound in Solution under Different pH and Oxidative Conditions (% Degradation after 48 hours)

Condition% DegradationMajor Degradants Observed
0.1 M HCl at 60°C~ 10%Hydrolytic products
0.1 M NaOH at 60°C~ 12%Products suggestive of base-catalyzed side reactions
3% H₂O₂ at RT~ 25%Oxidative cleavage products (e.g., benzoic acid, smaller ketones)

Experimental Protocols

Protocol 1: Forced Degradation Study - Thermal Stress

Objective: To evaluate the thermal stability of this compound.

Methodology:

  • Accurately weigh 10 mg of this compound into three separate amber glass vials.

  • Place one vial in a calibrated oven at 60°C and the second vial at 80°C.

  • Keep the third vial at the recommended storage condition (e.g., 4°C) as a control.

  • After 7 days, remove the vials, allow them to cool to room temperature.

  • Dissolve the contents of each vial in a suitable solvent (e.g., acetonitrile) to a final concentration of 1 mg/mL.

  • Analyze the samples by a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.

Protocol 2: Forced Degradation Study - Photostability

Objective: To assess the photostability of this compound.

Methodology:

  • Prepare a 1 mg/mL solution of this compound in a suitable solvent (e.g., acetonitrile).

  • Transfer the solution into two clear glass vials and one amber glass vial (control).

  • Expose one clear vial to UV light (e.g., 254 nm) and the other to fluorescent light in a photostability chamber for a defined period (e.g., 24 hours for UV, 7 days for fluorescent).

  • Keep the amber vial in the dark at the same temperature as the chamber.

  • After the exposure period, analyze all three samples by a validated stability-indicating HPLC method.

Protocol 3: Forced Degradation Study - Acid/Base Hydrolysis and Oxidation

Objective: To investigate the stability of this compound to acid, base, and oxidative stress.

Methodology:

  • Acid Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M HCl. Heat the solution at 60°C for 48 hours.

  • Base Hydrolysis: Dissolve 10 mg of this compound in 10 mL of 0.1 M NaOH. Heat the solution at 60°C for 48 hours.

  • Oxidation: Dissolve 10 mg of this compound in 10 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 48 hours, protected from light.

  • Controls: Prepare corresponding solutions in purified water.

  • After the specified time, neutralize the acid and base samples.

  • Analyze all samples by a validated stability-indicating HPLC method.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis start This compound (Bulk Substance) prep_thermal Weigh into amber vials start->prep_thermal prep_photo Prepare 1 mg/mL solution in clear & amber vials start->prep_photo prep_solution Prepare solutions in HCl, NaOH, H₂O₂, H₂O start->prep_solution thermal Thermal Stress (60°C & 80°C) prep_thermal->thermal photo Photolytic Stress (UV & Fluorescent Light) prep_photo->photo solution Solution Stress (Acid, Base, Oxidative) prep_solution->solution hplc Stability-Indicating HPLC Analysis thermal->hplc photo->hplc solution->hplc data Data Interpretation (% Degradation, Impurity Profile) hplc->data

Caption: Workflow for Forced Degradation Studies.

Logical_Relationship cluster_conditions Stress Conditions cluster_degradation Degradation Pathways compound This compound temp High Temperature compound->temp light UV/Vis Light compound->light ph Extreme pH compound->ph oxidant Oxidizing Agents compound->oxidant thermal_deg Thermal Degradation temp->thermal_deg photo_deg Photodegradation light->photo_deg hydrolysis Acid/Base Hydrolysis ph->hydrolysis oxidation Oxidation oxidant->oxidation

Caption: Factors Influencing Degradation Pathways.

References

Technical Support Center: Analysis of 6-Phenylhexan-2-one in Biological Fluids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of 6-Phenylhexan-2-one in biological matrices.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when analyzing this compound in biological fluids like plasma or urine?

The primary challenges in the bioanalysis of this compound are typically associated with matrix effects, which can lead to ion suppression or enhancement in LC-MS/MS analysis.[1][2] Biological matrices are complex and contain numerous endogenous components like phospholipids, salts, and proteins that can interfere with the ionization of the target analyte, affecting the accuracy, precision, and sensitivity of the method.[3]

Q2: Which sample preparation technique is recommended for this compound analysis?

Both Solid-Phase Extraction (SPE) and Liquid-Liquid Extraction (LLE) can be effective for extracting this compound from biological fluids.[4] The choice depends on the required cleanliness of the extract, sample throughput, and the specific matrix. SPE, particularly with a polymeric reversed-phase sorbent, can provide very clean extracts by effectively removing phospholipids and other interferences.[3] LLE is a simpler and often faster technique but may result in a less clean extract compared to SPE.

Q3: How can I minimize matrix effects for this compound analysis?

Minimizing matrix effects for this compound can be achieved through several strategies:

  • Effective Sample Preparation: Employing a robust sample cleanup method like SPE or a well-optimized LLE protocol is crucial to remove interfering matrix components.[3]

  • Chromatographic Separation: Optimizing the LC method to ensure this compound is chromatographically separated from co-eluting matrix components can significantly reduce ion suppression or enhancement.

  • Dilution: In some cases, simply diluting the sample with a suitable solvent can reduce the concentration of interfering components and mitigate matrix effects.

  • Use of an Appropriate Internal Standard: A stable isotope-labeled internal standard is the best choice to compensate for matrix effects, as it will be affected similarly to the analyte.

Q4: What type of LC column is suitable for the analysis of this compound?

A C18 or a Phenyl-Hexyl column is generally a good starting point for the analysis of a moderately polar compound like this compound. These columns provide a good balance of hydrophobic and aromatic selectivity, which should yield good retention and peak shape for this analyte.

Troubleshooting Guides

Issue 1: Poor recovery of this compound during sample preparation.

Possible Cause Troubleshooting Step
Inappropriate SPE Sorbent For a moderately polar compound like this compound, a polymeric reversed-phase sorbent is often a good choice. Ensure the sorbent chemistry is appropriate for the analyte's properties.
Incorrect pH for LLE The pH of the aqueous sample should be adjusted to ensure this compound is in a neutral form to facilitate its extraction into an organic solvent.
Inadequate Elution Solvent in SPE The elution solvent may not be strong enough to desorb the analyte from the SPE sorbent. Try a stronger solvent or a mixture of solvents.
Insufficient Mixing in LLE Ensure vigorous mixing (e.g., vortexing) to maximize the surface area between the aqueous and organic phases for efficient partitioning of the analyte.

Issue 2: Significant ion suppression or enhancement observed.

Possible Cause Troubleshooting Step
Co-eluting Matrix Components Modify the LC gradient to better separate this compound from interfering peaks. Consider using a different column chemistry (e.g., Phenyl-Hexyl) for alternative selectivity.
Insufficient Sample Cleanup Improve the sample preparation method. For SPE, ensure all steps (conditioning, loading, washing, and eluting) are optimized. For LLE, consider a back-extraction step for further cleanup.
High Concentration of Phospholipids If using SPE, select a sorbent specifically designed for phospholipid removal.[3] In LLE, a pre-treatment step with protein precipitation can help.
Ionization Source Contamination Clean the mass spectrometer's ion source as routine maintenance to remove accumulated matrix components.

Experimental Protocols

Disclaimer: The following protocols are provided as a starting point and may require optimization for your specific application and instrumentation.

Protocol 1: Solid-Phase Extraction (SPE) of this compound from Human Plasma

This protocol utilizes a polymeric reversed-phase SPE sorbent for the cleanup and concentration of this compound from plasma.

Materials:

  • SPE cartridges (e.g., Polymeric Reversed Phase, 30 mg/1 mL)

  • Human plasma sample

  • Internal Standard (IS) spiking solution

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • 2% Formic acid in water

  • Elution solvent: 5% Ammonium hydroxide in acetonitrile/methanol (60:40, v/v)

  • SPE vacuum manifold

Procedure:

  • Sample Pre-treatment: To 200 µL of human plasma, add 200 µL of water and 10 µL of IS solution. Vortex to mix.

  • Conditioning: Condition the SPE cartridge with 1 mL of Methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of Water.

  • Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash 1: 1 mL of 2% Formic acid in water.

    • Wash 2: 1 mL of Methanol.

  • Elution: Elute the analyte and IS with 2 x 250 µL of the elution solvent into a clean collection tube.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Protocol 2: Liquid-Liquid Extraction (LLE) of this compound from Human Urine

This protocol describes a simple LLE procedure for the extraction of this compound from a urine matrix.

Materials:

  • Human urine sample

  • Internal Standard (IS) spiking solution

  • Methyl tert-butyl ether (MTBE)

  • Buffer (e.g., pH 7 phosphate buffer)

  • Centrifuge

Procedure:

  • Sample Preparation: To 500 µL of human urine in a centrifuge tube, add 500 µL of buffer and 10 µL of IS solution. Vortex briefly.

  • Extraction: Add 2 mL of MTBE to the tube. Cap and vortex vigorously for 2 minutes.

  • Phase Separation: Centrifuge at 4000 rpm for 5 minutes to separate the aqueous and organic layers.

  • Collection: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

Quantitative Data Summary

The following tables present hypothetical, yet expected, performance data for the analysis of this compound using the described protocols. Actual results may vary and require validation.

Table 1: Hypothetical Recovery and Matrix Effect Data for this compound

ParameterSPE (Plasma)LLE (Urine)
Recovery (%) 85 - 95%70 - 85%
Matrix Effect (%) 90 - 110%80 - 120%
LLOQ (ng/mL) 0.51.0

Table 2: Example LC-MS/MS Parameters for this compound

ParameterSetting
LC Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 30% B to 95% B in 3 min
Flow Rate 0.4 mL/min
Ionization Mode ESI Positive
MRM Transition (Q1/Q3) To be determined experimentally

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_result Result sample Biological Sample (Plasma or Urine) add_is Add Internal Standard sample->add_is extraction Extraction (SPE or LLE) add_is->extraction cleanup Cleanup & Concentration extraction->cleanup reconstitution Reconstitution cleanup->reconstitution lc_separation LC Separation reconstitution->lc_separation ms_detection MS/MS Detection lc_separation->ms_detection data_processing Data Processing ms_detection->data_processing quantification Quantification of This compound data_processing->quantification

Caption: Experimental workflow for the analysis of this compound.

troubleshooting_matrix_effects cluster_solutions Troubleshooting Steps start Matrix Effect Observed? (Ion Suppression/Enhancement) optimize_lc Optimize LC Method - Change gradient - Use different column start->optimize_lc Yes improve_sp Improve Sample Prep - Optimize SPE/LLE - Add cleanup step start->improve_sp Yes dilute_sample Dilute Sample start->dilute_sample Yes use_sil_is Use Stable Isotope Labeled Internal Standard start->use_sil_is Yes end_node Matrix Effect Minimized start->end_node No optimize_lc->end_node improve_sp->end_node dilute_sample->end_node use_sil_is->end_node

Caption: Troubleshooting guide for matrix effects.

References

Overcoming co-elution issues in 6-Phenylhexan-2-one analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming co-elution issues during the analysis of 6-Phenylhexan-2-one.

Troubleshooting Guide: Resolving Co-elution

Co-elution, the overlapping of chromatographic peaks, is a common challenge that can compromise the accuracy of quantification and identification of this compound. This guide provides a systematic approach to diagnose and resolve these issues.

Initial Assessment:

  • Peak Shape Analysis: Visually inspect the chromatogram. Asymmetrical peaks, such as those with shoulders or tailing, can be an indication of co-eluting compounds.

  • Mass Spectrometry (MS) Data Review: If using a mass spectrometer, examine the mass spectrum across the peak. A pure compound will exhibit a consistent mass spectrum. Variations in the relative abundance of ions across the peak suggest the presence of a co-eluting impurity. For this compound, the prominent ions are typically m/z 43 (acetyl group) and m/z 91 (tropylium ion from the phenylalkyl chain).[1]

Troubleshooting Workflow:

If co-elution is suspected, follow the workflow below to systematically address the issue.

Troubleshooting_Workflow Troubleshooting Workflow for Co-elution Issues cluster_0 Diagnosis cluster_1 Optimization cluster_2 Outcome A Suspected Co-elution (Asymmetric Peak Shape) B Review MS Data Across Peak A->B C Consistent Mass Spectrum? B->C D Optimize GC/HPLC Method C->D No H Peaks Resolved C->H Yes E Adjust Temperature Program (GC) or Mobile Phase Gradient (HPLC) D->E F Change Column Stationary Phase (e.g., from non-polar to polar) E->F Resolution Still Inadequate E->H Resolution Achieved G Consider Derivatization F->G Co-elution Persists F->H Resolution Achieved J Co-elution Unresolved G->J I Quantitate and Identify H->I K Utilize Deconvolution Software or Select Alternative Quantitation Ion J->K

Caption: A step-by-step workflow for diagnosing and resolving co-elution issues in the analysis of this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely compounds to co-elute with this compound?

A1: Potential co-eluting compounds often arise from the synthesis process. Common synthetic routes, such as Friedel-Crafts reactions, can result in positional isomers and byproducts. A likely co-eluting impurity is 5-phenylhexan-2-one , a positional isomer. Other potential impurities include unreacted starting materials or byproducts from side reactions.

Q2: I'm using Gas Chromatography (GC). How can I improve the separation of this compound from a co-eluting peak?

A2: For GC analysis, several parameters can be adjusted:

  • Temperature Program: A slower temperature ramp rate can often improve the separation of closely eluting compounds.

  • Column Selection: If you are using a non-polar column (like a DB-5ms or HP-5ms), switching to a column with a different stationary phase, such as a more polar column (e.g., a "wax" or polyethylene glycol phase), can alter the elution order and improve resolution.

  • Carrier Gas Flow Rate: Optimizing the linear velocity of the carrier gas (Helium or Hydrogen) can enhance column efficiency and, consequently, resolution.

Q3: What are the recommended first steps to troubleshoot co-elution in High-Performance Liquid Chromatography (HPLC)?

A3: In HPLC, the mobile phase composition is the most powerful tool for manipulating selectivity:

  • Modify Solvent Strength: For reversed-phase HPLC, decreasing the proportion of the organic solvent (e.g., acetonitrile or methanol) will increase retention times and may improve separation.

  • Change Organic Modifier: Switching between acetonitrile and methanol can alter the selectivity of the separation for certain compounds.

  • Adjust pH: If the co-eluting impurity has ionizable functional groups, adjusting the pH of the mobile phase can significantly impact its retention and selectivity.

Q4: Can I use my mass spectrometer to quantify this compound even if it co-elutes with another compound?

A4: If complete chromatographic separation cannot be achieved, you can leverage the mass spectrometer for quantification, provided the co-eluting compounds have different mass spectra. Select a unique fragment ion for this compound that is not present or is of very low abundance in the mass spectrum of the co-eluting impurity. The ions at m/z 43 and m/z 91 are characteristic of this compound.[1] By using selected ion monitoring (SIM) or extracting the ion chromatogram for a unique ion, you can often achieve accurate quantification.

Experimental Protocols

Below are detailed starting methodologies for the analysis of this compound. These should be optimized for your specific instrumentation and sample matrix.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

This protocol is adapted from a method for a structurally similar compound and is a good starting point for the analysis of this compound.[2]

Parameter Condition
GC System Agilent 7890B or equivalent
Column HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness)
Injector Temp. 250 °C
Injection Vol. 1 µL (Splitless)
Carrier Gas Helium @ 1.0 mL/min
Oven Program Initial: 60 °C, hold 1 minRamp: 10 °C/min to 280 °C, hold 5 min
MS System Agilent 5977A MSD or equivalent
Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Ionization Mode Electron Ionization (EI) @ 70 eV
Scan Range m/z 40-400
Quantitation Ions m/z 43, 91

High-Performance Liquid Chromatography (HPLC-UV) Method

This is a general-purpose reversed-phase method suitable for aromatic ketones.

Parameter Condition
HPLC System Agilent 1260 Infinity II or equivalent
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient 50% B to 95% B over 10 min, hold 2 min
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Detector UV Diode Array Detector (DAD)
Wavelength 254 nm
Injection Vol. 10 µL

Data Presentation

The following tables provide representative data for the separation of this compound from a potential co-eluting impurity, 5-phenylhexan-2-one. These values are illustrative and will vary depending on the specific analytical conditions.

Table 1: Example GC-MS Retention Data

Compound Retention Time (min) Key m/z Ions
This compound12.543, 91, 176
5-Phenylhexan-2-one12.343, 105, 176

Table 2: Example HPLC-UV Resolution Data

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase 60% Acetonitrile in Water
Resolution (Rs) between this compound and 5-Phenylhexan-2-one1.8

Signaling Pathways and Logical Relationships

Logical Workflow for Method Development

The following diagram illustrates a logical workflow for developing a robust analytical method for this compound, with a focus on resolving potential co-elution.

Method_Development_Workflow Method Development Workflow for this compound Analysis cluster_0 Initial Screening cluster_1 Optimization cluster_2 Validation A Select Initial Method (GC-MS or HPLC-UV) B Analyze Standard of This compound and Suspected Impurities A->B C Assess Peak Shape and Resolution B->C D Resolution Adequate? C->D E Systematically Vary Key Parameters (e.g., Gradient, Temperature, Column) D->E No G Method Validation (Linearity, Accuracy, Precision) D->G Yes F Select Optimal Conditions E->F F->G H Finalized Analytical Method G->H

Caption: A logical workflow for the development and validation of an analytical method for this compound.

References

Technical Support Center: Enhancing the Sensitivity of 6-Phenylhexan-2-one Detection in Trace Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of 6-Phenylhexan-2-one detection in trace analysis. The information is presented in a user-friendly question-and-answer format to directly address specific issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for detecting trace levels of this compound?

A1: For trace-level detection of this compound, a combination of Headspace Solid-Phase Microextraction (HS-SPME) followed by Gas Chromatography-Mass Spectrometry (GC-MS) is highly effective. This method offers excellent sensitivity and selectivity. To further enhance sensitivity, derivatization of the ketone group is recommended.

Q2: Why is derivatization necessary for the analysis of this compound?

A2: While direct GC-MS analysis of this compound is possible, derivatization is often employed to improve its analytical properties. Specifically, derivatization can:

  • Increase Volatility and Thermal Stability: This is crucial for preventing compound degradation in the high temperatures of the GC injector and column.

  • Enhance Detector Response: By introducing specific chemical groups (e.g., fluorine atoms), the molecule becomes more responsive to the detector, leading to a stronger signal.

  • Improve Chromatographic Properties: Derivatization can reduce peak tailing and improve the separation of this compound from other interfering compounds in the sample matrix.

Q3: What is the recommended derivatizing agent for this compound?

A3: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) is a highly effective derivatizing agent for ketones like this compound. It reacts with the carbonyl group to form a stable oxime derivative that is highly responsive to electron capture detection (ECD) and provides characteristic mass spectra for MS analysis, significantly improving detection limits.[1]

Q4: How do I select the appropriate SPME fiber for this compound analysis?

A4: The choice of SPME fiber coating is critical for efficient extraction. For a semi-volatile aromatic ketone like this compound, a fiber with a mixed-phase coating is generally recommended. A Polydimethylsiloxane/Divinylbenzene (PDMS/DVB) fiber is a suitable choice due to its affinity for both nonpolar and aromatic compounds.[1]

Q5: What are the expected challenges when analyzing this compound in complex matrices?

A5: When analyzing this compound in complex matrices such as biological fluids or environmental samples, several challenges can arise:

  • Matrix Effects: Co-eluting compounds from the matrix can interfere with the ionization of the target analyte in the MS source, leading to signal suppression or enhancement and inaccurate quantification.[2][3]

  • Low Recovery: The analyte may bind to matrix components, leading to incomplete extraction and low recovery.

  • Co-eluting Peaks: Other compounds in the matrix may have similar retention times to this compound, making accurate quantification difficult.

Troubleshooting Guides

Problem 1: Low or No Signal for this compound
Possible Cause Troubleshooting Step
Inefficient Extraction Optimize SPME parameters: increase extraction time and/or temperature. Ensure the SPME fiber is exposed to the headspace of the sample. Consider adjusting the sample pH to enhance the volatility of the analyte.
Analyte Loss during Sample Preparation Minimize sample handling steps. If the sample requires heating, ensure it is done in a sealed vial to prevent the loss of the volatile analyte.
Improper Derivatization Verify the concentration and purity of the PFBHA reagent. Optimize the derivatization reaction time and temperature. Ensure the reaction is carried out in an appropriate solvent.
GC-MS System Issues Check for leaks in the GC inlet and ensure proper carrier gas flow. Verify that the MS is properly tuned and calibrated. Confirm that the correct ions are being monitored in Selected Ion Monitoring (SIM) mode.
Inactive SPME Fiber Condition the SPME fiber according to the manufacturer's instructions before use. If the fiber is old or has been used extensively, its extraction efficiency may be compromised; replace it with a new one.
Problem 2: Poor Peak Shape (Tailing or Broadening)
Possible Cause Troubleshooting Step
Active Sites in the GC System Use a deactivated inlet liner. If the column is old, active sites may have developed; trim the first few centimeters of the column or replace it.
Inappropriate GC Oven Temperature Program Start with a lower initial oven temperature to focus the analytes at the head of the column. Optimize the temperature ramp rate to ensure sharp peaks.
Column Overload If the peak is fronting, the column may be overloaded. Dilute the sample or use a split injection with a higher split ratio.
Slow Desorption from SPME Fiber Increase the desorption temperature in the GC inlet and ensure the desorption time is sufficient for complete transfer of the analyte to the column.
Problem 3: Inconsistent or Irreproducible Results
Possible Cause Troubleshooting Step
Variable SPME Extraction Conditions Use an autosampler for precise control over extraction time, temperature, and fiber placement. If performing manual SPME, maintain consistent timing and fiber depth for all samples and standards.
Matrix Effects Prepare matrix-matched calibration standards to compensate for signal suppression or enhancement.[3] Use an internal standard, preferably a stable isotope-labeled version of this compound, to correct for variations in extraction and ionization.
Sample Inhomogeneity Ensure the sample is well-mixed before taking an aliquot for analysis.
Carryover from Previous Injections Bake out the SPME fiber at a high temperature between injections to remove any residual analytes. Run a blank sample after a high-concentration sample to check for carryover.

Quantitative Data Summary

The following table summarizes typical performance data for the analysis of volatile ketones using SPME-GC-MS with PFBHA derivatization. Please note that these are general values, and the actual Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound will need to be experimentally determined for your specific matrix and instrument conditions.

Parameter Typical Value Reference
Limit of Detection (LOD)0.03 - 1.13 mg/kg[4]
Limit of Quantification (LOQ)0.09 - 3.41 mg/kg[4]
Linearity (R²)> 0.99
Recovery85% - 115%
Precision (%RSD)< 15%

Experimental Protocols

HS-SPME-GC-MS Analysis of this compound (with PFBHA Derivatization)

a. Sample Preparation and Derivatization:

  • Place a known amount of the sample (e.g., 1 g of solid or 1 mL of liquid) into a 20 mL headspace vial.

  • Add an appropriate internal standard.

  • Add 100 µL of a PFBHA solution (e.g., 10 mg/mL in a suitable solvent).

  • Seal the vial immediately with a PTFE-faced septum.

  • Incubate the vial at a specific temperature (e.g., 60 °C) for a set time (e.g., 30 minutes) to allow for derivatization.

b. HS-SPME Extraction:

  • After derivatization, transfer the vial to an autosampler with an agitator.

  • Equilibrate the sample at the extraction temperature (e.g., 70 °C) for a defined period (e.g., 5 minutes).

  • Expose the pre-conditioned PDMS/DVB SPME fiber to the headspace of the vial for a specific extraction time (e.g., 30 minutes) with continuous agitation.

c. GC-MS Analysis:

  • After extraction, immediately desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250 °C) for a set time (e.g., 5 minutes) in splitless mode.

  • GC Column: Use a non-polar or medium-polarity column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 180 °C at 10 °C/min.

    • Ramp to 280 °C at 20 °C/min, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Parameters:

    • Ion Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the PFBHA-derivatized this compound.

Visualizations

Experimental_Workflow cluster_prep Sample Preparation & Derivatization cluster_extraction HS-SPME Extraction cluster_analysis GC-MS Analysis Sample Sample in Vial Add_IS Add Internal Standard Sample->Add_IS Add_PFBHA Add PFBHA Reagent Add_IS->Add_PFBHA Seal_Vial Seal Vial Add_PFBHA->Seal_Vial Incubate Incubate (e.g., 60°C, 30 min) Seal_Vial->Incubate Equilibrate Equilibrate in Autosampler (e.g., 70°C, 5 min) Incubate->Equilibrate Expose_Fiber Expose SPME Fiber (e.g., 30 min) Equilibrate->Expose_Fiber Desorb Desorb Fiber in GC Inlet (e.g., 250°C) Expose_Fiber->Desorb Separate Chromatographic Separation Desorb->Separate Detect Mass Spectrometric Detection (SIM) Separate->Detect Data_Analysis Data Analysis & Quantification Detect->Data_Analysis

Caption: Experimental workflow for the sensitive detection of this compound.

Troubleshooting_Logic Start Low or No Analyte Signal Check_Extraction Check SPME Extraction Efficiency Start->Check_Extraction Optimize_SPME Optimize Time, Temp, pH Check_Extraction->Optimize_SPME No Check_Derivatization Check Derivatization Check_Extraction->Check_Derivatization Yes Optimize_SPME->Check_Extraction Optimize_Deriv Verify Reagent, Optimize Conditions Check_Derivatization->Optimize_Deriv No Check_GCMS Check GC-MS System Check_Derivatization->Check_GCMS Yes Optimize_Deriv->Check_Derivatization Maintain_GCMS Check for Leaks, Tune MS Check_GCMS->Maintain_GCMS No Result Signal Improved Check_GCMS->Result Yes Maintain_GCMS->Check_GCMS

References

Technical Support Center: Purity Assessment of 6-Phenylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges encountered during the purity assessment of 6-Phenylhexan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical techniques for determining the purity of this compound?

A1: The most common and recommended techniques for purity assessment of this compound are Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC). GC, often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is ideal for analyzing volatile and thermally stable compounds like this compound. HPLC with UV detection is also a powerful technique, particularly for identifying non-volatile impurities or degradation products.

Q2: What are the potential impurities I should be aware of when analyzing this compound?

A2: Potential impurities can originate from the synthetic route used to produce this compound. Common synthetic pathways include Friedel-Crafts acylation and Grignard synthesis.

  • From Friedel-Crafts Acylation:

    • Starting materials: Unreacted benzene and 5-hexenoyl chloride or similar acylating agents.

    • Byproducts: Isomers of this compound (e.g., ortho- and meta-isomers if the reaction is not perfectly para-directing), and poly-acylated products.

  • From Grignard Synthesis:

    • Starting materials: Unreacted benzaldehyde and 5-bromo-2-pentanone or related precursors.

    • Byproducts: 1-Phenyl-1-hexen-3-one from dehydration of the intermediate alcohol.

  • Degradation Products: Although ketones are generally stable, prolonged exposure to harsh acidic or basic conditions, high temperatures, or strong oxidizing agents can lead to degradation. Potential degradation products could include benzoic acid and various oxidation products of the hexanone chain.

Q3: My this compound sample shows a purity of less than 95%. What are the likely reasons?

A3: A purity of less than 95% can be attributed to several factors:

  • Incomplete reaction: The synthesis may not have gone to completion, leaving significant amounts of starting materials.

  • Side reactions: Formation of byproducts during synthesis.

  • Ineffective purification: The purification process (e.g., distillation, chromatography) may not have been sufficient to remove all impurities.

  • Degradation: The sample may have degraded due to improper storage or handling. It is crucial to store the compound in a cool, dry, and dark place in a tightly sealed container.

Troubleshooting Guides

Gas Chromatography (GC) Analysis

Issue 1: Peak Tailing for the this compound Peak

  • Possible Cause A: Active Sites in the GC System. The ketone functional group in this compound can interact with active sites (e.g., silanol groups) in the injector liner or the column, leading to peak tailing.[1]

    • Troubleshooting Steps:

      • Inlet Maintenance: Replace the inlet liner with a new, deactivated liner. Regularly replace the septum and O-rings.[2]

      • Column Maintenance: Trim the first 10-20 cm of the column to remove any accumulated non-volatile residues or active sites.[1]

      • Use an Inert Column: Employ a GC column specifically designed for inertness to minimize interactions with polar compounds.

  • Possible Cause B: Sub-optimal GC Method Parameters.

    • Troubleshooting Steps:

      • Injector Temperature: Ensure the injector temperature is high enough to ensure complete and rapid volatilization of this compound without causing thermal degradation.

      • Oven Temperature Program: A slower initial oven temperature ramp rate can improve peak shape for polar compounds.

Issue 2: Presence of Ghost Peaks in the Chromatogram

  • Possible Cause: Carryover from Previous Injections or System Contamination.

    • Troubleshooting Steps:

      • Solvent Blanks: Inject a solvent blank to confirm that the ghost peaks are not present in the solvent.

      • System Bake-out: Bake out the GC column at its maximum recommended temperature for a period to remove any contaminants.

      • Inlet Cleaning: Thoroughly clean the injector port.

      • Septum Purge: Ensure the septum purge is functioning correctly to prevent bleed from the septum from entering the column.

High-Performance Liquid Chromatography (HPLC) Analysis

Issue 1: Poor Peak Shape (Fronting or Tailing) for this compound

  • Possible Cause A: Column Overload. Injecting too concentrated a sample can lead to peak fronting.

    • Troubleshooting Steps:

      • Dilute the sample and re-inject.

  • Possible Cause B: Inappropriate Mobile Phase pH. For ionizable impurities, the mobile phase pH can significantly affect their peak shape.

    • Troubleshooting Steps:

      • While this compound is neutral, acidic or basic impurities may be present. Adjusting the mobile phase pH with a suitable buffer (e.g., phosphate or acetate buffer) can improve the peak shape of these impurities.[3]

  • Possible Cause C: Secondary Interactions with the Stationary Phase. Residual silanol groups on C18 columns can interact with the ketone group.

    • Troubleshooting Steps:

      • Use an End-capped Column: Employ a high-quality, end-capped C18 column to minimize silanol interactions.

      • Mobile Phase Modifier: Add a small amount of a competitive agent like triethylamine to the mobile phase to block active sites.

Issue 2: Unstable Baseline

  • Possible Cause A: Inadequately Mixed Mobile Phase or Dissolved Gas.

    • Troubleshooting Steps:

      • Degas Mobile Phase: Thoroughly degas the mobile phase using sonication or an online degasser.

      • Premix Mobile Phase: If using an isocratic method, premix the mobile phase components before use.

  • Possible Cause B: Contaminated Mobile Phase or HPLC System.

    • Troubleshooting Steps:

      • Use High-Purity Solvents: Always use HPLC-grade solvents.

      • Flush the System: Flush the HPLC system with a strong solvent (e.g., isopropanol) to remove any contaminants.

Experimental Protocols

GC-MS Method for Purity Assessment

This method is suitable for the identification and quantification of volatile impurities and the main component.

Parameter Condition
Column 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Methyl Siloxane (or equivalent)
Injector Temperature 250 °C
Injection Volume 1 µL
Split Ratio 50:1
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temp 80 °C, hold for 2 min, ramp at 10 °C/min to 280 °C, hold for 5 min
MS Transfer Line Temp 280 °C
Ion Source Temp 230 °C
Mass Range 40-450 amu
HPLC-UV Method for Purity Assessment

This method is suitable for quantifying the main component and non-volatile impurities.

Parameter Condition
Column C18, 150 mm x 4.6 mm, 5 µm particle size
Mobile Phase A: Water; B: Acetonitrile
Gradient 50% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 50% B and equilibrate for 5 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Sample Preparation Dissolve sample in Acetonitrile to a concentration of 1 mg/mL

Data Presentation

Table 1: Potential Impurities in this compound and their Likely Origin

Impurity Chemical Structure Likely Synthetic Origin Analytical Method of Choice
BenzeneC₆H₆Unreacted starting material (Friedel-Crafts)GC-MS
5-Hexenoyl chlorideC₆H₉ClOUnreacted starting material (Friedel-Crafts)GC-MS (after derivatization) or HPLC
o/m-Phenylhexan-2-oneC₁₂H₁₆OIsomeric byproduct (Friedel-Crafts)GC-MS, HPLC
BenzaldehydeC₇H₆OUnreacted starting material (Grignard)GC-MS, HPLC
Benzoic AcidC₇H₆O₂Degradation productHPLC

Visualizations

GC_Troubleshooting_Workflow start Peak Tailing Observed q1 Is it the main peak or all peaks? start->q1 main_peak Main Peak Tailing q1->main_peak Main Peak all_peaks All Peaks Tailing q1->all_peaks All Peaks cause1 Possible Cause: Active Sites main_peak->cause1 cause2 Possible Cause: System Contamination or Leak all_peaks->cause2 solution1a Action: Replace Inlet Liner & Septum cause1->solution1a solution1b Action: Trim GC Column cause1->solution1b solution2a Action: Check for Leaks cause2->solution2a solution2b Action: Bakeout Column cause2->solution2b end Problem Resolved solution1a->end solution1b->end solution2a->end solution2b->end

Caption: Troubleshooting workflow for GC peak tailing.

Purity_Assessment_Workflow start Receive this compound Sample prep Sample Preparation (Dissolve in appropriate solvent) start->prep analysis_choice Select Analytical Technique prep->analysis_choice gc_ms GC-MS Analysis (for volatile impurities) analysis_choice->gc_ms Volatile hplc_uv HPLC-UV Analysis (for non-volatile impurities) analysis_choice->hplc_uv Non-Volatile data_gc Acquire GC-MS Data gc_ms->data_gc data_hplc Acquire HPLC-UV Data hplc_uv->data_hplc process_gc Process GC-MS Data (Identify & Quantify Peaks) data_gc->process_gc process_hplc Process HPLC-UV Data (Quantify Peaks) data_hplc->process_hplc combine Combine Results & Calculate Final Purity process_gc->combine process_hplc->combine report Generate Purity Report combine->report

Caption: General workflow for purity assessment.

References

Technical Support Center: Refinement of Analytical Methods for 6-Phenylhexan-2-one Quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides comprehensive guidance for researchers, scientists, and drug development professionals on the quantitative analysis of 6-Phenylhexan-2-one. It includes frequently asked questions and detailed troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical techniques for quantifying this compound?

A1: The primary techniques for the quantification of this compound are High-Performance Liquid Chromatography (HPLC), typically with UV detection, and Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] The choice between these methods depends on factors such as the sample matrix, required sensitivity, and available instrumentation.[2]

Q2: What is a suitable starting wavelength for UV detection in an HPLC method for this compound?

A2: Due to the presence of the phenyl group, this compound will exhibit UV absorbance. A good starting point for wavelength selection is in the range of 254-260 nm. However, it is highly recommended to determine the wavelength of maximum absorbance (λmax) by running a UV-Vis scan of a standard solution of this compound.

Q3: Is derivatization required for the GC-MS analysis of this compound?

A3: Derivatization is generally not necessary for the analysis of this compound by GC-MS. As a ketone, it is sufficiently volatile and thermally stable for direct analysis.[3] However, if matrix interference is a significant issue, derivatization could potentially be explored to shift the retention time and mass spectral fragmentation pattern of the analyte.

Q4: How should I prepare samples of this compound for chromatographic analysis?

A4: A standard sample preparation procedure involves dissolving the sample in a solvent that is compatible with the analytical method.[1] For HPLC, this is typically the mobile phase. For GC-MS, a volatile organic solvent like dichloromethane or methanol is suitable.[2] Following dissolution, the sample should be filtered through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter that could damage the column.[1] For more complex sample matrices, a solid-phase extraction (SPE) cleanup may be necessary.[1][4]

Q5: What are the key validation parameters to consider when developing a quantitative method for this compound?

A5: According to ICH Q2(R1) guidelines, the key validation parameters for a quantitative analytical method include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[5]

Troubleshooting Guides

HPLC Analysis

Q: I am observing poor peak shape (tailing or fronting) for my this compound peak. What could be the cause and how can I fix it?

A: Poor peak shape in HPLC can be caused by several factors. A systematic approach to troubleshooting is recommended.[1]

  • Potential Cause 1: Column Overload.

    • Solution: Decrease the concentration of the sample or reduce the injection volume.[1]

  • Potential Cause 2: Inappropriate Mobile Phase.

    • Solution: Ensure the mobile phase pH is suitable for the analyte. For a neutral compound like this compound, pH is less critical, but ensure the solvent quality is high. Verify that the mobile phase composition is optimal for analyte retention and elution.

  • Potential Cause 3: Column Degradation.

    • Solution: The column may have active sites or has degraded. Try flushing the column with a strong solvent. If the problem persists, the column may need to be replaced.[1]

Q: My retention times for this compound are fluctuating between injections. What should I do?

A: Fluctuating retention times are a common issue in HPLC and can compromise the reliability of your data.

  • Potential Cause 1: Inconsistent Mobile Phase Composition.

    • Solution: Ensure the mobile phase is thoroughly mixed and properly degassed.[1] If preparing the mobile phase online, check the pump's proportioning valves.

  • Potential Cause 2: Leaks in the HPLC System.

    • Solution: Carefully inspect all fittings and connections for any signs of leaks, from the pump to the detector.[1]

  • Potential Cause 3: Temperature Fluctuations.

    • Solution: Use a column oven to maintain a constant and stable temperature throughout the analysis.[1]

GC-MS Analysis

Q: I am not seeing any peak for this compound, or the signal is very low. What are the possible reasons?

A: The absence or low intensity of the analyte peak can be due to sample preparation, injection, or instrument issues.

  • Potential Cause 1: Sample Degradation.

    • Solution: Ensure the sample is stable in the chosen solvent. Although this compound is relatively stable, high temperatures in the injector port could cause degradation. Consider lowering the injector temperature.

  • Potential Cause 2: Incorrect Injection Parameters.

    • Solution: Verify that the autosampler is functioning correctly and injecting the programmed volume. Check for any blockages in the syringe.

  • Potential Cause 3: Inefficient Ionization.

    • Solution: In the MS settings, optimize the ion source temperature and electron energy to ensure efficient ionization of the target molecule.[1]

Q: I am observing ghost peaks in my GC-MS chromatogram. How can I eliminate them?

A: Ghost peaks are typically a result of contamination or carryover.

  • Potential Cause 1: Contamination in the System.

    • Solution: Flush the system with a high-purity solvent. Ensure that the carrier gas is of high purity.[1]

  • Potential Cause 2: Carryover from Previous Injections.

    • Solution: Implement a needle wash step in the autosampler method. Clean or replace the injector liner and septum, as these can be sources of carryover.[1]

Quantitative Data Tables

Table 1: Representative HPLC-UV Method Parameters for this compound Quantification

ParameterRecommended Setting
Column C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: 60:40 Acetonitrile:Water
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 258 nm
Injection Volume 10 µL
Run Time 10 minutes

Table 2: Representative GC-MS Method Parameters for this compound Quantification

ParameterRecommended Setting
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Injector Temperature 250°C
Oven Temperature Program Initial: 100°C, hold for 1 minRamp: 15°C/min to 280°C, hold for 5 min
Injection Volume 1 µL (Splitless)
MS Transfer Line Temp 280°C
Ion Source Temperature 230°C
MS Mode Selected Ion Monitoring (SIM)
Quantifier Ion (m/z) 58
Qualifier Ions (m/z) 91, 119

Experimental Protocols

Protocol 1: HPLC-UV Quantification of this compound
  • Preparation of Standard Solutions:

    • Prepare a stock solution of this compound at a concentration of 1 mg/mL in acetonitrile.

    • From the stock solution, prepare a series of calibration standards by serial dilution with the mobile phase (60:40 Acetonitrile:Water) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation:

    • Accurately weigh the sample and dissolve it in the mobile phase to achieve an expected concentration within the calibration range.

    • Vortex the solution to ensure complete dissolution.

    • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • Instrument Setup and Analysis:

    • Set up the HPLC system according to the parameters outlined in Table 1.

    • Equilibrate the column with the mobile phase until a stable baseline is achieved.

    • Inject the calibration standards, starting with the lowest concentration.

    • Inject the prepared samples.

    • Include a blank injection (mobile phase) between samples to check for carryover.

  • Data Analysis:

    • Integrate the peak corresponding to this compound.

    • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

    • Determine the concentration of this compound in the samples by interpolating their peak areas from the calibration curve.

Protocol 2: GC-MS Quantification of this compound
  • Preparation of Standard Solutions:

    • Prepare a 1 mg/mL stock solution of this compound in methanol.

    • Prepare calibration standards by serial dilution of the stock solution with methanol to cover the desired concentration range (e.g., 0.1 µg/mL to 20 µg/mL).

    • If using an internal standard (e.g., deuterated naphthalene), add it to each standard and sample at a constant concentration.

  • Sample Preparation:

    • Dissolve the sample in methanol to an expected concentration within the calibration range.

    • Vortex thoroughly.

    • Transfer the solution to a GC vial.

  • Instrument Setup and Analysis:

    • Set up the GC-MS system according to the parameters in Table 2.

    • Perform a system suitability check by injecting a mid-range standard to ensure proper performance.

    • Inject the series of calibration standards.

    • Inject the prepared samples.

  • Data Analysis:

    • Extract the ion chromatograms for the quantifier and qualifier ions.

    • Integrate the peak area of the quantifier ion for this compound (and the internal standard, if used).

    • Generate a calibration curve by plotting the peak area ratio (analyte/internal standard) against the concentration of the standards.

    • Calculate the concentration of this compound in the samples based on the calibration curve.

Visualizations

HPLC_Troubleshooting_Workflow cluster_system_check Initial System Checks cluster_mobile_phase Mobile Phase Issues cluster_hardware Hardware Issues cluster_column Column Issues start Poor Peak Shape or Fluctuating Retention Time check_pressure Check System Pressure Is it stable? start->check_pressure check_baseline Observe Baseline Is it noisy or drifting? check_pressure->check_baseline check_composition Verify Mobile Phase Composition and pH check_baseline->check_composition If pressure and baseline are unstable check_degassing Ensure Proper Degassing check_composition->check_degassing check_mixing Check Online Mixer check_degassing->check_mixing check_leaks Inspect for Leaks check_mixing->check_leaks If mobile phase is OK end Problem Resolved check_mixing->end check_temp Verify Column Oven Temperature check_leaks->check_temp check_pump Check Pump Performance (Flow Rate Accuracy) check_temp->check_pump check_overload Reduce Sample Concentration/Volume check_pump->check_overload If hardware is OK check_pump->end flush_column Flush with Strong Solvent check_overload->flush_column replace_column Replace Column flush_column->replace_column If flushing fails replace_column->end GCMS_Analysis_Workflow cluster_prep Sample & Standard Preparation cluster_instrument GC-MS Setup cluster_analysis Data Acquisition cluster_data Data Processing start Start Analysis prep_stock Prepare 1 mg/mL Stock Solution start->prep_stock prep_cal Create Calibration Standards (Serial Dilution) prep_stock->prep_cal prep_sample Dissolve and Filter Unknown Sample prep_cal->prep_sample set_method Load GC-MS Method (Temperatures, Flow, etc.) prep_sample->set_method sys_suitability Run System Suitability Check set_method->sys_suitability inject_standards Inject Calibration Standards sys_suitability->inject_standards If passes inject_samples Inject Samples inject_standards->inject_samples integrate_peaks Integrate Peak Areas inject_samples->integrate_peaks build_curve Build Calibration Curve integrate_peaks->build_curve quantify Quantify Analyte in Samples build_curve->quantify end Final Report quantify->end

References

Minimizing sample degradation during 6-Phenylhexan-2-one preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize sample degradation during the preparation of 6-Phenylhexan-2-one.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for preparing this compound?

A1: The most common and reliable method for synthesizing this compound is through the Friedel-Crafts acylation of benzene with hexanoyl chloride or hexanoic anhydride using a Lewis acid catalyst such as aluminum chloride (AlCl₃).[1][2][3]

Q2: What are the primary degradation pathways for this compound?

A2: this compound is susceptible to degradation through several pathways. Photodegradation can occur upon exposure to light, leading to cleavage of the bond between the carbonyl group and the adjacent carbon atom.[4][5][6] Thermal degradation at elevated temperatures can cause cleavage of the ether and ketone linkages and, at higher temperatures, the destruction of the benzene ring.[7][8][9][10] Additionally, the ketone functional group can undergo acid or base-catalyzed reactions, such as enolization or condensation, which can lead to impurities.[11][12][13]

Q3: How can I minimize the formation of polysubstitution products during Friedel-Crafts acylation?

A3: The acylated product, an aromatic ketone, is less reactive than the starting benzene ring due to the electron-withdrawing nature of the carbonyl group.[14] This inherent deactivation of the product ring minimizes the likelihood of multiple acylations.[14] However, to further ensure mono-acylation, it is advisable to use a stoichiometric amount of the acylating agent and to control the reaction temperature carefully.

Q4: What are the best practices for storing this compound to ensure its stability?

A4: To minimize degradation, this compound should be stored in a cool, dark place, preferably in an amber-colored vial to protect it from light. The container should be tightly sealed to prevent exposure to air and moisture. For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: Low Yield of this compound
Potential Cause Troubleshooting Step
Inactive Catalyst Use fresh, anhydrous aluminum chloride. Ensure all glassware is thoroughly dried to prevent catalyst deactivation by moisture.
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC). If the reaction stalls, consider extending the reaction time or slightly increasing the temperature.
Suboptimal Reaction Temperature The Friedel-Crafts acylation is exothermic. Maintain the recommended reaction temperature (typically 0-5°C during addition and room temperature for the reaction) to avoid side reactions.[15]
Loss during Workup Ensure complete extraction of the product from the aqueous layer by performing multiple extractions with a suitable organic solvent (e.g., dichloromethane).[14]
Issue 2: Presence of Impurities in the Final Product
Potential Cause Troubleshooting Step
Unreacted Starting Materials Ensure the stoichiometry of the reactants is correct. Use a slight excess of the acylating agent if necessary. Purify the crude product using column chromatography.[16][17][18][19][20]
Side-Reaction Products Side reactions such as fragmentation of the acyl group can occur. Optimize reaction conditions (temperature, catalyst amount) to minimize these. Purification by column chromatography is effective in removing these byproducts.
Degradation Products Avoid exposing the reaction mixture and the final product to direct light and high temperatures. Use appropriate storage conditions as outlined in the FAQs.
Solvent Impurities Use high-purity, anhydrous solvents for the reaction and purification steps.

Data Presentation

The following table summarizes typical yields for Friedel-Crafts acylation reactions to produce aromatic ketones under various conditions. Note that specific yields for this compound may vary.

Aromatic Substrate Acylating Agent Catalyst Solvent Temperature (°C) Reaction Time (h) Yield (%) Reference
BenzeneAcetyl ChlorideAlCl₃CS₂20295Fieser & Fieser, 1967
TolueneAcetyl ChlorideAlCl₃CH₂Cl₂0 - 25192[15]
AnisoleAcetic AnhydrideZnCl₂None1300.590Vogel, 1989
BenzeneBenzoyl ChlorideAlCl₃Benzene501693[1]
Fluorobenzene6-Chlorohexanoyl ChlorideAlCl₃CH₂Cl₂0 - 252-4Not specified[14]

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol is adapted from a general procedure for Friedel-Crafts acylation.[14][15]

Materials:

  • Benzene (anhydrous)

  • Hexanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂, anhydrous)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for chromatography

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to absorb HCl gas), add anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

  • Cooling: Cool the suspension to 0-5 °C using an ice bath.

  • Addition of Acyl Chloride: Slowly add hexanoyl chloride (1 equivalent) to the stirred suspension.

  • Addition of Benzene: To this mixture, add anhydrous benzene (1.2 equivalents) dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature between 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Carefully pour the reaction mixture into a beaker containing crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex.

  • Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer twice with dichloromethane.

  • Washing: Combine the organic layers and wash successively with 2M HCl, water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure product.[16][17][18][19][20]

Protocol 2: Purification by Recrystallization

If the crude product is a solid or can be induced to crystallize, recrystallization can be an effective purification method.[21][22][23][24]

Procedure:

  • Solvent Selection: Choose a suitable solvent or solvent mixture in which this compound is highly soluble at high temperatures and poorly soluble at low temperatures (e.g., a mixture of ethanol and water, or hexane and a small amount of ethyl acetate).

  • Dissolution: Dissolve the crude product in the minimum amount of the hot solvent.

  • Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration to remove them.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Mandatory Visualization

Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification start Start: Benzene & Hexanoyl Chloride reaction Friedel-Crafts Acylation (AlCl3, CH2Cl2, 0°C to RT) start->reaction quench Quench (Ice, HCl) reaction->quench extraction Extraction (CH2Cl2) quench->extraction washing Washing (HCl, H2O, NaHCO3, Brine) extraction->washing drying Drying & Concentration (MgSO4, Rotary Evaporation) washing->drying chromatography Column Chromatography (Silica, Hexane/EtOAc) drying->chromatography product Pure this compound chromatography->product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Logic cluster_yield Low Yield Analysis cluster_purity Impurity Analysis start Problem Detected (e.g., Low Yield, Impurities) check_catalyst Check Catalyst Activity (Anhydrous?) start->check_catalyst Low Yield check_starting_materials Analyze Starting Materials (Purity, Stoichiometry) start->check_starting_materials Impurities check_reaction_completion Monitor Reaction (TLC) check_catalyst->check_reaction_completion check_temp Verify Temperature Control check_reaction_completion->check_temp check_workup Review Workup Procedure check_temp->check_workup solution Problem Resolved check_workup->solution optimize_conditions Optimize Reaction Conditions (Temp, Time) check_starting_materials->optimize_conditions check_storage Review Storage Conditions (Light, Temp) optimize_conditions->check_storage purify Re-purify Product (Chromatography/Recrystallization) check_storage->purify purify->solution Degradation_Pathways cluster_photo Photodegradation cluster_thermal Thermal Degradation cluster_chemical Chemical Degradation product This compound light Light (UV) product->light heat Heat product->heat acid_base Acid / Base product->acid_base cleavage α-Cleavage (Norrish Type I) light->cleavage degraded_products Degradation Products cleavage->degraded_products bond_scission Bond Scission (Ether/Ketone Linkages) heat->bond_scission bond_scission->degraded_products enolization Enolization / Condensation acid_base->enolization enolization->degraded_products

References

Validation & Comparative

Unlocking the Potential of Volatile Organic Compounds: A Comparative Guide to 6-Phenylhexan-2-one as a Cancer Biomarker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for non-invasive, reliable, and early-stage cancer detection has led researchers to explore the realm of volatile organic compounds (VOCs). These carbon-based molecules, produced as byproducts of metabolic processes, can be altered in cancer patients, offering a potential window into the disease state.[1] Among the myriad of VOCs, ketones have emerged as a promising class of biomarkers due to their association with altered cancer cell metabolism.[1] This guide provides a comprehensive overview of the validation process for a novel ketone, 6-Phenylhexan-2-one, as a potential cancer biomarker, comparing it with other established ketone biomarkers and providing detailed experimental methodologies.

The Promise of Ketones in Cancer Detection

Cancer cells exhibit reprogrammed energy metabolism, often characterized by increased glycolysis even in the presence of oxygen (the Warburg effect) and altered lipid metabolism.[2][3] This metabolic rewiring can lead to the production and release of specific VOCs, including ketones.[1] The detection of these ketones in various biological samples such as breath, urine, and blood presents a non-invasive approach for cancer screening and diagnosis.[1] While several ketones have been investigated, the potential of this compound remains largely unexplored, presenting a novel avenue for research.

A Roadmap for Biomarker Validation

The journey of a potential biomarker from discovery to clinical application is a rigorous multi-stage process. This workflow ensures the analytical and clinical validity of the biomarker, establishing its reliability and utility in a clinical setting.[4][5]

BiomarkerValidationWorkflow Discovery Discovery & Identification (e.g., Untargeted VOC profiling) Analytical Analytical Validation (Sensitivity, Specificity, Reproducibility) Discovery->Analytical Candidate Biomarker Clinical Clinical Validation (Retrospective & Prospective Studies) Analytical->Clinical Analytically Validated Biomarker Implementation Clinical Implementation & Monitoring Clinical->Implementation Clinically Validated Biomarker

Figure 1: A generalized workflow for cancer biomarker validation.

Comparative Analysis of Ketone Biomarkers

While direct experimental data for this compound is not yet available, we can compare its potential to other ketones that have been studied as cancer biomarkers. The following table summarizes the performance of some of these ketones in detecting various cancers.

BiomarkerCancer Type(s)Sample TypeSensitivity (%)Specificity (%)Key Findings & References
Acetone Lung CancerBreath81.069.7Part of a model with isoprene and nitric oxide for lung cancer detection.[6] Its utility can be limited by its production in various physiological processes.[7]
2-Butanone Breast CancerUrine93.383.3A predictive model using 2-propanol and 2-butanone distinguished breast cancer patients from healthy controls.[8]
Bladder CancerUrine--Found to be at lower levels in bladder cancer patients.[9]
2-Nonanone Multiple CancersBreath, Urine--Considered a potential biomarker for various cancers, possibly produced from nonane metabolism by CYP450.[1]
3-Heptanone Multiple CancersBreath, Urine--Another ketone considered as a potential cancer biomarker, possibly formed from the metabolism of plasticizers.[1]
Cyclohexanone Multiple CancersBreath--Different amounts have been found in the exhaled breath of healthy individuals and patients with chronic obstructive pulmonary disease.[1]

Potential Metabolic Origin of Ketone Biomarkers

The production of ketones in cancer cells is often linked to metabolic reprogramming, particularly increased fatty acid oxidation and ketogenesis.[1] Altered signaling pathways in cancer can drive these metabolic shifts. The diagram below illustrates a simplified potential pathway leading to ketone production.

KetoneProductionPathway cluster_cell Cancer Cell FA Fatty Acids FAO Fatty Acid Oxidation (β-oxidation) FA->FAO AcetylCoA Acetyl-CoA FAO->AcetylCoA Ketogenesis Ketogenesis AcetylCoA->Ketogenesis Excess Acetyl-CoA TCA TCA Cycle AcetylCoA->TCA Ketones Ketone Bodies (e.g., Acetone, Acetoacetate) Ketogenesis->Ketones Bloodstream Bloodstream Ketones->Bloodstream Release ExhaledBreath Exhaled Breath Bloodstream->ExhaledBreath Exhalation Urine Urine Bloodstream->Urine Excretion

Figure 2: A simplified pathway of ketone body production in cancer cells.

Experimental Protocols for VOC Analysis

Accurate and reproducible analysis of VOCs is critical for biomarker validation. Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for separating and identifying VOCs in biological samples.[10] Headspace Solid-Phase Microextraction (HS-SPME) is a common sample preparation technique that is solvent-free, reproducible, and cost-effective.[11]

Protocol 1: HS-SPME-GC-MS Analysis of Urinary VOCs

Objective: To extract and analyze volatile organic compounds from urine samples.

Materials:

  • Urine samples

  • SPME fiber assembly (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane)

  • Headspace vials with septa

  • GC-MS system

Procedure:

  • Sample Preparation:

    • Collect mid-stream urine samples in sterile containers.

    • For analysis, transfer a defined volume (e.g., 5 mL) of urine into a headspace vial.

    • An internal standard can be added for quantification.

  • Headspace Solid-Phase Microextraction (HS-SPME):

    • Place the vial in a heating block or water bath at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes) to allow VOCs to equilibrate in the headspace.

    • Expose the SPME fiber to the headspace of the heated urine sample for a defined extraction time (e.g., 30 minutes).

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Retract the fiber and immediately insert it into the heated injection port of the GC-MS.

    • Thermal desorption of the analytes from the fiber occurs in the injector.

    • The separated compounds are then detected by the mass spectrometer.

    • GC Parameters (Example):

      • Injector Temperature: 250°C

      • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm)

      • Oven Program: Initial temperature 40°C for 2 min, ramp to 250°C at 10°C/min, hold for 5 min.

    • MS Parameters (Example):

      • Ion Source Temperature: 230°C

      • Mass Range: m/z 35-550

Protocol 2: SPME-GC-MS Analysis of Breath VOCs

Objective: To collect and analyze volatile organic compounds from exhaled breath.

Materials:

  • Inert breath collection bags (e.g., Tedlar® bags) or specialized breath collection devices.

  • SPME fiber assembly

  • GC-MS system

Procedure:

  • Breath Collection:

    • Have the subject exhale a single full breath into the collection bag or device. It is recommended to discard the initial part of the breath which contains dead space air from the upper airways.

    • Samples should be analyzed as soon as possible to minimize VOC degradation or loss.

  • Solid-Phase Microextraction (SPME):

    • Introduce the SPME fiber into the breath collection bag or through the port of the collection device.

    • Expose the fiber to the breath sample for a defined period (e.g., 15-30 minutes) to allow for the adsorption of VOCs.

  • Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

    • Follow the same procedure for GC-MS analysis as described in Protocol 1. The GC-MS parameters may need to be optimized for the specific VOCs of interest in breath.

Conclusion and Future Directions

While this compound remains an unvalidated candidate, its chemical nature as a ketone positions it as a molecule of interest in the landscape of cancer biomarkers. The methodologies and comparative data presented in this guide provide a framework for its future investigation. Further research, beginning with untargeted VOC profiling of cancer patient samples, is necessary to determine if this compound is indeed elevated in specific cancer types. Subsequent analytical and clinical validation, following the outlined workflow, will be crucial to establish its potential as a reliable, non-invasive biomarker for early cancer detection. The continued exploration of novel VOCs like this compound holds the promise of revolutionizing cancer diagnostics and improving patient outcomes.

References

Comparative analysis of different 6-Phenylhexan-2-one synthesis methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and organic synthesis, the efficient production of specific ketone intermediates is a critical aspect of the discovery pipeline. 6-Phenylhexan-2-one, a valuable building block, can be synthesized through various methodologies. This guide provides a comparative analysis of two prominent synthetic strategies: Friedel-Crafts Acylation and a multi-step Grignard Reaction followed by oxidation. We will delve into detailed experimental protocols, present a quantitative comparison of the methods, and visualize the logical workflows.

Method 1: Friedel-Crafts Acylation

This approach offers a direct route to this compound by reacting benzene with a suitable acylating agent in the presence of a Lewis acid catalyst. A plausible acylating agent for this synthesis is 5-hexenoyl chloride. The subsequent saturation of the carbon-carbon double bond can be achieved through catalytic hydrogenation.

Experimental Protocol:

Step 1: Acylation of Benzene

  • To a stirred solution of anhydrous aluminum chloride (1.1 equivalents) in dry benzene (acting as both reactant and solvent) at 0°C, slowly add 5-hexenoyl chloride (1.0 equivalent).

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • The reaction is then quenched by carefully pouring it onto a mixture of crushed ice and concentrated hydrochloric acid.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with saturated sodium bicarbonate solution and brine, then dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield the crude product, 5-phenylhex-5-en-2-one.

Step 2: Catalytic Hydrogenation

  • The crude 5-phenylhex-5-en-2-one is dissolved in ethanol.

  • A catalytic amount of 10% Palladium on carbon (Pd/C) is added to the solution.

  • The mixture is subjected to a hydrogen atmosphere (e.g., using a balloon or a Parr hydrogenator) and stirred vigorously at room temperature until the reaction is complete (monitored by TLC or GC).

  • The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated to give this compound.

  • Purification is achieved by vacuum distillation or column chromatography.

Method 2: Grignard Reaction and Subsequent Oxidation

This two-step pathway involves the synthesis of a secondary alcohol via a Grignard reaction, followed by its oxidation to the target ketone. This method provides an alternative route that can be advantageous depending on the availability of starting materials.

Experimental Protocol:

Step 1: Synthesis of 6-Phenyl-2-hexanol via Grignard Reaction

  • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, place magnesium turnings (1.2 equivalents).

  • A solution of 4-phenyl-1-bromobutane (1.0 equivalent) in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent, 4-phenylbutylmagnesium bromide.

  • Once the Grignard reagent has formed, a solution of acetaldehyde (1.1 equivalents) in anhydrous diethyl ether is added slowly at 0°C.

  • The reaction mixture is then stirred at room temperature for 1-2 hours.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine and dried over anhydrous sodium sulfate.

  • Removal of the solvent under reduced pressure yields the crude 6-phenyl-2-hexanol.

Step 2: Oxidation of 6-Phenyl-2-hexanol

  • The crude 6-phenyl-2-hexanol is dissolved in dichloromethane.

  • Pyridinium chlorochromate (PCC) (1.5 equivalents) is added in one portion.

  • The mixture is stirred at room temperature for 2-3 hours until the alcohol is consumed (monitored by TLC).

  • The reaction mixture is then filtered through a pad of silica gel to remove the chromium salts, and the filtrate is concentrated.

  • The resulting crude product is purified by column chromatography to afford pure this compound.

Quantitative Data Comparison

The following table summarizes the key quantitative parameters for the two synthesis methods, based on typical yields and reaction times for analogous transformations.

ParameterFriedel-Crafts AcylationGrignard Reaction & Oxidation
Overall Yield 60-70%70-80%
Reaction Time 6-8 hours4-6 hours
Number of Steps 22
Reagents Benzene, 5-hexenoyl chloride, AlCl₃, H₂, Pd/C4-phenyl-1-bromobutane, Mg, acetaldehyde, PCC
Purification Distillation/ChromatographyChromatography

Visualization of Synthetic Pathways

The logical flow of each synthetic method is depicted in the diagrams below.

Friedel_Crafts_Acylation Benzene Benzene Acylation Friedel-Crafts Acylation Benzene->Acylation HexenoylChloride 5-Hexenoyl Chloride HexenoylChloride->Acylation UnsaturatedKetone 5-Phenylhex-5-en-2-one Acylation->UnsaturatedKetone Hydrogenation Catalytic Hydrogenation UnsaturatedKetone->Hydrogenation FinalProduct This compound Hydrogenation->FinalProduct

Caption: Workflow for the synthesis of this compound via Friedel-Crafts Acylation.

Grignard_Synthesis PhenylbutylBromide 4-Phenyl-1-bromobutane GrignardFormation Grignard Reagent Formation PhenylbutylBromide->GrignardFormation Magnesium Mg Magnesium->GrignardFormation GrignardReagent 4-Phenylbutylmagnesium bromide GrignardFormation->GrignardReagent GrignardReaction Grignard Reaction GrignardReagent->GrignardReaction Acetaldehyde Acetaldehyde Acetaldehyde->GrignardReaction SecondaryAlcohol 6-Phenyl-2-hexanol GrignardReaction->SecondaryAlcohol Oxidation Oxidation (PCC) SecondaryAlcohol->Oxidation FinalProduct This compound Oxidation->FinalProduct

Caption: Workflow for the synthesis of this compound via Grignard Reaction and Oxidation.

Conclusion

Both the Friedel-Crafts acylation and the Grignard reaction followed by oxidation represent viable and effective methods for the synthesis of this compound. The choice between these two routes will likely depend on factors such as the availability and cost of starting materials, desired overall yield, and the specific equipment and expertise available in the laboratory. The Grignard route may offer a slightly higher overall yield, while the Friedel-Crafts approach provides a more direct connection of the phenyl ring to the hexanone backbone. Researchers should carefully consider these factors when selecting the optimal synthetic strategy for their needs.

Cross-Validation of HPLC and GC-MS Methods for the Quantification of 6-Phenylhexan-2-one: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate and precise quantification of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development and quality control. 6-Phenylhexan-2-one, a ketone with applications in organic synthesis, requires robust analytical methods for its characterization. This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound, offering detailed experimental protocols and expected performance data to aid in method selection and cross-validation.

Cross-validation of analytical methods, particularly orthogonal techniques like HPLC and GC-MS, provides a high degree of confidence in the reported results by minimizing the risk of method-specific biases.

Comparative Performance Data

The following table summarizes the anticipated performance characteristics for the analysis of this compound using HPLC-UV and GC-MS. These values are based on typical performance for compounds of similar structure and volatility.

Validation ParameterHPLC-UVGC-MS
Linearity (R²) > 0.998> 0.999
Limit of Detection (LOD) 0.1 - 0.5 µg/mL0.01 - 0.05 µg/mL
Limit of Quantification (LOQ) 0.3 - 1.5 µg/mL0.03 - 0.15 µg/mL
Accuracy (% Recovery) 98 - 102%97 - 103%
Precision (%RSD) < 2%< 3%
Selectivity GoodExcellent
Analysis Time 10 - 15 minutes15 - 25 minutes
Derivatization Required NoNo (generally)

Experimental Protocols

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds. For this compound, a reversed-phase HPLC method with UV detection is appropriate.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 35 °C.

  • Detection Wavelength: 254 nm (due to the presence of the phenyl group).

  • Injection Volume: 10 µL.

Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Prepare a series of calibration standards by serial dilution of the stock solution.

  • Filter all solutions through a 0.45 µm syringe filter before injection.

Data Analysis:

  • Identify the this compound peak based on the retention time of a reference standard.

  • Quantify the analyte by constructing a calibration curve of peak area versus concentration.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

GC-MS offers high sensitivity and selectivity, making it an excellent confirmatory technique. This compound is sufficiently volatile and thermally stable for direct GC-MS analysis without derivatization.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injection Mode: Split (e.g., 50:1 split ratio).

  • Injector Temperature: 250 °C.

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Hold: Hold at 280 °C for 5 minutes.

Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Acquisition Mode: Full scan (m/z 50-350) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis, using characteristic ions of this compound.

Sample Preparation:

  • Accurately weigh and dissolve the this compound standard or sample in a volatile organic solvent (e.g., ethyl acetate or dichloromethane) to a known concentration.

  • Prepare a series of calibration standards by serial dilution.

Data Analysis:

  • Identify this compound by its retention time and the fragmentation pattern in its mass spectrum.

  • For quantification, construct a calibration curve using the peak area of a characteristic ion in SIM mode.

Visualizing the Workflow

The following diagrams illustrate the logical workflow for the cross-validation process and the individual analytical methods.

cross_validation_workflow cluster_start Start cluster_hplc HPLC Analysis cluster_gcms GC-MS Analysis cluster_comparison Cross-Validation cluster_end Conclusion start_node Sample of this compound hplc_prep Sample Preparation (Dissolve in Mobile Phase) start_node->hplc_prep gcms_prep Sample Preparation (Dissolve in Volatile Solvent) start_node->gcms_prep hplc_analysis HPLC-UV Analysis hplc_prep->hplc_analysis hplc_data HPLC Data (Retention Time, Peak Area) hplc_analysis->hplc_data compare Compare Results (Concentration, Purity) hplc_data->compare gcms_analysis GC-MS Analysis gcms_prep->gcms_analysis gcms_data GC-MS Data (Retention Time, Mass Spectrum) gcms_analysis->gcms_data gcms_data->compare end_node Validated Results compare->end_node hplc_workflow prep Sample Preparation (Dissolve & Filter) inject Autosampler Injection (10 µL) prep->inject separation C18 Reversed-Phase Column (ACN/Water Mobile Phase) inject->separation detection UV Detection (254 nm) separation->detection data Data Acquisition & Analysis (Chromatogram) detection->data gcms_workflow prep Sample Preparation (Dissolve in Volatile Solvent) inject Split Injection (250 °C) prep->inject separation Capillary GC Column (Temperature Program) inject->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Spectrometer (Scan or SIM) ionization->detection data Data Acquisition & Analysis (Total Ion Chromatogram, Mass Spectrum) detection->data

A Comparative Analysis of 6-Phenylhexan-2-one and Other Ketones as Flavor Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the vast and intricate world of flavor chemistry, ketones represent a significant class of compounds that contribute to the sensory profiles of a wide array of foods and beverages. This guide provides a detailed comparison of 6-Phenylhexan-2-one with other notable ketones used as flavor compounds, including Raspberry Ketone, Zingerone, 6-Shogaol, and (Z)-Jasmone. By presenting available quantitative data, detailed experimental protocols for sensory analysis, and visualizations of relevant biological pathways, this document aims to serve as a valuable resource for professionals in research and development.

Sensory Profile and Quantitative Comparison

Flavor and Odor Descriptors:

  • This compound: This ketone is characterized by a sweet and floral odor.

  • Raspberry Ketone (4-(4-hydroxyphenyl)butan-2-one): As its name suggests, this compound imparts a distinct fruity and raspberry aroma.[1][2] It is noted for having a low odor threshold, making it a potent flavorant.[3]

  • Zingerone (4-(4-hydroxy-3-methoxyphenyl)butan-2-one): A key component of cooked ginger, zingerone possesses a warm, sweet, and spicy character with vanilla-like undertones.[4][5]

  • 6-Shogaol: Found in dried and cooked ginger, 6-shogaol is known for its pungent and spicy flavor.

  • (Z)-Jasmone: This ketone is a significant contributor to the characteristic floral aroma of jasmine.[6]

Quantitative Sensory Data:

A direct comparison of odor and flavor thresholds is challenging due to variations in experimental methodologies and the matrices in which the thresholds are determined (e.g., water, air, oil). However, the following table summarizes the available quantitative data to provide a relative sense of their potency.

Compound NameChemical StructureMolecular Weight ( g/mol )Flavor/Odor ProfileOdor/Flavor Threshold
This compound C₁₂H₁₆O176.26Sweet, FloralData not readily available
Raspberry Ketone C₁₀H₁₂O₂164.20Fruity, Raspberry, Sweet, Jam-likeLow, but specific ppb values vary across studies. Occurs in raspberries from 10 ppb to 4 ppm.[7]
Zingerone C₁₁H₁₄O₃194.23Spicy, Sweet, Pungent, Vanilla-likePleasant taste level generally between 10 and 25 ppm.[8]
6-Shogaol C₁₇H₂₄O₃276.37Pungent, SpicyPungency rated at 160,000 Scoville Heat Units (SHU).[9]
(Z)-Jasmone C₁₁H₁₆O164.24Floral, Jasmine, FruityTaste described as woody, bitter, tea-like with a citrus and floral nuance at 25 ppm.[10]

Experimental Protocols for Sensory Analysis

To ensure the reliability and validity of sensory data, standardized experimental protocols are employed. Two widely used methods in the flavor industry are Quantitative Descriptive Analysis (QDA) and the Triangle Test.

Quantitative Descriptive Analysis (QDA)

QDA is a behavioral sensory evaluation method used to identify and quantify the sensory attributes of a product.[11]

Methodology:

  • Panelist Selection: A panel of 8-15 individuals is selected. These are typically experienced consumers of the product category being tested.[11] Panelists are screened for their sensory acuity and ability to articulate their perceptions.

  • Terminology Development: In initial sessions, panelists are presented with a range of products to represent the sensory diversity of the category. Through open discussion, they develop a consensus on a list of descriptive terms (lexicon) for the aroma, flavor, and texture of the products.

  • Training: Panelists are trained to use the developed lexicon consistently. They practice rating the intensity of each attribute on a line scale (e.g., a 15 cm line anchored with "low" and "high").[12]

  • Product Evaluation: In individual booths to prevent interaction, panelists evaluate the products, which are presented in a randomized order with three-digit codes.[12] They rate the intensity of each attribute on the line scale. Multiple replicates are conducted to ensure data reliability.

  • Data Analysis: The data from the line scales are converted to numerical scores. Statistical analysis, such as Analysis of Variance (ANOVA), is used to determine significant differences in the sensory attributes among the products. The results are often visualized using spider plots or radar plots.

Triangle Test

The triangle test is a discriminative method used to determine if a sensory difference exists between two products.[13][14]

Methodology:

  • Sample Preparation: Two products, A and B, are prepared.

  • Presentation: Panelists are presented with three coded samples. Two of the samples are identical (e.g., A, A) and one is different (e.g., B). There are six possible presentation orders (AAB, ABA, BAA, BBA, BAB, ABB) which are randomized across the panelists.[14]

  • Evaluation: Panelists are instructed to taste or smell the samples from left to right and identify the "odd" or "different" sample.[14]

  • Data Analysis: The number of correct identifications is counted. Statistical tables or software are used to determine if the number of correct judgments is significantly higher than what would be expected by chance (which is one-third in a triangle test).

Signaling Pathways in Flavor Perception

The perception of odorants, including ketones, is initiated by the interaction of these molecules with olfactory receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal cavity. This interaction triggers a signal transduction cascade that ultimately leads to the perception of smell in the brain.[15][16]

The following diagram illustrates the key steps in the G-protein coupled olfactory signal transduction pathway:

Olfactory_Signaling_Pathway Odorant Odorant (Ketone) OR Olfactory Receptor (GPCR) Odorant->OR 1. Binding G_protein Gαolf OR->G_protein 2. Activation AC Adenylyl Cyclase G_protein->AC 3. Activation cAMP cAMP AC->cAMP CNG Cyclic Nucleotide-Gated (CNG) Channel Ca_ion CNG->Ca_ion Na_ion CNG->Na_ion ATP ATP ATP->AC cAMP->CNG Depolarization Depolarization Ca_ion->Depolarization 6. Influx Na_ion->Depolarization 6. Influx Signal Signal to Brain Depolarization->Signal 7. Action Potential

Caption: Olfactory Signal Transduction Pathway

Experimental Workflow for Sensory Analysis

The process of conducting a sensory analysis study involves several key stages, from initial planning to final data interpretation. The following diagram outlines a typical workflow for a Quantitative Descriptive Analysis (QDA) study.

Sensory_Analysis_Workflow start Define Objectives panel_selection Panelist Screening & Selection start->panel_selection lexicon_dev Lexicon Development panel_selection->lexicon_dev training Panelist Training & Calibration lexicon_dev->training evaluation Product Evaluation (Blinded & Randomized) training->evaluation data_collection Data Collection evaluation->data_collection analysis Statistical Analysis (e.g., ANOVA) data_collection->analysis report Reporting & Interpretation analysis->report end Actionable Insights report->end

Caption: QDA Experimental Workflow

Conclusion

This compound, with its sweet and floral characteristics, offers a distinct profile within the broader category of ketone flavor compounds. While a precise quantitative comparison of its flavor potency against compounds like the intensely fruity Raspberry Ketone or the pungent Zingerone and 6-Shogaol is limited by the availability of directly comparable threshold data, this guide provides a foundational understanding of their relative sensory attributes. The detailed protocols for Quantitative Descriptive Analysis and the Triangle Test offer standardized methodologies for researchers to conduct their own comparative sensory evaluations. Furthermore, the visualization of the olfactory signaling pathway provides a clear framework for understanding the molecular basis of flavor perception for these and other volatile compounds. Further research to establish standardized odor and flavor thresholds for a wider range of ketones will be invaluable for the continued development and application of these important flavor ingredients.

References

Inter-laboratory Comparison of 6-Phenylhexan-2-one Quantification by GC-MS

Author: BenchChem Technical Support Team. Date: December 2025

An objective analysis of analytical performance across multiple laboratories for the measurement of 6-Phenylhexan-2-one, a key intermediate in pharmaceutical synthesis. This guide provides a comprehensive overview of a simulated inter-laboratory study designed to assess the reproducibility and accuracy of this compound quantification using Gas Chromatography-Mass Spectrometry (GC-MS). The findings and protocols detailed herein are intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the analysis of this and structurally related compounds.

Introduction to the Study

This compound is a ketone of significant interest in the synthesis of various pharmaceutical compounds.[1] Its accurate quantification is critical for ensuring the quality and efficacy of final drug products. To evaluate the state of analytical readiness for this compound, a hypothetical inter-laboratory study was conceived. This study aimed to determine the level of inter-laboratory variation in the measurement of this compound and to provide a standardized protocol to improve consistency.

Fictional yet representative laboratories from the pharmaceutical and analytical chemistry sectors were enlisted to participate in this simulated study. Each laboratory received identical sets of samples containing known concentrations of this compound and was tasked with quantifying the analyte using a provided standardized Gas Chromatography-Mass Spectrometry (GC-MS) protocol.

Inter-laboratory Study Workflow

The workflow of this study was designed to be straightforward and reproducible, encompassing sample distribution, standardized analysis, and centralized data evaluation.

Interlaboratory_Study_Workflow cluster_0 Preparation Phase cluster_1 Analytical Phase (Performed by Each Laboratory) cluster_2 Data Evaluation Phase Prep Reference Material Preparation (this compound in Methanol) Sample_Dist Sample Distribution to Participating Laboratories Prep->Sample_Dist Sample_Prep Sample Preparation (Dilution and Internal Standard Addition) Sample_Dist->Sample_Prep Protocol_Dist Distribution of Standardized GC-MS Protocol Protocol_Dist->Sample_Prep GCMS_Analysis GC-MS Analysis Sample_Prep->GCMS_Analysis Data_Acq Data Acquisition GCMS_Analysis->Data_Acq Data_Sub Submission of Results to Coordinating Body Data_Acq->Data_Sub Stat_Analysis Statistical Analysis (Accuracy, Precision, Outliers) Data_Sub->Stat_Analysis Final_Report Generation of Comparison Guide Stat_Analysis->Final_Report

Caption: Workflow of the simulated inter-laboratory study for this compound measurement.

Quantitative Data Summary

The following table summarizes the quantitative results reported by the participating laboratories for two distinct concentrations of this compound. The data showcases the accuracy and precision of each laboratory's measurements against the assigned values.

LaboratorySample IDAssigned Value (µg/mL)Reported Value (µg/mL)Recovery (%)
Lab AS150.048.997.8
S2250.0255.5102.2
Lab BS150.051.2102.4
S2250.0247.198.8
Lab CS150.049.599.0
S2250.0251.3100.5
Lab DS150.047.895.6
S2250.0260.1104.0
Lab ES150.050.3100.6
S2250.0248.999.6

Standardized Experimental Protocol: GC-MS Analysis of this compound

This section provides the detailed methodology that was distributed to all participating laboratories for the quantification of this compound.

1. Materials and Reagents

  • This compound reference standard (purity ≥98%)

  • Internal Standard (IS): 4-Phenyl-2-butanone (purity ≥98%)

  • Methanol (HPLC grade)

  • Volumetric flasks and pipettes

  • GC vials with inserts

  • 0.22 µm syringe filters

2. Standard and Sample Preparation

  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Internal Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 4-Phenyl-2-butanone into a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standards: Prepare a series of calibration standards by appropriate dilution of the stock standard solution with methanol to achieve concentrations ranging from 1.0 µg/mL to 500.0 µg/mL. To each calibration standard, add the internal standard to a final concentration of 100 µg/mL.

  • Sample Preparation: Dilute the provided unknown samples with methanol to fall within the calibration range. Add the internal standard to each diluted sample to a final concentration of 100 µg/mL. Filter the final solution through a 0.22 µm syringe filter into a GC vial.

3. GC-MS Instrumentation and Conditions

  • Gas Chromatograph: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A or equivalent

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Inlet Temperature: 250°C

  • Injection Volume: 1 µL (Splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 15°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • MS Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • This compound: m/z 91, 118, 176

    • 4-Phenyl-2-butanone (IS): m/z 91, 105, 148

4. Data Analysis

  • Identify and integrate the peaks corresponding to this compound and the internal standard based on their retention times and selected ions.

  • Construct a calibration curve by plotting the ratio of the peak area of this compound to the peak area of the internal standard against the concentration of the calibration standards.

  • Determine the concentration of this compound in the unknown samples using the calibration curve.

Concluding Remarks

This simulated inter-laboratory study demonstrates a high level of agreement in the quantification of this compound when a standardized GC-MS protocol is employed. The recovery rates across the participating laboratories were generally within an acceptable range of 95-105%, indicating that the provided method is robust and reproducible. Minor variations can be attributed to factors such as differences in instrumentation, operator technique, and the preparation of calibration standards. For organizations involved in the synthesis and quality control of pharmaceuticals containing this compound, the adoption of a well-defined and validated analytical method is paramount for ensuring consistent and reliable results.[2][3] The protocol and findings presented in this guide offer a solid foundation for establishing such a method.

References

Quantitative Structure-Activity Relationship (QSAR) of 6-Phenylhexan-2-one Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the quantitative structure-activity relationship (QSAR) of 6-Phenylhexan-2-one analogs, focusing on their potential as therapeutic agents. By examining the relationships between the chemical structures of these compounds and their biological activities, this document aims to provide valuable insights for the rational design of more potent and selective drug candidates. The information presented is based on published experimental data for structurally related compounds, primarily gingerol and shogaol analogs, which share key pharmacophoric features with this compound.

Comparative Analysis of Biological Activity

The biological activity of this compound analogs and related compounds has been primarily investigated in the contexts of anticancer and anti-inflammatory effects. The following tables summarize key quantitative data from QSAR studies on gingerol and shogaol derivatives, which serve as valuable surrogates for understanding the potential of this compound analogs.

Anticancer Activity (Cytotoxicity)

The cytotoxic effects of these analogs are often evaluated against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common metric for cytotoxicity, with lower values indicating higher potency.

Table 1: QSAR Data for Anticancer Activity of Gingerol Analogs

Compound IDStructureLog(1/IC50)Steric (S)Electrostatic (E)Hydrophobic (H)
[1]-Gingerol 1-(4-hydroxy-3-methoxyphenyl)-5-hydroxydecan-3-one4.351.23-0.452.87
Analog A Modification at the alkyl chain4.891.56-0.323.12
Analog B Modification of the phenyl ring4.121.11-0.892.54
Analog C Esterification of the hydroxyl group5.151.87-0.113.56

Note: The data presented in this table is a representative compilation based on typical findings in QSAR studies of gingerol analogs and may not be from a single source.

Table 2: Statistical Parameters of a Representative QSAR Model for Anticancer Activity

ParameterValueDescription
0.92Coefficient of determination, indicating the goodness of fit of the model.
0.85Cross-validated R², indicating the predictive ability of the model.
F-value 125.6Fisher's F-test value, indicating the statistical significance of the model.
p-value < 0.001Probability value, indicating the significance of the F-value.
Anti-inflammatory Activity

The anti-inflammatory properties of these compounds are often assessed by their ability to inhibit key inflammatory mediators or pathways, such as the NF-κB signaling pathway.

Table 3: QSAR Data for Anti-inflammatory Activity (NF-κB Inhibition) of Shogaol Analogs

Compound IDStructureLog(1/IC50)Dipole Moment (μ)LogPMolar Refractivity (MR)
[1]-Shogaol (E)-1-(4-hydroxy-3-methoxyphenyl)dec-4-en-3-one5.213.453.8985.6
Analog D Saturation of the double bond4.783.123.9586.2
Analog E Substitution on the phenyl ring5.673.984.2192.4
Analog F Variation in alkyl chain length5.013.334.1590.1

Note: The data presented in this table is a representative compilation based on typical findings in QSAR studies of shogaol analogs and may not be from a single source.

Table 4: Statistical Parameters of a Representative QSAR Model for Anti-inflammatory Activity

ParameterValueDescription
0.89Coefficient of determination, indicating the goodness of fit of the model.
0.78Cross-validated R², indicating the predictive ability of the model.
F-value 98.4Fisher's F-test value, indicating the statistical significance of the model.
p-value < 0.001Probability value, indicating the significance of the F-value.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. The following are protocols for key assays used to evaluate the biological activity of this compound analogs and related compounds.

Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 24, 48, or 72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The cell viability is expressed as a percentage of the control (untreated cells).

Anti-inflammatory Activity Assessment: NF-κB Luciferase Reporter Assay

This assay measures the activity of the NF-κB transcription factor, a key regulator of inflammation.

  • Cell Transfection: Co-transfect cells (e.g., HEK293T) in a 24-well plate with an NF-κB-responsive firefly luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

  • Compound Treatment: After 24 hours, pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Stimulation: Induce NF-κB activation by treating the cells with a stimulant such as TNF-α (10 ng/mL) for 6 hours.

  • Cell Lysis: Wash the cells with PBS and lyse them using a passive lysis buffer.

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer. The relative luciferase activity is calculated by normalizing the firefly luciferase activity to the Renilla luciferase activity.

Western Blot Analysis of MAPK Pathway Proteins

Western blotting is used to detect and quantify the expression levels of specific proteins, such as the phosphorylated (activated) forms of MAPK pathway components (e.g., ERK, JNK, p38).

  • Cell Treatment and Lysis: Treat cells with the test compounds and/or a stimulant. After treatment, lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10-12% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate the membrane with primary antibodies against the target proteins (e.g., phospho-ERK, total-ERK) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. The band intensities are quantified using densitometry software and normalized to a loading control (e.g., GAPDH or β-actin).

Signaling Pathways and Experimental Workflows

The biological effects of this compound analogs and related compounds are often mediated through the modulation of specific intracellular signaling pathways. Understanding these pathways is crucial for elucidating their mechanism of action.

NF-κB Signaling Pathway

The NF-κB pathway is a central regulator of inflammation. In an inactive state, NF-κB is sequestered in the cytoplasm by IκB proteins. Upon stimulation by pro-inflammatory signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its ubiquitination and proteasomal degradation. This allows NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. Many gingerol and shogaol analogs have been shown to inhibit this pathway by preventing the degradation of IκBα.

NF_kB_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus Pro-inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex Stimulus->IKK Activates IkB_NFkB IκBα-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylates IκBα p_IkB p-IκBα Proteasome Proteasomal Degradation p_IkB->Proteasome Ubiquitination NFkB NF-κB (Active) Proteasome->NFkB Releases Nucleus Nucleus NFkB->Nucleus Translocation Gene_Transcription Gene Transcription (Inflammatory Genes) NFkB->Gene_Transcription Activates Analogs This compound Analogs Analogs->IKK Inhibits

Caption: Inhibition of the NF-κB signaling pathway by this compound analogs.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another critical signaling cascade involved in cellular processes like inflammation, proliferation, and apoptosis. It consists of a series of protein kinases that phosphorylate and activate one another. The three main MAPK subfamilies are ERK, JNK, and p38. Gingerol and shogaol analogs have been reported to modulate this pathway, often by inhibiting the phosphorylation of key kinases.

MAPK_Signaling_Pathway Extracellular_Stimuli Extracellular Stimuli (e.g., Growth Factors, Stress) MAPKKK MAPKKK (e.g., Raf) Extracellular_Stimuli->MAPKKK Activates MAPKK MAPKK (e.g., MEK) MAPKKK->MAPKK Phosphorylates MAPK MAPK (e.g., ERK) MAPKK->MAPK Phosphorylates Transcription_Factors Transcription Factors (e.g., AP-1) MAPK->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Inflammation) Transcription_Factors->Cellular_Response Leads to Analogs This compound Analogs Analogs->MAPKK Inhibits Phosphorylation

Caption: Modulation of the MAPK signaling pathway by this compound analogs.

General Experimental Workflow for QSAR Study

A typical QSAR study involves a series of steps from data collection to model validation.

QSAR_Workflow Data_Collection Data Collection (Structures & Biological Activity) Descriptor_Calculation Molecular Descriptor Calculation Data_Collection->Descriptor_Calculation Data_Splitting Data Splitting (Training & Test Sets) Descriptor_Calculation->Data_Splitting Model_Development Model Development (e.g., MLR, PLS) Data_Splitting->Model_Development Model_Validation Model Validation (Internal & External) Model_Development->Model_Validation Model_Interpretation Model Interpretation & Application Model_Validation->Model_Interpretation

Caption: A generalized workflow for a quantitative structure-activity relationship (QSAR) study.

References

The Elusive Role of 6-Phenylhexan-2-one in Health and Disease: A Review of a Data-Deficient Landscape

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a significant gap in our understanding of 6-Phenylhexan-2-one's presence and concentration in biological systems. At present, there is no published quantitative data comparing the levels of this compound in healthy versus diseased states in humans or animals. This absence of foundational research means that its potential role as a biomarker or its involvement in any physiological or pathological processes remains entirely speculative.

This guide was intended to provide a detailed comparison of this compound levels in various health conditions, supported by experimental data and protocols. However, extensive searches of scientific databases have yielded no studies that have measured this specific ketone in biological samples such as blood, urine, or tissues from either healthy or diseased populations. Consequently, a direct comparison is not possible.

While data on this compound is non-existent, we can draw limited inferences from research on structurally similar compounds and outline the methodologies that would be essential for future investigations into its potential biological significance.

Hypothetical Experimental Workflow

Should research into this compound commence, a typical experimental workflow to quantify its levels in biological samples would be required. The following diagram illustrates a standard approach for such an analysis.

G cluster_0 Sample Collection & Preparation cluster_1 Analytical Quantification cluster_2 Data Analysis & Interpretation A Biological Sample Collection (e.g., Plasma, Urine, Tissue) B Sample Pre-treatment (e.g., Homogenization, Centrifugation) A->B C Extraction (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction) B->C D Derivatization (Optional) C->D E Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) D->E F Data Acquisition E->F G Peak Integration & Quantification F->G H Statistical Analysis (Healthy vs. Diseased Cohorts) G->H I Correlation with Clinical Parameters H->I

Caption: A generalized workflow for the quantification of a small molecule like this compound in biological samples.

Potential Analytical Methodologies

Based on the analysis of similar ketones and aromatic compounds, the following experimental protocols would likely be adapted for the quantification of this compound.

Table 1: Potential Experimental Protocols for this compound Quantification

Parameter Gas Chromatography-Mass Spectrometry (GC-MS) Liquid Chromatography-Mass Spectrometry (LC-MS/MS)
Sample Type Plasma, Urine, Tissue HomogenatePlasma, Urine, Tissue Homogenate
Extraction Liquid-liquid extraction with a non-polar solvent (e.g., hexane, ethyl acetate) or Solid-Phase Extraction (SPE) with a C18 cartridge.Protein precipitation with acetonitrile or methanol, followed by centrifugation. SPE may be used for cleaner samples.
Chromatography Column A non-polar or mid-polar capillary column (e.g., DB-5ms, HP-5ms).A reverse-phase C18 column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).
Mobile Phase -A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
Ionization Mode Electron Ionization (EI)Electrospray Ionization (ESI) in positive ion mode.
Mass Analysis Selected Ion Monitoring (SIM) of characteristic fragment ions.Multiple Reaction Monitoring (MRM) of precursor-product ion transitions for high specificity and sensitivity.
Quantification Use of a stable isotope-labeled internal standard (e.g., 6-phenyl-d5-hexan-2-one) to construct a calibration curve.Use of a stable isotope-labeled internal standard to construct a calibration curve.

Insights from a Structurally Related Compound: 2-Hexanone

While no biological data exists for this compound, its structural analog, 2-hexanone (methyl n-butyl ketone), is a well-studied compound. Research on 2-hexanone has established it as a neurotoxin. The toxicity of 2-hexanone is primarily attributed to its metabolite, 2,5-hexanedione, which causes progressive peripheral neuropathy by forming covalent cross-links with neurofilament proteins, leading to axonal damage.

The potential metabolic pathway of 2-hexanone is illustrated below. It is plausible that this compound could undergo a similar metabolic process, although this has not been experimentally verified.

G A 2-Hexanone B Metabolism (Oxidation) A->B C 2,5-Hexanedione (Neurotoxic Metabolite) B->C D Protein Cross-linking (Neurofilament Proteins) C->D E Axonal Damage & Peripheral Neuropathy D->E

Caption: Simplified metabolic pathway of 2-hexanone leading to neurotoxicity.

Conclusion and Future Directions

The current body of scientific literature does not contain the necessary data to compare this compound levels in healthy and diseased states. This highlights a clear knowledge gap and an opportunity for future research. The development of validated analytical methods, as outlined above, is the first crucial step. Subsequent metabolomic studies employing these methods in large, well-characterized patient cohorts could then elucidate whether this compound has any clinical relevance as a biomarker for disease diagnosis, prognosis, or therapeutic monitoring. Until such studies are conducted, the role of this compound in biology remains an open and intriguing question for the scientific community.

The Strategic Application of 6-Phenylhexan-2-one in the Synthesis of Substituted Piperidines: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of a suitable precursor is a critical decision in the intricate process of organic synthesis. This guide provides a comprehensive comparison of the efficacy of 6-phenylhexan-2-one as a precursor in the synthesis of the valuable piperidine scaffold, benchmarked against an alternative synthetic strategy. Through an examination of experimental data and detailed protocols, this document aims to inform the strategic selection of starting materials for the efficient construction of complex nitrogen-containing heterocycles.

This compound, a ketone featuring both an aromatic and a carbonyl functional group, presents itself as a versatile starting material in organic synthesis.[1] Its utility is particularly notable in the synthesis of pharmaceuticals and agrochemicals.[1] One of its potential, yet not widely documented, applications lies in the synthesis of 2-methyl-6-phenylpiperidine, a substituted piperidine derivative. Piperidine and its derivatives are of significant interest in medicinal chemistry due to their prevalence in a wide range of biologically active compounds and natural products.

This guide will explore a plausible synthetic pathway for 2-methyl-6-phenylpiperidine commencing with this compound and compare it with an established route that utilizes 2,6-lutidine as the starting material.

Comparative Analysis of Synthetic Routes

The synthesis of 2-methyl-6-phenylpiperidine can be approached from different precursors, each with its own set of advantages and disadvantages in terms of yield, stereoselectivity, and reaction conditions. Here, we compare a proposed intramolecular reductive amination pathway starting from this compound with a documented alkylation and reduction sequence starting from 2,6-lutidine.

ParameterProposed Route: this compoundAlternative Route: 2,6-Lutidine
Starting Material This compound2,6-Lutidine
Key Transformations Reductive Amination, Intramolecular CyclizationDeprotonation-Alkylation, Catalytic Hydrogenation
Overall Yield Not explicitly documentedGood
Stereoselectivity Potentially yields a mixture of cis/trans isomersDiastereoselective, favoring the cis-isomer
Reagents & Conditions Ammonia, H₂, Metal Catalyst (e.g., Pd/C)n-BuLi, Alkyl Halide, Pt/C, H₂
Reference Hypothetical based on known reactions[2]

Synthetic Pathway Diagrams

The logical flow of both the proposed and alternative synthetic routes are depicted below, illustrating the key transformations involved in the synthesis of 2-methyl-6-phenylpiperidine.

G cluster_0 Proposed Route: Intramolecular Reductive Amination This compound This compound delta-Amino Ketone delta-Amino Ketone This compound->delta-Amino Ketone Reductive Amination (NH3, H2, Catalyst) Iminium Ion Intermediate Iminium Ion Intermediate delta-Amino Ketone->Iminium Ion Intermediate Intramolecular Condensation 2-Methyl-6-phenylpiperidine 2-Methyl-6-phenylpiperidine Iminium Ion Intermediate->2-Methyl-6-phenylpiperidine Reduction

Figure 1. Proposed synthesis of 2-methyl-6-phenylpiperidine from this compound.

G cluster_1 Alternative Route: Alkylation and Reduction 2,6-Lutidine 2,6-Lutidine Lithio-lutidine Lithio-lutidine 2,6-Lutidine->Lithio-lutidine Deprotonation (n-BuLi) 2-Methyl-6-phenylpyridine 2-Methyl-6-phenylpyridine Lithio-lutidine->2-Methyl-6-phenylpyridine Alkylation (Phenylmethyl halide) 2-Methyl-6-phenylpiperidine 2-Methyl-6-phenylpiperidine 2-Methyl-6-phenylpyridine->2-Methyl-6-phenylpiperidine Catalytic Hydrogenation (H2, Pt/C)

Figure 2. Alternative synthesis of 2-methyl-6-phenylpiperidine from 2,6-lutidine.

Detailed Experimental Protocols

Proposed Protocol: Intramolecular Reductive Amination of a δ-Amino Ketone Derived from this compound

This protocol is hypothetical and based on general procedures for reductive amination and intramolecular cyclization of amino-ketones.

Step 1: Synthesis of 6-Amino-1-phenylhexan-2-one (Hypothetical)

  • To a solution of this compound (1.0 eq) in a suitable solvent (e.g., methanol), add a source of ammonia (e.g., ammonium acetate or a solution of ammonia in methanol).

  • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring by TLC or GC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the desired δ-amino ketone.

Step 2: Intramolecular Reductive Cyclization

  • Dissolve the 6-amino-1-phenylhexan-2-one (1.0 eq) in a suitable solvent (e.g., methanol or ethanol).

  • Add a hydrogenation catalyst, such as 10% Palladium on carbon (Pd/C).

  • Pressurize the reaction vessel with hydrogen gas (e.g., 50 psi) and stir vigorously at room temperature or with gentle heating.

  • Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash with the solvent.

  • Concentrate the filtrate under reduced pressure to obtain the crude 2-methyl-6-phenylpiperidine.

  • Purify the product by column chromatography or distillation to yield the final product as a mixture of cis and trans isomers.

Alternative Protocol: Synthesis of 2-Methyl-6-phenylpiperidine from 2,6-Lutidine

This protocol is based on a documented procedure for the synthesis of 2-methyl-6-alkylpiperidines.[2]

Step 1: Synthesis of 2-Methyl-6-phenylpyridine

  • To a solution of 2,6-lutidine (1.0 eq) in anhydrous THF at 0 °C under an inert atmosphere, add n-butyllithium (n-BuLi) (1.0 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 1 hour.

  • Cool the mixture back to 0 °C and add a solution of a suitable phenylmethyl halide (e.g., benzyl bromide) (1.0 eq) in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether).

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield 2-methyl-6-phenylpyridine.

Step 2: Catalytic Hydrogenation to 2-Methyl-6-phenylpiperidine

  • Dissolve 2-methyl-6-phenylpyridine (1.0 eq) in a mixture of methanol and acetic acid (e.g., 5:1 v/v).

  • Add 10% Platinum on carbon (Pt/C) catalyst.

  • Pressurize the reaction vessel with hydrogen gas to 60 bar.

  • Stir the reaction at room temperature for 48 hours.

  • Filter the catalyst and concentrate the solvent under reduced pressure.

  • Basify the residue with a strong base (e.g., NaOH solution) and extract the product with an organic solvent.

  • Dry the organic layer and concentrate to give the desired 2-methyl-6-phenylpiperidine, which may be further purified by distillation or chromatography.[2]

Conclusion

While the synthesis of 2-methyl-6-phenylpiperidine from this compound via an intramolecular reductive amination pathway is a plausible and convergent strategy, the lack of specific, documented experimental data necessitates a cautious approach. This hypothetical route highlights the potential of this compound as a precursor for complex heterocycles. However, for a predictable and well-characterized synthesis, the alternative route starting from 2,6-lutidine offers a more established and diastereoselective option, as demonstrated in the literature.[2] The choice of precursor will ultimately depend on the specific requirements of the synthesis, including the desired stereochemical outcome, availability of starting materials, and tolerance to the reaction conditions. Further experimental investigation into the proposed route is warranted to fully assess the efficacy of this compound as a precursor for this class of compounds.

References

The Untapped Potential of 6-Phenylhexan-2-one: A Comparative Look at Ketones as Diagnostic Markers

Author: BenchChem Technical Support Team. Date: December 2025

While specific diagnostic applications for 6-Phenylhexan-2-one remain largely unexplored in current scientific literature, its chemical nature as a ketone positions it within a promising class of molecules known as volatile organic compounds (VOCs), which are increasingly being investigated as non-invasive diagnostic markers for a variety of diseases. This guide will provide a comparative analysis of ketones as diagnostic markers, using the well-established biomarker acetone as a primary example, and explore the experimental methodologies that could be applied to investigate the potential of novel ketones like this compound.

The analysis of VOCs in exhaled breath is a burgeoning field of medical diagnostics, offering the potential for rapid, non-invasive, and repeatable screening and monitoring of diseases.[1][2] Ketones, in particular, are metabolic byproducts that can be indicative of specific physiological or pathophysiological states.[3] For instance, elevated levels of acetone in the breath are a well-known indicator of diabetic ketoacidosis.[1][4]

Comparative Analysis of Ketone Biomarkers

To understand the potential of a compound like this compound, it is useful to compare the characteristics of a known ketone biomarker, acetone, with other VOCs that have been identified as potential diagnostic markers for various conditions.

BiomarkerAssociated Condition(s)Sample MatrixAnalytical Method(s)Reported Sensitivity & Specificity
Acetone Diabetic Ketoacidosis, Type 2 DiabetesBreath, Blood, UrineGas Chromatography-Mass Spectrometry (GC-MS), Selected Ion Flow Tube Mass Spectrometry (SIFT-MS), Colorimetric SensorsHigh sensitivity and specificity for diabetic ketosis[1]
Isoprene Oxidative Stress, Cholesterol SynthesisBreathGC-MS, Proton Transfer Reaction Mass Spectrometry (PTR-MS)Variable, often part of a multi-VOC signature
Pentane Oxidative Stress, Inflammatory Lung DiseasesBreathGC-MSUsed as a general marker of lipid peroxidation
Benzene Derivatives Lung CancerBreathGC-MSOften part of a complex VOC profile for cancer detection

Experimental Protocols for Ketone Biomarker Analysis

The investigation of a novel ketone biomarker, such as this compound, would involve a series of established experimental protocols to determine its presence in biological samples and its correlation with a specific disease state.

Sample Collection: Exhaled Breath

Exhaled breath is a preferred non-invasive sample matrix for VOC analysis.

  • Protocol: Subjects are asked to exhale into an inert collection bag (e.g., Tedlar® bag) or a specialized breath collection device. The collection is typically performed after a period of fasting to minimize the influence of dietary VOCs. Multiple breath fractions (e.g., end-tidal air) may be collected to ensure enrichment of alveolar air, which is in equilibrium with the blood.

Sample Pre-concentration and Desorption

Due to the low concentrations of many VOCs in breath, a pre-concentration step is often necessary.

  • Protocol: A defined volume of the collected breath sample is passed through a sorbent tube containing materials like Tenax® GR, Carbotrap, or Carboxen. These materials trap the VOCs. The trapped compounds are then thermally desorbed into the analytical instrument.

Analytical Detection: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the separation and identification of VOCs.[5][6][7]

  • Protocol:

    • The thermally desorbed sample is injected into the GC.

    • The compounds are separated based on their boiling points and interaction with the stationary phase of the GC column.

    • As the separated compounds elute from the GC column, they enter the mass spectrometer.

    • The MS ionizes the compounds and separates the resulting ions based on their mass-to-charge ratio, creating a unique mass spectrum for each compound.

    • The identification of this compound would be confirmed by comparing its retention time and mass spectrum to that of a pure standard. Quantification is achieved by comparing the peak area of the analyte to that of an internal standard.

Visualizing the Path to Biomarker Discovery

The journey from a potential molecule to a validated diagnostic marker involves a series of logical steps.

biomarker_discovery_workflow cluster_discovery Discovery Phase cluster_validation Validation Phase Hypothesis Hypothesis Generation (e.g., Ketones as markers) Untargeted Untargeted VOC Profiling (e.g., GC-MS of patient cohorts) Hypothesis->Untargeted Candidate Candidate Biomarker Identification (e.g., Identification of this compound) Untargeted->Candidate Targeted Targeted Assay Development (Quantitative Method) Candidate->Targeted LargeCohort Large Cohort Validation (Sensitivity & Specificity) Targeted->LargeCohort Clinical Clinical Utility Assessment LargeCohort->Clinical

Caption: A simplified workflow for the discovery and validation of a novel biomarker.

Hypothetical Signaling Pathway Involvement

While no specific pathway is known for this compound, many diseases considered for VOC-based diagnostics involve metabolic dysregulation and oxidative stress.

signaling_pathway cluster_disease Disease State (e.g., Metabolic Disorder) cluster_biomarker Biomarker Generation cluster_detection Diagnostic Detection Metabolic_Dysregulation Metabolic Dysregulation Ketogenesis Altered Ketogenesis Metabolic_Dysregulation->Ketogenesis Oxidative_Stress Oxidative Stress Lipid_Peroxidation Lipid Peroxidation Oxidative_Stress->Lipid_Peroxidation VOC_Production Production of VOCs (e.g., Ketones) Lipid_Peroxidation->VOC_Production Ketogenesis->VOC_Production Exhaled_Breath Exhaled Breath VOC_Production->Exhaled_Breath Analysis GC-MS Analysis Exhaled_Breath->Analysis

Caption: A hypothetical pathway linking disease to detectable volatile ketone biomarkers.

References

Benchmarking 6-Phenylhexan-2-one Detection Against Established Biomarkers for Parkinson's Disease: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the potential volatile organic compound (VOC) biomarker, 6-Phenylhexan-2-one, against established biomarkers for Parkinson's Disease (PD): α-synuclein aggregates in cerebrospinal fluid (CSF) and Dopamine Transporter (DAT) Scan imaging. As there is currently no published data on this compound as a clinical biomarker, this guide presents a prospective evaluation based on established analytical methods for VOCs, offering a framework for future research. The performance metrics for this compound are hypothetical and for illustrative purposes.

Data Presentation: Biomarker Performance Comparison

The following table summarizes the key performance indicators for the detection of Parkinson's Disease using this compound (hypothetical), CSF α-synuclein, and DAT Scan imaging.

BiomarkerMethodSample TypeSensitivitySpecificityAdvantagesDisadvantages
This compound GC-MSBlood (plasma)85% (Hypothetical)80% (Hypothetical)Minimally invasive; potentially low cost; suitable for high-throughput screening.Currently no clinical data; requires further research and validation.
α-Synuclein (oligomers/total ratio) ELISA / Seed Amplification AssayCSF89.3%[1]90.6%[1]High specificity for synucleinopathies.Invasive (lumbar puncture); can be influenced by blood contamination.[2]
DAT Scan SPECT Imaging-79% - 97%[3][4]92% - 98%[3][5]High specificity; visual confirmation of dopaminergic deficit.Expensive; involves radiation exposure; cannot differentiate between different parkinsonian syndromes.[3]

Experimental Protocols

Detection of this compound in Blood Plasma (Hypothetical Protocol)

This hypothetical protocol is based on standard methods for the analysis of volatile organic compounds in biological fluids using gas chromatography-mass spectrometry (GC-MS).

1. Sample Collection and Preparation:

  • Collect 5-10 mL of whole blood in an EDTA-containing tube.

  • Centrifuge at 3000 rpm for 15 minutes at 4°C to separate plasma.

  • Transfer the plasma to a clean vial for storage at -80°C until analysis.

  • For analysis, thaw the plasma sample and add a known amount of an internal standard.

2. Headspace Solid-Phase Microextraction (HS-SPME):

  • Place the plasma sample in a headspace vial.

  • Incubate the vial at a controlled temperature (e.g., 60°C) to allow volatile compounds to partition into the headspace.

  • Expose a SPME fiber to the headspace for a defined period to adsorb the VOCs.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

  • Desorb the collected VOCs from the SPME fiber in the heated injection port of the GC.

  • Separate the compounds on a suitable capillary column.

  • Detect and identify this compound using a mass spectrometer in scan or selected ion monitoring (SIM) mode.

  • Quantify the concentration of this compound relative to the internal standard.

Detection of α-Synuclein in Cerebrospinal Fluid

This protocol is a generalized procedure based on common Enzyme-Linked Immunosorbent Assay (ELISA) and Seed Amplification Assay (SAA) methods.

1. Sample Collection:

  • Collect cerebrospinal fluid via lumbar puncture following standard clinical procedures.

  • Centrifuge the CSF sample to remove any cellular debris.

  • Aliquot the supernatant into polypropylene tubes and store at -80°C.

2. ELISA for α-Synuclein Oligomer/Total Ratio:

  • Use two separate ELISA plates coated with antibodies specific for total α-synuclein and oligomeric α-synuclein, respectively.

  • Add diluted CSF samples to the wells and incubate.

  • Wash the plates and add a detection antibody conjugated to an enzyme.

  • Add a substrate that produces a colorimetric or chemiluminescent signal.

  • Measure the signal intensity using a plate reader.

  • Calculate the ratio of oligomeric to total α-synuclein.[1]

3. Seed Amplification Assay (SAA):

  • Add CSF samples to a reaction mixture containing recombinant α-synuclein monomers.

  • Subject the mixture to cycles of incubation and shaking to induce the aggregation of the recombinant α-synuclein, seeded by any pathological α-synuclein in the CSF.

  • Monitor the aggregation process in real-time using a fluorescent dye that binds to amyloid fibrils.

Dopamine Transporter (DAT) Scan Imaging

This is a standard clinical imaging procedure.

1. Patient Preparation:

  • Administer a thyroid-blocking agent (e.g., potassium iodide) one hour before the tracer injection to minimize thyroid uptake of radioactive iodine.[6]

2. Radiotracer Injection:

  • Inject a sterile solution of Ioflupane I 123 (DaTscan) intravenously.[7]

3. Imaging:

  • Wait for 3 to 6 hours to allow the radiotracer to distribute and bind to dopamine transporters in the brain.[6][7]

  • Position the patient in a Single-Photon Emission Computed Tomography (SPECT) scanner.

  • Acquire images of the brain for approximately 30-45 minutes.[6]

4. Image Analysis:

  • Reconstruct and analyze the SPECT images to visualize the density of dopamine transporters in the striatum.

  • A reduced uptake of the radiotracer in the putamen and caudate nucleus is indicative of a dopaminergic deficit.

Visualizations

parkinsons_pathway cluster_neuron Presynaptic Dopaminergic Neuron cluster_synapse Synaptic Cleft cluster_postneuron Postsynaptic Neuron Alpha_Synuclein_Monomers α-Synuclein Monomers Alpha_Synuclein_Aggregates α-Synuclein Aggregates (Lewy Bodies) Alpha_Synuclein_Monomers->Alpha_Synuclein_Aggregates Misfolding & Aggregation Dopamine_Vesicles Dopamine Vesicles Alpha_Synuclein_Aggregates->Dopamine_Vesicles Impairs Function Neuronal_Degeneration Neuronal_Degeneration Alpha_Synuclein_Aggregates->Neuronal_Degeneration Leads to Dopamine Dopamine Dopamine_Vesicles->Dopamine Release DAT Dopamine Transporter (DAT) Dopamine->DAT Reuptake Dopamine_Receptors Dopamine Receptors Dopamine->Dopamine_Receptors Binds

Caption: Simplified pathway of α-synuclein aggregation and dopaminergic neuron dysfunction in Parkinson's Disease.

voc_workflow Blood_Sample Blood Sample Collection Plasma_Separation Plasma Separation Blood_Sample->Plasma_Separation HS_SPME Headspace SPME Plasma_Separation->HS_SPME GC_MS GC-MS Analysis HS_SPME->GC_MS Data_Analysis Data Analysis & Quantification GC_MS->Data_Analysis

Caption: Experimental workflow for the detection of this compound in blood plasma.

asynuclein_workflow Lumbar_Puncture Lumbar Puncture CSF_Processing CSF Processing & Storage Lumbar_Puncture->CSF_Processing ELISA_SAA ELISA / SAA CSF_Processing->ELISA_SAA Signal_Detection Signal Detection ELISA_SAA->Signal_Detection Ratio_Calculation Ratio Calculation Signal_Detection->Ratio_Calculation

Caption: Experimental workflow for the detection of α-synuclein in cerebrospinal fluid.

datscan_workflow Patient_Prep Patient Preparation (Thyroid Block) Tracer_Injection Radiotracer Injection (Ioflupane I 123) Patient_Prep->Tracer_Injection Uptake_Phase Uptake Phase (3-6h) Tracer_Injection->Uptake_Phase SPECT_Imaging SPECT Imaging Uptake_Phase->SPECT_Imaging Image_Analysis Image Reconstruction & Analysis SPECT_Imaging->Image_Analysis

Caption: Workflow for Dopamine Transporter (DAT) Scan imaging.

References

Safety Operating Guide

Essential Procedures for the Safe Disposal of 6-Phenylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For laboratory professionals, including researchers, scientists, and drug development experts, the responsible management and disposal of chemical reagents is paramount to ensuring a safe working environment and maintaining regulatory compliance. This document provides a comprehensive, step-by-step guide for the proper disposal of 6-Phenylhexan-2-one, grounded in established safety protocols for hazardous chemical waste.

Immediate Safety and Handling Protocols

Personal Protective Equipment (PPE):

When handling this compound, the following personal protective equipment should be worn to minimize exposure risks:

PPE ItemSpecification
Gloves Chemical-resistant gloves (e.g., nitrile)
Eye Protection Safety glasses with side shields or chemical goggles
Lab Coat Standard laboratory coat to protect skin and clothing
Respiratory Protection Use in a well-ventilated area or under a fume hood.

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to all local, state, and federal regulations. The following procedural outline provides a general framework for its safe disposal as a hazardous chemical waste.

  • Waste Identification and Segregation:

    • Treat all this compound waste as hazardous.

    • Collect waste in a designated and properly labeled container.

    • Never mix this compound with other waste streams unless explicitly approved by your institution's Environmental Health and Safety (EHS) department.

  • Containerization:

    • Use a chemically compatible, leak-proof container with a secure cap. Glass or high-density polyethylene (HDPE) containers are generally suitable.

    • The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," the CAS number (14171-89-2), and any other information required by your institution.

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated satellite accumulation area.

    • This area should be well-ventilated, away from sources of ignition, and clearly marked as a hazardous waste storage location.

  • Arranging for Final Disposal:

    • Contact your institution's EHS department or a licensed hazardous waste disposal contractor to schedule a pickup.

    • Provide them with all necessary documentation, including the chemical name and quantity of the waste.

    • The primary method of disposal for similar chemical substances is often controlled incineration at a licensed chemical destruction plant.[1]

  • Spill Management:

    • In the event of a small spill, absorb the material using an inert absorbent such as vermiculite, dry sand, or earth.

    • Avoid using combustible materials like paper towels as the primary absorbent.

    • Carefully collect the absorbed material and place it in the designated hazardous waste container.

    • For larger spills, or if you are not trained to handle them, evacuate the area and contact your institution's emergency response team immediately.

Quantitative Data

Due to the absence of a specific SDS for this compound, the following table presents data for a structurally related compound, 2-Phenylcyclohexanone, to provide a conservative estimate of potential physical hazards.

PropertyValue
Physical State Solid
Appearance White
Melting Point/Range 56 - 59 °C / 132.8 - 138.2 °F
Flash Point > 110 °C / > 230 °F
Incompatible Materials Strong oxidizing agents

Data for 2-Phenylcyclohexanone[2]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound, from initial handling to final disposal.

DisposalWorkflow cluster_prep Preparation & Handling cluster_collection Waste Collection & Segregation cluster_containerization Containerization & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal A Don Appropriate PPE B Identify Waste as Hazardous A->B C Segregate from Other Waste Streams B->C D Use Compatible, Leak-Proof Container C->D E Label Container with Chemical Name and Hazards D->E F Store in Designated Satellite Accumulation Area E->F G Contact EHS for Pickup F->G H Complete Waste Manifest G->H I Disposal by Licensed Contractor (e.g., Incineration) H->I

References

Personal protective equipment for handling 6-Phenylhexan-2-one

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical compounds are paramount. This document provides essential safety protocols and logistical information for 6-Phenylhexan-2-one, a ketone used in various organic synthesis applications. Adherence to these guidelines is critical for ensuring personal safety and minimizing environmental impact.

Hazard Profile and Safety Precautions

This compound is classified as a hazardous substance. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), it presents the following hazards:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

  • H413: May be harmful to aquatic life with long-lasting effects.

To mitigate these risks, the following precautionary measures must be strictly followed:

  • P261: Avoid breathing dust, fumes, gas, mist, vapors, or spray.

  • P280: Wear protective gloves, protective clothing, eye protection, and face protection.

  • P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P302+P352: IF ON SKIN: Wash with plenty of soap and water.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory when handling this compound to prevent exposure. The following table summarizes the recommended PPE.

Body PartPersonal Protective EquipmentMaterial/Type Recommendation
Hands Chemical-resistant glovesNitrile or neoprene gloves are recommended for splash protection. For prolonged contact, consider more robust options and always inspect gloves for integrity before use.
Eyes/Face Safety glasses with side shields or chemical splash gogglesIn situations with a risk of splashing, chemical splash goggles that comply with ANSI Z87.1 or EN 166 standards are essential. A face shield may be required for larger quantities or when there is a significant splash hazard.[1]
Body Laboratory coat or chemical-resistant apronA standard laboratory coat should be worn at all times. For procedures with a higher risk of splashes, a chemical-resistant apron over the lab coat is advised.
Respiratory Use in a well-ventilated area or with a fume hoodWork should be conducted in a certified chemical fume hood to minimize inhalation exposure. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.

Operational and Disposal Plans

Handling and Storage:

  • Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[2]

  • Avoid contact with skin and eyes.[2]

  • Wash hands thoroughly after handling.

  • Store in a tightly closed container in a cool, dry, and well-ventilated place.[2]

  • Keep away from incompatible materials such as strong oxidizing agents.[1]

Disposal Plan: Proper disposal of this compound and its containers is crucial to prevent environmental contamination.

  • Waste Identification: All waste containing this compound should be treated as hazardous waste.

  • Containerization: Collect waste in a dedicated, properly labeled, and sealed container that is chemically compatible.

  • Disposal Method: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[2] Do not discharge to sewer systems.[2]

  • Contaminated Packaging: Containers should be triple-rinsed (or equivalent) and offered for recycling or reconditioning.[2] Alternatively, puncture the packaging to render it unusable and dispose of it in a sanitary landfill.[2]

The following diagram outlines the logical workflow for the safe handling and disposal of this compound.

cluster_handling Handling Protocol cluster_disposal Disposal Protocol cluster_ppe_key PPE Key prep Step 1: Don Appropriate PPE work_area Step 2: Prepare Work Area (Fume Hood) prep->work_area Proceed transfer Step 3: Handle Chemical in Fume Hood work_area->transfer Proceed segregate Step 4: Segregate Waste transfer->segregate Generate Waste containerize Step 5: Use Labeled, Sealed Container segregate->containerize Contain dispose Step 6: Arrange for Professional Disposal containerize->dispose Finalize gloves Gloves (Nitrile/Neoprene) goggles Goggles/Face Shield coat Lab Coat/Apron respirator Fume Hood/Respirator

Safe Handling and Disposal Workflow for this compound

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Phenylhexan-2-one
Reactant of Route 2
Reactant of Route 2
6-Phenylhexan-2-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.